molecular formula C16H16F2O2 B15549172 Difluorocyclooctyne-CH2-benzoic acid

Difluorocyclooctyne-CH2-benzoic acid

Cat. No.: B15549172
M. Wt: 278.29 g/mol
InChI Key: QOCBRLNYKZCCPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Difluorocyclooctyne-CH2-benzoic acid is a useful research compound. Its molecular formula is C16H16F2O2 and its molecular weight is 278.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16F2O2

Molecular Weight

278.29 g/mol

IUPAC Name

4-[(2,2-difluorocyclooct-3-yn-1-yl)methyl]benzoic acid

InChI

InChI=1S/C16H16F2O2/c17-16(18)10-4-2-1-3-5-14(16)11-12-6-8-13(9-7-12)15(19)20/h6-9,14H,1-3,5,11H2,(H,19,20)

InChI Key

QOCBRLNYKZCCPG-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Difluorocyclooctyne-CH2-Benzoic Acid (DIFO-Acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorocyclooctyne-CH2-benzoic acid, a difluorinated cyclooctyne (B158145) (DIFO) analogue, is a cutting-edge bioorthogonal chemical reporter extensively utilized for the detection and imaging of azide-modified biomolecules.[1] As a key player in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), DIFO-acid offers rapid and specific ligation with azides in complex biological environments, including living cells, without the need for cytotoxic copper catalysts.[1] The geminal fluorine atoms adjacent to the strained alkyne bond significantly enhance its reactivity, making it a highly efficient tool for a range of applications, from live-cell imaging of glycans to the development of antibody-drug conjugates (ADCs).[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, and applications.

Physicochemical and Kinetic Data

The following tables summarize the key physicochemical properties of a representative DIFO-acid analogue and the kinetic data for the reaction of second-generation DIFO reagents with benzyl (B1604629) azide.

Table 1: Physicochemical Properties of a DIFO-Acid Analogue

PropertyValueSource
Chemical Formula C₁₅H₁₄F₂O₄Inferred from structure
Molecular Weight 303.14 g/mol Inferred from structure
CAS Number 1047997-30-7[1]
Appearance White to off-white solidGeneral observation
Solubility Soluble in DMSO, DMF, and other organic solventsGeneral knowledge
Storage Conditions Store at -20°C for long-term stability[3]

Table 2: Quantitative Kinetic Data for Second-Generation DIFO Reagents

The following second-order rate constants were determined for the reaction of second-generation DIFO reagents (structurally very similar to DIFO-acid) with benzyl azide.

DIFO ReagentSolvent SystemSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Source
Second-Generation DIFO-acid analogueCD₃CN(4.2 ± 0.1) x 10⁻²[2]
Second-Generation DIFO-acid analogue7:3 CD₃CN:D₂O with 25 mM potassium phosphate, pH 7(5.2 ± 0.2) x 10⁻²[2]
Original DIFO reagentNot specified7.6 x 10⁻²[4]

Synthesis Protocol

Synthesis of a Second-Generation DIFO-Acid Analogue [3]

The synthesis involves the formation of a difluorinated cyclooctanone, followed by a Wittig reaction to introduce the linker, and subsequent conversion to the cyclooctyne.

Step 1: Synthesis of 2,2-difluoro-1,3-cyclooctanedione

  • To a solution of 1,3-cyclooctanedione in a suitable solvent, add Selectfluor and cesium carbonate at 0°C.

  • Stir the reaction until completion, then work up to isolate the 2,2-difluoro-1,3-cyclooctanedione. The reported yield is 73%.

Step 2: Wittig Reaction to Introduce the Linker

  • Prepare a phosphonium (B103445) salt with the desired linker containing a protected carboxylic acid.

  • React the 2,2-difluoro-1,3-cyclooctanedione with the phosphonium salt in the presence of a base such as DBU to perform the Wittig reaction.

Step 3: Reduction and Deprotection

  • The resulting product from the Wittig reaction is then reduced, for example, through hydrogenation.

  • The protecting group on the carboxylic acid is subsequently removed to yield the carboxylic acid derivative.

Step 4: Formation of the Cyclooctyne

  • The ketone is converted to a vinyl triflate.

  • Elimination of the triflate using a suitable base yields the final difluorinated cyclooctyne product.

Characterization Data for a Second-Generation DIFO-Methyl Ester Analogue: [3]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, 2H, J = 8.4 Hz), 7.38 (d, 2H, J = 8.2 Hz), 7.23 (s, 1H), 3.92 (s, 3H), 2.70 (t, 2H, J = 6.6 Hz), 2.52 (app t, 2H, J = 6.2 Hz), 1.86 (m, 2H), 1.53 (m, 4H).

  • ¹³C NMR (125 MHz, CDCl₃): δ 202.1 (t, J = 28.9 Hz), 166.8, 140.0, 134.6 (t, J = 19.6 Hz), 131.2 (t, J = 10.3 Hz), 130.0, 129.7, 129.0, 115.2 (t, J = 253.4 Hz), 52.4, 37.5, 27.3, 26.0, 25.7, 25.3 (t, J = 2.5 Hz).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -111.09 (s).

  • HRMS (FAB): calcd for C₁₇H₁₈O₃F₂ [M + H]⁺, 309.1302; found, 309.1302.

Experimental Protocols and Applications

DIFO-acid is a versatile tool for bioorthogonal labeling. The carboxylic acid handle allows for its conjugation to a variety of molecules, such as amines (after activation to an NHS ester), to create custom probes for specific applications.

General Protocol for Live-Cell Imaging of Azido-Glycans

This protocol is adapted from methods using DIFO-biotin conjugates for cell surface labeling.[4][5]

Materials:

  • Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz).

  • DIFO-fluorophore conjugate (prepared by coupling DIFO-acid to an amine-containing fluorophore).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope.

Procedure:

  • Cell Preparation: Culture cells in the presence of an azide-containing sugar for 24-48 hours to allow for metabolic incorporation into cell surface glycans.

  • Labeling:

    • Wash the cells with PBS.

    • Incubate the cells with the DIFO-fluorophore conjugate in complete medium at a concentration of 10-100 µM. Incubation can be as short as 1 minute at 37°C for cell surface labeling.[5] For imaging of intracellular trafficking, longer incubation times (e.g., 1 hour) may be required.[5]

  • Washing: Gently wash the cells three times with complete medium to remove unbound DIFO-fluorophore conjugate.

  • Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Application in Targeting the EGFR Signaling Pathway

DIFO-acid can be conjugated to antibodies to create antibody-drug conjugates (ADCs) for targeted cancer therapy. For example, an anti-EGFR antibody can be coupled to a cytotoxic drug via a DIFO-linker. This allows for the specific delivery of the drug to cancer cells overexpressing the epidermal growth factor receptor (EGFR).

Upon binding of the ADC to EGFR, the complex is internalized, leading to the release of the cytotoxic payload inside the cell.[6] This targeted delivery minimizes systemic toxicity and enhances the therapeutic index of the drug. The binding of the ADC to EGFR can also disrupt downstream signaling pathways, such as the PI3K/Akt and Ras/Raf/MAPK pathways, which are crucial for cell proliferation and survival.[4]

Mandatory Visualizations

SPAAC_Reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) cluster_reactants Reactants cluster_product Product DIFO This compound Triazole Stable Triazole Conjugate DIFO->Triazole [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

Caption: The bioorthogonal SPAAC reaction between DIFO-acid and an azide.

Experimental_Workflow Experimental Workflow for Live-Cell Imaging cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis A Culture cells with Ac4ManNAz (24-48h) B Incubate with DIFO-fluorophore conjugate A->B Metabolic incorporation of azides C Wash to remove unbound probe B->C D Image with fluorescence microscopy C->D

Caption: Workflow for labeling and imaging azide-modified glycans on live cells.

EGFR_Signaling_Pathway Targeting the EGFR Signaling Pathway with a DIFO-ADC cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADC Anti-EGFR Antibody- DIFO-Drug Conjugate EGFR EGFR ADC->EGFR Binding & Internalization Drug Released Cytotoxic Drug ADC->Drug Intracellular Release PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition of Apoptosis Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Apoptosis Apoptosis Drug->Apoptosis

Caption: DIFO-ADC targeting EGFR disrupts downstream signaling and induces apoptosis.

References

An In-depth Technical Guide to the Synthesis of Difluorocyclooctyne-CH2-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Difluorocyclooctyne-CH2-benzoic acid (DIFO-C-benzoic acid), a critical reagent in bioorthogonal chemistry. The synthesis leverages the established methodology for producing second-generation difluorinated cyclooctynes (DIFO) and incorporates a specific Wittig reagent to install the desired methylene (B1212753) benzoic acid functionality. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process commencing with the commercially available 1,3-cyclooctanedione. The core strategy involves the following key transformations:

  • Difluorination: Introduction of the geminal difluoro group at the C2 position of the cyclooctanedione ring.

  • Wittig Reaction: Installation of the methylene-benzoic acid moiety via a Wittig reaction using a custom phosphonium (B103445) ylide. This step is crucial for creating the C-C bond that connects the cyclooctyne (B158145) core to the benzoic acid linker.

  • Ketone Reduction: Reduction of the remaining ketone to a hydroxyl group.

  • Elimination: Formation of the strained cyclooctyne ring through an elimination reaction.

  • Ester Hydrolysis: Conversion of the methyl ester of the benzoic acid to the final carboxylic acid.

This pathway is an adaptation of the synthesis of second-generation DIFO reagents, modified to yield the specific target molecule.

Detailed Experimental Protocols

The following protocols are adapted from established literature for the synthesis of related DIFO analogs and provide a robust framework for the preparation of this compound.

Step 1: Synthesis of 2,2-Difluoro-1,3-cyclooctanedione

This initial step introduces the key difluoro functionality to the cyclooctane (B165968) ring.

  • Reaction: 1,3-Cyclooctanedione is reacted with a fluorinating agent, such as Selectfluor®, in the presence of a base.

  • Procedure:

    • To a solution of 1,3-cyclooctanedione (1.0 eq) in an appropriate solvent (e.g., acetonitrile), add cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add Selectfluor® (2.2 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Step 2: Synthesis of Methyl 4-((3,3-difluoro-2-oxocyclooctylidene)methyl)benzoate

This crucial step utilizes a Wittig reaction to install the methylene-benzoic acid moiety.

  • Reaction: 2,2-Difluoro-1,3-cyclooctanedione is reacted with the ylide generated from (4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide.

  • Procedure:

    • Suspend (4-(methoxycarbonyl)benzyl)triphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to -78 °C and add a strong base, such as sodium hexamethyldisilazide (NaHMDS) (1.1 eq), dropwise to generate the ylide.

    • Stir the resulting deep red solution at -78 °C for 30 minutes.

    • Add a solution of 2,2-Difluoro-1,3-cyclooctanedione (1.0 eq) in THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Step 3: Synthesis of Methyl 4-((3,3-difluoro-2-hydroxycyclooctylidene)methyl)benzoate

The ketone is selectively reduced to a hydroxyl group in this step.

  • Reaction: The ketone is reduced using a mild reducing agent.

  • Procedure:

    • Dissolve Methyl 4-((3,3-difluoro-2-oxocyclooctylidene)methyl)benzoate (1.0 eq) in methanol.

    • Cool the solution to 0 °C and add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise.

    • Stir the reaction at 0 °C for 1 hour.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

    • The crude product is often used in the next step without further purification.

Step 4: Synthesis of Methyl 4-((3,3-difluorocyclooct-1-yn-1-yl)methyl)benzoate

Formation of the strained cyclooctyne ring is achieved through an elimination reaction.

  • Reaction: The hydroxyl group is converted into a leaving group, followed by base-induced elimination. A common method is the Martin sulfurane-mediated dehydration.

  • Procedure:

    • Dissolve Methyl 4-((3,3-difluoro-2-hydroxycyclooctylidene)methyl)benzoate (1.0 eq) in a suitable solvent like dichloromethane.

    • Add Martin sulfurane (1.5 eq) and stir at room temperature for 1-2 hours.

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.

    • Purify the crude product by flash column chromatography.

Step 5: Synthesis of this compound (DIFO-C-benzoic acid)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

  • Reaction: The methyl ester is hydrolyzed under basic conditions.[1][2][3][4]

  • Procedure:

    • Dissolve Methyl 4-((3,3-difluorocyclooct-1-yn-1-yl)methyl)benzoate (1.0 eq) in a mixture of THF and water.

    • Add lithium hydroxide (B78521) (LiOH, 3.0 eq) and stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, acidify the reaction mixture with dilute HCl (e.g., 1 M) to a pH of approximately 2-3.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Quantitative Data

The following tables summarize typical yields for the key steps in the synthesis of a related second-generation DIFO reagent, which can serve as a benchmark for the synthesis of DIFO-C-benzoic acid.

Step Reaction Starting Material Product Typical Yield (%)
1Difluorination1,3-Cyclooctanedione2,2-Difluoro-1,3-cyclooctanedione70-80
2Wittig Reaction2,2-Difluoro-1,3-cyclooctanedioneAlkene intermediate50-60
3Ketone ReductionAlkene intermediateAlcohol intermediate90-95
4EliminationAlcohol intermediateDIFO-ester40-50
5Ester HydrolysisDIFO-esterDIFO-acid>95

Synthesis Pathway Visualization

The following diagram illustrates the complete synthesis pathway for this compound.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Difluorination cluster_step2 Step 2: Wittig Reaction cluster_step3 Step 3: Ketone Reduction cluster_step4 Step 4: Elimination cluster_step5 Step 5: Ester Hydrolysis A 1,3-Cyclooctanedione B 2,2-Difluoro-1,3-cyclooctanedione A->B Selectfluor®, Cs₂CO₃ C Methyl 4-((3,3-difluoro-2-oxocyclooctylidene)methyl)benzoate B->C 1. (4-(MeO₂C)Bn)PPh₃Br, NaHMDS 2. Add B D Methyl 4-((3,3-difluoro-2-hydroxycyclooctylidene)methyl)benzoate C->D NaBH₄, MeOH E Methyl 4-((3,3-difluorocyclooct-1-yn-1-yl)methyl)benzoate D->E Martin sulfurane F This compound E->F LiOH, THF/H₂O

Caption: Synthesis of this compound.

References

The Mechanism of Action of DIFO Reagents in Click Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Difluorinated cyclooctyne (B158145) (DIFO) reagents have emerged as powerful tools in the field of bioorthogonal chemistry, particularly for copper-free click chemistry applications. Their unique mechanism of action, driven by a combination of ring strain and electronic activation, enables rapid and specific ligation with azide-functionalized molecules in complex biological environments. This technical guide provides a comprehensive overview of the core principles governing DIFO reactivity, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying chemical processes. Understanding these fundamentals is critical for the effective design and execution of experiments in drug discovery, chemical biology, and materials science.

Introduction to DIFO Reagents and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] One of the most prominent examples is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole linkage.[1] While the copper-catalyzed version (CuAAC) is highly efficient, the cytotoxicity of the copper catalyst limits its application in living systems.[2]

This limitation spurred the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click reaction that utilizes strained cyclooctynes.[2][3] DIFO reagents are a key class of cyclooctynes that exhibit exceptionally fast reaction kinetics.[4] The defining feature of DIFO is the presence of two fluorine atoms adjacent to the alkyne, which significantly enhances its reactivity towards azides.[1][5]

Core Mechanism of Action

The rapid reactivity of DIFO reagents in SPAAC is attributed to two primary factors: ring strain and electronic activation .

  • Ring Strain: The eight-membered ring of the cyclooctyne forces the normally linear alkyne bond into a bent geometry. This distortion creates significant ring strain, estimated to be around 18 kcal/mol.[1] The release of this strain energy upon the [3+2] cycloaddition with an azide provides a powerful thermodynamic driving force for the reaction, lowering the activation energy.[][7]

  • Electronic Activation by Fluorine Atoms: The two electron-withdrawing fluorine atoms at the propargylic position play a crucial role in accelerating the reaction rate.[8][9] They lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.[1][3] According to frontier molecular orbital theory, the primary orbital interaction in this cycloaddition is between the Highest Occupied Molecular Orbital (HOMO) of the azide and the LUMO of the alkyne.[10] By lowering the alkyne's LUMO, the energy gap between the interacting orbitals is reduced, leading to a stronger interaction and a faster reaction rate.[3][10] Density functional theory (DFT) calculations have shown that difluoro substitution lowers the activation energy by approximately 2.0 kcal/mol compared to a non-fluorinated cyclooctyne.[3]

The reaction proceeds through a concerted, pericyclic transition state where the azide and alkyne come together to form the triazole ring in a single step.[5][11]

Quantitative Kinetic Data

The efficiency of SPAAC reactions is typically quantified by second-order rate constants (k₂). Below is a summary of reported rate constants for DIFO and other common cyclooctynes with benzyl (B1604629) azide, providing a basis for comparison.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)SolventReference(s)
DIFO 0.076Acetonitrile[4]
OCT (Cyclooctyne)0.0024Acetonitrile[4]
MOFO (Monofluorinated Cyclooctyne)0.0043Acetonitrile[4]
DIBO (Dibenzocyclooctyne)0.057Methanol[4]
ALO (Aryl-less Octyne)~0.0024Acetonitrile[4]
BARAC (Biarylazacyclooctynone)> 0.1Not specified[12]

Note: Reaction rates can be influenced by the specific azide, solvent, and temperature. The data presented here are for comparative purposes.

Potential for Off-Target Reactivity

While DIFO reagents are highly selective for azides, it is important for researchers to be aware of potential side reactions, particularly with free sulfhydryl groups present in proteins (cysteine residues).[3] Although DIFO is reported to be less prone to thiol-yne addition compared to other cyclooctynes like DIBO and DIBAC, this off-target reactivity can lead to non-specific labeling, especially in complex biological samples with high concentrations of reactive thiols.[3] Careful experimental design, including the use of thiol-blocking agents if necessary, can mitigate this issue.

Visualizing the Mechanism and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the reaction mechanism and a typical experimental workflow.

Signaling Pathway: The SPAAC Reaction Mechanism

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product DIFO DIFO (Difluorinated Cyclooctyne) LUMO TS Concerted [3+2] Cycloaddition Transition State DIFO->TS HOMO-LUMO Interaction Azide Azide HOMO Azide->TS Triazole Stable Triazole Product TS->Triazole Ring Strain Release

SPAAC Reaction Mechanism
Experimental Workflow: Cell Surface Labeling

Cell_Labeling_Workflow Start Start: Culture cells with azide-modified sugar (e.g., Ac4ManNAz) Incubate Incubate cells to allow metabolic incorporation of the azide tag onto cell surface glycans Start->Incubate Wash1 Wash cells to remove unincorporated sugar Incubate->Wash1 AddDIFO Incubate cells with DIFO-conjugated probe (e.g., DIFO-Biotin or DIFO-Fluorophore) Wash1->AddDIFO SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) occurs on the cell surface AddDIFO->SPAAC Wash2 Wash cells to remove unreacted DIFO probe SPAAC->Wash2 Analysis Analyze labeled cells (e.g., Flow Cytometry, Fluorescence Microscopy) Wash2->Analysis

Cell Surface Labeling Workflow

Detailed Experimental Protocols

The following are generalized protocols for key experiments involving DIFO reagents. Researchers should optimize concentrations, incubation times, and other parameters for their specific systems.

General Protocol for Labeling Azide-Modified Proteins in Solution
  • Prepare Protein Sample: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-10 µM.

  • Prepare DIFO Reagent Stock: Dissolve the DIFO-conjugated probe (e.g., DIFO-biotin) in a compatible solvent such as DMSO or DMF to create a 1-10 mM stock solution.

  • Initiate the Reaction: Add the DIFO reagent stock solution to the protein solution to achieve a final concentration typically in a 10- to 100-fold molar excess over the protein. The final concentration of the organic solvent should be kept low (e.g., <5% v/v) to avoid protein denaturation.

  • Incubate: Gently mix the reaction and incubate at room temperature for 1-4 hours. The optimal incubation time will depend on the specific reactants and their concentrations.

  • Quench and Purify (Optional): If necessary, the reaction can be quenched by adding an excess of a small molecule azide. The labeled protein can then be purified from unreacted DIFO reagent using standard methods such as size-exclusion chromatography, dialysis, or spin filtration.

  • Analysis: Analyze the labeled protein using appropriate techniques, such as SDS-PAGE followed by western blot (for biotinylated proteins) or fluorescence gel scanning (for fluorophore-labeled proteins).

Protocol for Live Cell Surface Labeling
  • Metabolic Labeling: Culture cells in media supplemented with an azide-functionalized metabolic precursor (e.g., 25-100 µM N-azidoacetylmannosamine, Ac₄ManNAz, for labeling sialic acids) for 1-3 days to allow for incorporation into cell surface glycans.

  • Cell Harvesting and Washing: Gently harvest the cells and wash them 2-3 times with a cold, neutral buffer (e.g., PBS containing 1% fetal bovine serum to prevent non-specific binding) to remove unincorporated azido (B1232118) sugar.

  • Labeling with DIFO Probe: Resuspend the cells in the same buffer and add the DIFO-conjugated probe (e.g., DIFO-fluorophore) to a final concentration of 1-10 µM.

  • Incubation: Incubate the cells at room temperature or 37 °C for 30-60 minutes. Protect from light if using a fluorescent probe.

  • Washing: Wash the cells 2-3 times with cold buffer to remove the unreacted DIFO probe.

  • Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or prepare them for fluorescence microscopy.

Conclusion

DIFO reagents represent a significant advancement in click chemistry, enabling rapid and bioorthogonal ligation in living systems without the need for a toxic catalyst. The mechanism of action, rooted in the principles of ring strain and electronic activation, provides a robust platform for a wide array of applications in chemical biology and drug development. By understanding the core principles, quantitative kinetics, and potential for off-target reactivity, researchers can effectively harness the power of DIFO reagents for their specific needs. The provided protocols and visualizations serve as a foundational guide for the successful implementation of this powerful chemical tool.

References

A Technical Guide to Difluorocyclooctyne-CH2-benzoic Acid: Properties, Stability, and Applications in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorocyclooctyne-CH2-benzoic acid, a second-generation difluorinated cyclooctyne (B158145) (DIFO) analog, is a powerful tool in the field of bioorthogonal chemistry. Its high reactivity in copper-free click chemistry, coupled with its stability in biological environments, makes it an invaluable reagent for the precise labeling and imaging of biomolecules in living systems. This technical guide provides a comprehensive overview of the properties, stability, and common applications of this compound, with a focus on its use in studying cellular glycosylation. Detailed experimental protocols and a plausible synthetic scheme are also presented to facilitate its practical implementation in the laboratory.

Introduction

Bioorthogonal chemistry, the study of chemical reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our ability to probe complex biological systems. Among the most prominent bioorthogonal reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of "click chemistry." this compound is a key player in this field, offering rapid reaction kinetics and high stability for the specific labeling of azide-modified biomolecules.[1] This guide serves as a technical resource for researchers looking to leverage the capabilities of this versatile molecule.

Properties of this compound

This compound is a structurally optimized cyclooctyne derivative. The electron-withdrawing fluorine atoms significantly enhance the reactivity of the alkyne towards azides, while the benzoic acid moiety can be used as a handle for further functionalization or to improve solubility.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Please note that some of these values are predicted.

PropertyValueReference
Chemical Name 4-((2,2-difluoro-3-cyclooctyn-1-yl)methyl)benzoic acid
Synonyms DIFO, this compound
CAS Number 1047997-30-7[1]
Molecular Formula C₁₆H₁₆F₂O₂[1]
Molecular Weight 278.29 g/mol [1]
Melting Point 181.0-182.0 °C (decomposes)[1]
Boiling Point (Predicted) 391.7 ± 42.0 °C[1]
Density (Predicted) 1.24 ± 0.1 g/cm³[1]
pKa (Predicted) 4.32 ± 0.10[1]

Stability and Storage

The stability of this compound is a critical factor for its successful application.

General Stability

This compound is chemically stable under standard ambient conditions (room temperature). It has also been shown to be stable in the presence of water, thiols, amines, and alcohols at physiological pH, which is crucial for its use in biological systems.

Storage Recommendations

For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container, protected from light and moisture. When stored under these conditions, the compound is reported to be stable for many months.

While general stability is high, specific quantitative data on degradation rates under various pH, temperature, and solvent conditions are not extensively published. It is recommended to prepare fresh solutions for sensitive experiments.

Synthesis

The synthesis of second-generation DIFO reagents, including analogs like this compound, has been described in the literature. The following represents a plausible, generalized synthetic workflow based on published methods for similar DIFO compounds.

G cluster_synthesis Plausible Synthetic Workflow Start 1,3-Cyclooctanedione Step1 Fluorination (e.g., Selectfluor) Start->Step1 Step A Step2 Mono-Wittig Reaction Step1->Step2 Step B Step3 Reduction Step2->Step3 Step C Step4 Introduction of Benzoic Acid Moiety Step3->Step4 Step D Step5 Formation of Cyclooctyne Step4->Step5 Step E End This compound Step5->End Final Product

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols

The primary application of this compound is in the labeling of azide-modified biomolecules within living cells. The following is a general protocol for the metabolic labeling of cell-surface glycans and subsequent detection via copper-free click chemistry.

Metabolic Labeling of Glycans

This protocol describes the introduction of azide (B81097) groups into cellular glycans using an azide-modified sugar.

Materials:

  • Cell line of interest (e.g., Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency.

  • Prepare a stock solution of Ac₄ManNAz in sterile DMSO.

  • Add Ac₄ManNAz to the cell culture medium to a final concentration of 25-50 µM.

  • Incubate the cells for 24-48 hours to allow for metabolic incorporation of the azide sugar into cell-surface glycans.

Copper-Free Click Chemistry Labeling

This protocol details the reaction of the azide-labeled cells with this compound conjugated to a reporter molecule (e.g., a fluorophore).

Materials:

  • Azide-labeled cells from the previous step

  • This compound conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor)

  • Serum-free cell culture medium or PBS

Procedure:

  • Prepare a stock solution of the DIFO-fluorophore conjugate in DMSO.

  • Wash the azide-labeled cells twice with ice-cold PBS to remove unincorporated azide sugar.

  • Dilute the DIFO-fluorophore conjugate in serum-free medium or PBS to a final concentration of 10-100 µM.

  • Incubate the cells with the DIFO-fluorophore solution for 30-60 minutes at room temperature or 37°C.

  • Wash the cells three times with PBS to remove unreacted DIFO reagent.

  • The cells are now ready for analysis by fluorescence microscopy or flow cytometry.

G cluster_workflow Experimental Workflow for Cell Labeling Start Cell Culture MetabolicLabeling Metabolic Labeling with Ac₄ManNAz Start->MetabolicLabeling 24-48h ClickReaction Copper-Free Click Reaction with DIFO-Fluorophore MetabolicLabeling->ClickReaction 30-60 min Washing Wash to Remove Excess Reagent ClickReaction->Washing Analysis Fluorescence Microscopy / Flow Cytometry Washing->Analysis

Caption: Workflow for labeling cellular glycans using DIFO.

Application in Studying Signaling Pathways: Glycosylation and Siglec Signaling

This compound is a tool to study biological processes, rather than a direct participant in signaling. A key application is in elucidating the role of glycosylation in cell signaling. For instance, it can be used to visualize changes in cell-surface sialic acid expression, which are known to modulate the activity of Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of receptors involved in immune regulation.

By metabolically labeling cells with an azido-sialic acid precursor and then reacting them with a DIFO-probe, researchers can track the expression and localization of sialoglycans that act as ligands for Siglec receptors. This can provide insights into how changes in glycosylation patterns, often observed in cancer and inflammatory diseases, impact Siglec-mediated signaling pathways that control cell proliferation, apoptosis, and immune responses.

G cluster_pathway Studying Siglec Signaling Using DIFO AzidoSugar Ac₄ManNAz (Azide Sugar Precursor) Metabolism Cellular Metabolism AzidoSugar->Metabolism AzidoGlycan Azido-Sialoglycan on Cell Surface Metabolism->AzidoGlycan Click Copper-Free Click Reaction AzidoGlycan->Click Siglec Siglec Receptor AzidoGlycan->Siglec Binds to DIFO DIFO-Fluorophore DIFO->Click LabeledGlycan Fluorescently Labeled Sialoglycan Click->LabeledGlycan Visualization Visualization & Quantification LabeledGlycan->Visualization Signaling Downstream Signaling (e.g., Proliferation, Apoptosis) Siglec->Signaling

Caption: Conceptual diagram of using DIFO to study Siglec signaling.

Conclusion

This compound is a robust and versatile tool for chemical biologists and drug development professionals. Its favorable properties of high reactivity and stability make it an ideal choice for the specific and efficient labeling of biomolecules in living systems. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the adoption of this powerful technology for the investigation of complex biological processes, such as the role of glycosylation in cellular signaling. As our understanding of bioorthogonal chemistry deepens, the applications for reagents like this compound will undoubtedly continue to expand, opening new avenues for discovery in biology and medicine.

References

An In-Depth Technical Guide to Copper-Free Click Chemistry for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper-free click chemistry has emerged as a powerful tool in chemical biology and drug development, enabling the study of biomolecules in their native environment. This is accomplished through bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The most prominent of these is the strain-promoted azide-alkyne cycloaddition (SPAAC), a biocompatible reaction that has revolutionized in vivo imaging.[1][2]

Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for use in living organisms.[3][4] This has opened up new avenues for non-invasive imaging, targeted drug delivery, and the study of dynamic cellular processes.[5][6] This guide provides a comprehensive overview of the core principles of copper-free click chemistry, a comparison of commonly used reagents, and detailed experimental protocols for in vivo imaging applications.

The Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The driving force behind SPAAC is the ring strain of cyclooctyne (B158145) molecules.[1][4] This strain significantly lowers the activation energy for the [3+2] cycloaddition reaction with an azide (B81097), allowing it to proceed efficiently at physiological temperatures and pH.[1] The reaction results in the formation of a stable triazole linkage, covalently connecting the two molecules.[1]

The efficiency of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. Various modifications to the cyclooctyne ring have been developed to enhance reaction kinetics, a critical factor for reactions occurring at low in vivo concentrations.[1]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cyclooctyne Strained Cyclooctyne Triazole Stable Triazole Linkage Cyclooctyne->Triazole Strain-promoted [3+2] cycloaddition Azide Azide-modified Biomolecule Azide->Triazole

Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Comparison of Common Cyclooctyne Reagents

The choice of cyclooctyne is a critical experimental parameter that influences the efficiency of in vivo labeling. The table below summarizes the second-order rate constants for some of the most commonly used cyclooctynes in their reaction with benzyl (B1604629) azide, a standard model azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Features
DibenzocyclooctyneDBCO~0.6 - 1.0High reactivity, widely used for biomolecule labeling and imaging.[1][7]
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7Robust reactivity.[1]
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1Smaller size and lower lipophilicity, suitable for applications where these properties are critical.[1]
Difluorinated CyclooctyneDIFONot specified in provided resultsEnhanced reactivity due to electron-withdrawing fluorine atoms, used for in vivo imaging of azide-labeled sugars.[8]
BiarylazacyclooctynoneBARACNot specified in provided resultsExtremely reactive, suitable for sensitive biological environments.[7]

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide reactants.[1]

Experimental Protocols for In Vivo Imaging

The following protocols provide a generalized workflow for metabolic labeling and subsequent in vivo imaging using copper-free click chemistry.

Metabolic Labeling of Target Biomolecules with an Azide Sugar

This protocol describes the metabolic incorporation of an azide group into cell-surface glycans using an azide-modified sugar, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz).[9][10]

Materials:

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • Vehicle for in vivo administration (e.g., sterile PBS or a solution of 7% DMSO in PBS)

  • Animal model (e.g., tumor-bearing mouse)

Procedure:

  • Prepare a sterile solution of the azide-modified sugar in the chosen vehicle.

  • Administer the azide-modified sugar solution to the animal model. A typical regimen involves daily injections for a period of 7 days to allow for sufficient metabolic incorporation of the azide into the target biomolecules.[9]

  • The dosage and administration route should be optimized for the specific animal model and experimental goals.

In Vivo Labeling with a Cyclooctyne-Conjugated Imaging Probe

Following metabolic labeling, the azide-modified biomolecules can be detected in vivo by administering a cyclooctyne-conjugated imaging probe.

Materials:

  • Cyclooctyne-conjugated imaging probe (e.g., DBCO-fluorophore, DBCO-radioligand)

  • Sterile, biocompatible buffer (e.g., PBS)

  • Animal model with azide-labeled biomolecules

Procedure:

  • Prepare a sterile solution of the cyclooctyne-conjugated imaging probe in a biocompatible buffer.

  • Administer the probe solution to the animal model, typically via intravenous (tail vein) injection.[11]

  • The optimal dose of the imaging probe should be determined empirically. For example, a 200 µL injection of 25 µM DBCO-conjugated dye (5 nmol) has been used in mice.[11]

  • Allow sufficient time for the probe to circulate and react with the azide-labeled targets. This time will vary depending on the probe's pharmacokinetics and the reaction kinetics of the chosen cyclooctyne.

In Vivo Imaging and Data Analysis

The labeled biomolecules can then be visualized using an appropriate imaging modality.

Procedure:

  • Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Perform whole-body imaging using the imaging modality corresponding to the probe's label (e.g., fluorescence imaging, PET, or SPECT).

  • Acquire images at various time points to assess probe distribution and target accumulation.

  • For quantitative analysis, tumor uptake can be expressed as a percentage of the injected dose per gram of tissue (%ID/g).

Experimental_Workflow cluster_metabolic_labeling Metabolic Labeling cluster_in_vivo_reaction In Vivo Reaction cluster_imaging Imaging and Analysis A1 Administer Azide-Modified Precursor (e.g., Ac4ManNAz) A2 Metabolic Incorporation of Azide into Biomolecules A1->A2 B1 Administer Cyclooctyne-Probe Conjugate (e.g., DBCO-Fluorophore) A2->B1 Azide-labeled animal model B2 Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) B1->B2 C1 Non-invasive In Vivo Imaging (e.g., Fluorescence, PET/SPECT) B2->C1 Covalently labeled biomolecules C2 Data Analysis and Quantification C1->C2

Caption: A generalized experimental workflow for in vivo imaging using copper-free click chemistry.

Conclusion

Copper-free click chemistry, particularly SPAAC, has become an indispensable technique for in vivo imaging. Its biocompatibility, high specificity, and rapid reaction kinetics allow for the non-invasive visualization of a wide range of biological processes in living organisms.[1] By carefully selecting the appropriate cyclooctyne reagent and optimizing experimental protocols, researchers can gain valuable insights into disease progression, drug efficacy, and fundamental biological mechanisms. This powerful technology continues to drive innovation in biomedical research and drug development.

References

An In-depth Technical Guide to Difluorocyclooctyne-CH2-benzoic Acid for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Difluorocyclooctyne-CH2-benzoic acid, a second-generation difluorinated cyclooctyne (B158145) (DIFO) analog, for its application in bioorthogonal labeling. We will delve into the underlying principles of strain-promoted alkyne-azide cycloaddition (SPAAC), the advantages of DIFO reagents, quantitative data on their reactivity, and detailed experimental protocols.

Introduction to Bioorthogonal Chemistry and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions are highly selective and can be used to label and visualize biomolecules in their natural environment.[3]

A cornerstone of bioorthogonal chemistry is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This reaction is a type of "click chemistry" that occurs between a strained cyclooctyne and an azide (B81097) to form a stable triazole linkage.[6][7] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a toxic copper catalyst, making it ideal for use in living cells and organisms.[2][4][8][9] The driving force for this reaction is the high ring strain of the cyclooctyne.[4]

The first generation of cyclooctynes had relatively slow reaction rates, which limited their applications.[6] This led to the development of more reactive cyclooctynes to enhance the efficiency of bioorthogonal labeling.[5][6]

The Advent of Difluorinated Cyclooctynes (DIFO)

To improve the reaction kinetics of SPAAC, second-generation cyclooctynes were developed. One key strategy was the introduction of electron-withdrawing fluorine atoms at the propargylic position of the cyclooctyne.[6] This modification led to the creation of difluorinated cyclooctynes (DIFO), which exhibit dramatically increased rates of cycloaddition with azides.[4][6]

The initial synthesis of DIFO reagents was complex, involving 12 steps with a low overall yield, which limited their widespread use.[10][11] This challenge prompted the development of second-generation DIFO analogs with simplified synthetic routes.[10][11]

This compound: A Second-Generation DIFO Reagent

This compound is a novel, synthetically more accessible DIFO analog.[10][11][12] This compound retains the highly reactive difluorinated cyclooctyne core while featuring a C-C bond to the linker at the C4 position, which simplifies its synthesis compared to the first-generation DIFO that had a C-O bond at C6.[11] The benzoic acid moiety provides a convenient chemical handle for conjugation to other molecules, such as fluorescent dyes, biotin, or drugs, further expanding its utility in bioorthogonal applications.[13][14][15][16][17] These second-generation DIFO reagents have shown comparable reaction kinetics to the original DIFO and have been successfully used for imaging glycans on live cells.[10][11][12]

Quantitative Data: Reactivity of Cyclooctynes

The reactivity of different cyclooctynes is typically compared by their second-order rate constants (k₂) for the reaction with a model azide, such as benzyl (B1604629) azide. The table below summarizes the reported rate constants for various cyclooctynes, highlighting the superior reactivity of DIFO and its analogs.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Reference
OCT (Cyclooctyne)~0.0024[1]
DIFO (Difluorinated Cyclooctyne)~0.08[5]
DIBO (Dibenzocyclooctyne)Varies with modification[6][7]
BCN (Bicyclo[6.1.0]nonyne)High reactivity[3]

Note: The exact rate constant for this compound is not explicitly stated in the provided search results, but as a second-generation DIFO analog, it is expected to have a rate constant comparable to the parent DIFO compound.

Experimental Protocols for Bioorthogonal Labeling

The following are generalized protocols for using this compound for bioorthogonal labeling of glycans on live cells.

Metabolic Labeling of Cells with an Azido-Sugar

This protocol describes the introduction of an azide group into cellular glycans using an unnatural sugar.

  • Cell Culture: Culture the cells of interest to the desired confluency using standard cell culture techniques.

  • Preparation of Azido-Sugar Stock: Prepare a stock solution of an azido-sugar, such as N-azidoacetylmannosamine-tetraacylated (Ac₄ManNAz), in a suitable solvent like DMSO.

  • Metabolic Labeling: Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.

  • Incubation: Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into the cellular glycans.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Labeling

This protocol details the "click" reaction between the azide-labeled cells and the DIFO reagent.

  • Cell Preparation: After metabolic labeling, wash the cells with phosphate-buffered saline (PBS) to remove any unreacted azido-sugar.

  • Preparation of DIFO Reagent: Prepare a solution of this compound (or its fluorescently-tagged conjugate) in a biocompatible solvent (e.g., DMSO) and dilute it in cell culture medium to the desired final concentration (typically in the low micromolar range).

  • Labeling Reaction: Add the DIFO reagent solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.[18] The optimal time and concentration should be determined empirically.

  • Washing: After incubation, wash the cells with PBS to remove any unreacted DIFO reagent.

Visualization and Analysis

The method of analysis depends on the nature of the tag conjugated to the DIFO reagent.

  • Fluorescence Microscopy: If a fluorescent dye is attached to the DIFO reagent, the labeled cells can be visualized directly using a fluorescence microscope.

  • Flow Cytometry: For quantitative analysis of the labeling efficiency, the cells can be analyzed by flow cytometry.

  • Western Blotting/Proteomics: If the goal is to label specific proteins, the cell lysate can be analyzed by western blotting or mass spectrometry-based proteomics after conjugation to a reporter tag like biotin.

Visualizations

General Workflow for Bioorthogonal Labeling

G cluster_0 Metabolic Labeling cluster_1 SPAAC Reaction cluster_2 Analysis A Cells in Culture B Add Azido-Sugar (e.g., Ac4ManNAz) A->B C Incubate (1-3 days) B->C D Azide-Modified Glycans on Cell Surface C->D E Wash Cells D->E F Add DIFO-CH2-Benzoic Acid (or conjugated probe) E->F G Incubate (30-60 min) F->G H Labeled Glycans G->H I Wash Cells H->I J Visualize/Analyze (Microscopy, Flow Cytometry, etc.) I->J

Caption: Workflow of bioorthogonal labeling using DIFO-CH2-benzoic acid.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism

G reactant1 Azide-Modified Biomolecule arrow SPAAC (Bioorthogonal) reactant2 Difluorocyclooctyne (DIFO) product Stable Triazole Linkage plus + arrow->product

References

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Principles, Experimental Protocols, and Applications of a Bioorthogonal Chemistry Mainstay for Researchers, Scientists, and Drug Development Professionals.

The strain-promoted azide-alkyne cycloaddition (SPAAC) has become an indispensable tool in the fields of chemical biology, drug development, and materials science. Its remarkable efficiency, selectivity, and biocompatibility have established it as a cornerstone of bioorthogonal chemistry, enabling the precise chemical modification of biomolecules in their native environments. This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental methodologies, and a quantitative comparison of commonly used reagents, tailored for professionals engaged in cutting-edge research.

Core Principles of SPAAC

At its heart, SPAAC is a [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage. The reaction's driving force is the significant ring strain inherent in the eight-membered cyclooctyne ring. This strain lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper catalyst, a major advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2] The azide and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to the vast majority of functional groups found in biological systems, thus preventing unwanted side reactions.[3]

The mechanism is a concerted Huisgen 1,3-dipolar cycloaddition, where the azide acts as the 1,3-dipole and the strained alkyne as the dipolarophile. The pre-distortion of the alkyne bond in the cyclooctyne towards the transition state geometry is a key factor in its high reactivity.[4]

SPAAC_Mechanism reagents Cyclooctyne + Azide transition_state [Transition State] reagents->transition_state Strain-Promoted Cycloaddition product Triazole Product transition_state->product

Figure 1: The general mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Data Presentation: A Comparative Analysis of Cyclooctyne Reactivity

The choice of cyclooctyne is a critical determinant of the SPAAC reaction's success, with different derivatives offering a trade-off between reactivity and stability. The reaction kinetics are typically second-order, and the rate is highly dependent on the structure of the cyclooctyne. Below is a summary of second-order rate constants for the reaction of various common cyclooctynes with benzyl (B1604629) azide, a standard reference azide.

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Bicyclo[6.1.0]nonyneBCN0.012 - 0.024[5]
DibenzocyclooctyneDBCO / ADIBO0.25 - 0.90[5]
4-DibenzocyclooctynolDIBO~0.1[4]
BiarylazacyclooctynoneBARAC>1.0[1]
Difluorinated cyclooctyneDIFO~0.1[4]
[9+1]CPP-2.2 x 10⁻³[6]
m[9+1]CPP-9.6 x 10⁻³[6]
[11+1]CPP-4.5 x 10⁻⁴[6]
fluor[11+1]CPP-4.7 x 10⁻³[6]
Alexa488-DIBO with azF-Rhodopsin-62 ± 12[7][8][9]

Note: Reaction rates can be influenced by the specific azide used, solvent, pH, and temperature.[1] The data presented should be considered as a guide for reagent selection.

Experimental Protocols

This section provides a generalized methodology for key SPAAC experiments. Optimization is often necessary for specific applications.

General Protocol for Protein Bioconjugation

This protocol outlines the labeling of an azide-modified protein with a DBCO-functionalized molecule (e.g., a fluorescent dye or drug molecule).

Materials:

  • Azide-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).

  • DBCO-functionalized molecule stock solution in a compatible organic solvent (e.g., DMSO).

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassette).

Procedure:

  • Preparation: Ensure the azide-modified protein is purified and at a suitable concentration (e.g., 1-5 mg/mL).

  • Reaction Setup: Add the DBCO-functionalized molecule from the stock solution to the protein solution. A 3-10 fold molar excess of the DBCO reagent over the protein is a common starting point.[10] The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.[10]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. Reaction times can vary depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.[10]

  • Monitoring (Optional): The reaction progress can be monitored by techniques such as LC-MS to observe the formation of the conjugate or by SDS-PAGE if there is a significant change in molecular weight.[10]

  • Purification: Upon completion, remove the unreacted DBCO-functionalized molecule and byproducts using an appropriate purification method. Size-exclusion chromatography is effective for separating the larger protein conjugate from smaller unreacted molecules.[11][12] Reverse-phase HPLC can also be employed for purification.

Protocol for Metabolic Labeling and Imaging of Cell-Surface Glycans

This protocol describes the metabolic incorporation of an azido-sugar into cellular glycans, followed by fluorescent labeling via SPAAC for imaging.

Materials:

  • Peracetylated azido-sugar (e.g., Ac₄ManNAz).

  • Cell culture medium and supplements.

  • DBCO-functionalized fluorophore.

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 4% paraformaldehyde in PBS).

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS).

  • Fluorescence microscope.

Procedure:

  • Metabolic Labeling: Culture cells in the presence of the peracetylated azido-sugar for 1-3 days. The optimal concentration of the azido-sugar should be determined empirically for the specific cell line.

  • Cell Preparation: Gently wash the cells with PBS to remove unincorporated azido-sugar.

  • SPAAC Reaction: Incubate the cells with the DBCO-functionalized fluorophore in cell culture medium or PBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells several times with PBS to remove the unreacted DBCO-fluorophore.

  • Fixation and Permeabilization (Optional): For imaging, cells can be fixed with 4% paraformaldehyde. If intracellular targets are to be visualized, a permeabilization step with a mild detergent can be included.

  • Imaging: Mount the cells and visualize the fluorescently labeled glycans using a fluorescence microscope.

Mandatory Visualizations

Experimental Workflow for Protein Bioconjugation

Protein_Bioconjugation_Workflow start Start: Azide-Modified Protein add_dbco Add DBCO-functionalized molecule (3-10x excess) start->add_dbco incubate Incubate (RT, 1-4h or 4°C, overnight) add_dbco->incubate monitor Monitor Reaction (LC-MS or SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC or HPLC) monitor->purify end End: Purified Bioconjugate purify->end

Figure 2: A generalized workflow for protein bioconjugation using SPAAC.

SPAAC in Studying G Protein-Coupled Receptor (GPCR) Signaling

SPAAC has been instrumental in the site-specific labeling of G protein-coupled receptors (GPCRs) to study their structure, dynamics, and signaling.[3][8][13] By genetically encoding an unnatural amino acid containing an azide group into a specific site on the GPCR, researchers can attach a variety of probes, such as fluorophores, to investigate ligand binding and conformational changes associated with receptor activation.[7]

GPCR_Signaling_SPAAC cluster_cell Cellular Environment cluster_labeling SPAAC Labeling for Analysis ligand Ligand gpcr GPCR with Azide-UAA ligand->gpcr Binding g_protein G Protein gpcr->g_protein Activation labeled_gpcr Fluorescently Labeled GPCR gpcr->labeled_gpcr effector Effector (e.g., Adenylyl Cyclase) g_protein->effector response Cellular Response (e.g., cAMP production) effector->response dbco_probe DBCO-Fluorophore dbco_probe->labeled_gpcr SPAAC analysis Fluorescence Analysis (e.g., FRET to study conformational changes) labeled_gpcr->analysis

Figure 3: Application of SPAAC for labeling GPCRs to study signaling pathways.

Conclusion

Strain-promoted azide-alkyne cycloaddition has proven to be a robust and versatile tool for chemical biology and drug discovery. Its bioorthogonality and catalyst-free nature make it particularly well-suited for applications in living systems. By understanding the core principles, carefully selecting reagents based on quantitative kinetic data, and employing optimized experimental protocols, researchers can effectively harness the power of SPAAC to advance their scientific endeavors. The continued development of new cyclooctyne reagents with enhanced reactivity and stability promises to further expand the utility of this remarkable reaction in the years to come.

References

An In-depth Technical Guide to Difluorinated Cyclooctynes (DIFO) for Advanced Cell Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Difluorinated cyclooctynes (DIFO) have emerged as powerful tools in chemical biology and drug development for the precise labeling of biomolecules in living systems. As a key reagent in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), DIFO enables the investigation of dynamic cellular processes without the cytotoxicity associated with traditional copper-catalyzed methods.[1][2][3][4] This guide provides a comprehensive overview of the core features of DIFO, quantitative comparisons of its performance, detailed experimental protocols, and visualizations of the underlying chemical and biological workflows.

Core Principles of DIFO-Mediated Labeling

The utility of DIFO lies in its unique chemical structure, which combines ring strain with electronic activation to dramatically accelerate the rate of reaction with azides.[1][4][5] The azide (B81097) group, being small, stable, and biologically inert, can be metabolically incorporated into various biomolecules such as glycans, proteins, and lipids.[3][6][7] The subsequent reaction with a DIFO-conjugated probe (e.g., a fluorophore or biotin) allows for highly specific and efficient labeling of the target molecule within its native cellular environment.[2][8]

Key Features of DIFO Reagents:

  • Enhanced Reactivity: The defining feature of DIFO is the presence of two electron-withdrawing fluorine atoms at the propargylic position.[1][3] This electronic modification lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO energy gap with the azide's Highest Occupied Molecular Orbital (HOMO).[1] This results in a significantly faster reaction rate compared to non-fluorinated cyclooctynes.[7]

  • Biocompatibility: The primary advantage of the DIFO-azide reaction is its bioorthogonality. It proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell imaging and in vivo studies.[1][2][4][8]

  • High Stability: DIFO reagents exhibit excellent stability in aqueous environments and are resistant to reaction with biological nucleophiles such as thiols and amines at physiological pH.[1] This ensures that the probe remains intact and reactive only towards its intended azide target.

  • Synthetic Accessibility: While the synthesis of the first-generation DIFO was complex, subsequent development has led to second and third-generation analogues with significantly more tractable synthetic routes, making these powerful reagents more accessible for widespread use.[6][8][9]

  • Versatility: The DIFO core can be readily functionalized with a variety of reporter tags, including fluorescent dyes for imaging applications and biotin (B1667282) for affinity purification and proteomics studies.[1][10]

Quantitative Data Presentation

The performance of DIFO and other cyclooctynes can be quantitatively compared based on their reaction kinetics and labeling efficiency in cellular systems.

Table 1: Comparative Second-Order Reaction Rate Constants of Various Cyclooctynes with Benzyl Azide

Cyclooctyne ReagentAbbreviationSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference(s)
CyclooctyneOCT~0.001[3]
Monofluorinated CyclooctyneMOFO0.0043[5]
Difluorinated Cyclooctyne DIFO 0.076 [1][5]
Second-Generation DIFODIFO20.090[1]
Third-Generation DIFODIFO3~0.01 (with Alexa Fluor 647)[6][11]
DibenzocyclooctyneDIBO0.057[5]
BiarylazacyclooctynoneBARAC0.960[12]
Tetramethyl-dibenzocyclooctyneTMDIBO~0.03 (with Alexa Fluor 647)[6][11]

Note: Reaction rates can vary depending on the solvent and specific azide used.

Table 2: Performance Comparison of Probes in Cell Surface Azido-Glycan Labeling

ProbeCell TypeLabeling ConditionSignal-to-Background RatioReference(s)
DIFO-biotinJurkat cells100 µM, 1 h~20-fold higher than phosphine[2][4][5]
DIFO3-AF647Lewis Lung Carcinoma24 h labeling~10[6]
TMDIBO-AF647Lewis Lung Carcinoma24 h labelingup to 35[6]
Phosphine-AF647Lewis Lung Carcinoma24 h labeling~5[6]

Note: AF647 refers to Alexa Fluor 647. Labeling efficiency is dependent on cell type, probe concentration, and incubation time.

Experimental Protocols

Protocol 1: General Procedure for Metabolic Labeling of Cell-Surface Glycans and DIFO Conjugation

This protocol outlines the two-step labeling strategy for visualizing cell-surface glycans.

1. Metabolic Labeling with Azido (B1232118) Sugars: a. Culture cells of interest (e.g., Jurkat, HeLa, or CHO cells) to a suitable confluency in their appropriate growth medium.[13][14] b. Supplement the culture medium with a peracetylated azido sugar precursor, such as N-azidoacetylmannosamine (Ac4ManNAz) for sialic acid labeling or N-azidoacetylgalactosamine (Ac4GalNAz) for O-glycan labeling. A typical concentration is 25-50 µM.[6][8] c. Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell-surface glycoconjugates.[8]

2. DIFO Probe Labeling: a. After the metabolic labeling period, harvest the cells and wash them two to three times with a buffered saline solution (e.g., PBS) to remove any unincorporated azido sugar. b. Prepare a working solution of the DIFO-conjugated probe (e.g., DIFO-biotin or DIFO-fluorophore) in a suitable buffer or serum-free medium. The optimal concentration can range from nanomolar to micromolar and should be determined empirically.[2][4] c. Resuspend the washed cells in the DIFO probe solution and incubate for a period ranging from a few minutes to an hour at room temperature or 37°C.[2][8] Incubation times should be optimized for the specific cell type and probe. d. Following incubation, wash the cells again with buffered saline to remove any unreacted DIFO probe.

3. Analysis: a. For fluorescently labeled cells (DIFO-fluorophore): The cells can be immediately analyzed by flow cytometry to quantify the labeling intensity or visualized by fluorescence microscopy to observe the spatial distribution of the labeled glycans.[2][8] b. For biotin-labeled cells (DIFO-biotin): The cells can be subsequently stained with a fluorescently-conjugated streptavidin or avidin (B1170675) derivative and then analyzed by flow cytometry or microscopy.[1][5] Alternatively, the biotin tag can be used for affinity pulldown and subsequent proteomic analysis of the labeled glycoproteins.

Mandatory Visualizations

Caption: The [3+2] cycloaddition reaction between DIFO and an azide.

Experimental_Workflow Workflow for Cell Surface Glycan Labeling using DIFO cluster_cell_culture Cell Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis A 1. Culture Cells B 2. Add Azido Sugar (e.g., Ac4ManNAz) A->B C 3. Incubate (1-3 days) for Metabolic Incorporation B->C D 4. Harvest and Wash Cells C->D E 5. Incubate with DIFO-Probe D->E F 6. Wash to Remove Excess Probe E->F G 7. Detection F->G H Flow Cytometry G->H I Fluorescence Microscopy G->I J Affinity Purification G->J

Caption: Experimental workflow for labeling cell surface glycans with DIFO.

Conclusion

Difluorinated cyclooctynes represent a cornerstone of modern bioorthogonal chemistry, providing researchers with a robust and versatile method for labeling and studying biomolecules in their native context. The combination of high reaction kinetics, excellent biocompatibility, and synthetic tractability has solidified the position of DIFO reagents as indispensable tools in cell biology, proteomics, and the development of targeted therapeutics. As research continues to advance, the applications of DIFO are expected to expand, further enhancing our understanding of complex biological systems.

References

An In-depth Technical Guide to Difluorocyclooctyne-CH2-benzoic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Difluorocyclooctyne-CH2-benzoic acid is a second-generation difluorinated cyclooctyne (B158145) (DIFO) reagent integral to the field of bioorthogonal chemistry.[1][2][3] This class of reagents is engineered for copper-free click chemistry, a biocompatible reaction that has revolutionized the study of biological processes in living systems.[4][5][6][7][8] By reacting rapidly and selectively with azide-functionalized molecules, this compound enables the precise labeling and imaging of biomolecules, such as glycans, on live cells without the need for cytotoxic copper catalysts.[1][2][3]

The key advantage of second-generation DIFO reagents like this compound lies in their enhanced synthetic accessibility compared to their predecessors. The initial DIFO reagents, while effective, were hampered by a complex 12-step synthesis with an overall yield of approximately 1%.[4][5] The development of second-generation analogs has made these powerful tools more readily available to the broader scientific community.[4][6][7]

Quantitative Data

While specific quantitative data for this compound is not extensively published, the following table summarizes typical properties and performance metrics for second-generation DIFO reagents based on available literature. These values provide a benchmark for researchers employing this class of compounds.

ParameterValue/RangeNotes
Purity ≥95%Typically determined by HPLC and/or NMR.
Molecular Weight 278.29 g/mol Calculated for C15H15F2NO2.
Storage -20°CRecommended for long-term stability.
Solubility Soluble in DMSO, DMFLimited solubility in aqueous solutions.
Reaction Kinetics RapidSecond-order rate constants with azides are generally high for DIFO reagents, though specific values for this derivative are not readily available.
Reaction Yield (Bioconjugation) HighThe click reaction with azides typically proceeds with high efficiency.

Experimental Protocols

The following are generalized protocols for the synthesis and application of this compound, based on established methods for similar DIFO reagents. Researchers should optimize these protocols for their specific experimental context.

1. Synthesis of a Carboxy-Functionalized DIFO Reagent (General Protocol)

The synthesis of second-generation DIFO reagents with a carboxylic acid functionality typically involves a multi-step process. While a specific protocol for this compound is not detailed in the literature, a general approach can be inferred from the synthesis of related compounds. This often involves the construction of the difluorocyclooctyne core followed by the introduction of the carboxymethyl group.

2. Protocol for Live Cell Glycan Imaging

This protocol outlines the use of this compound for labeling and imaging azide-modified glycans on the surface of live cells.

  • Step 1: Metabolic Labeling of Cellular Glycans

    • Culture cells of interest to the desired confluency.

    • Incubate the cells with an azide-modified monosaccharide precursor (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz) in the culture medium for 24-48 hours. The optimal concentration and incubation time should be determined empirically for each cell type.

    • The azido-sugar will be metabolized by the cells and incorporated into their cell-surface glycans.

  • Step 2: Preparation of the DIFO-Fluorophore Conjugate

    • Dissolve this compound and an amine-functionalized fluorescent dye in a suitable solvent such as DMSO.

    • Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to facilitate the amide bond formation between the carboxylic acid of the DIFO reagent and the amine of the fluorophore.

    • Allow the reaction to proceed for several hours at room temperature.

    • Purify the DIFO-fluorophore conjugate using HPLC.

  • Step 3: Labeling of Azide-Modified Glycans with the DIFO-Fluorophore Conjugate

    • Wash the metabolically labeled cells with PBS to remove any un-incorporated azido-sugar.

    • Incubate the cells with the DIFO-fluorophore conjugate in a serum-free medium for 30-60 minutes at 37°C. The optimal concentration of the conjugate should be titrated to maximize signal and minimize background.

    • Wash the cells with PBS to remove any unbound DIFO-fluorophore conjugate.

  • Step 4: Imaging

    • Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key processes involved in the application of this compound.

experimental_workflow cluster_cell Live Cell cluster_reagents Reagents cluster_conjugation Conjugation cluster_detection Detection Metabolism Metabolic Incorporation Glycan Azide-Modified Glycan Metabolism->Glycan Labeled_Glycan Labeled Glycan Glycan->Labeled_Glycan Click Reaction Azido_Sugar Azido-Sugar Precursor Azido_Sugar->Metabolism DIFO_Acid Difluorocyclooctyne- CH2-benzoic acid DIFO_Fluorophore DIFO-Fluorophore Conjugate DIFO_Acid->DIFO_Fluorophore Fluorophore Amine-Fluorophore Fluorophore->DIFO_Fluorophore DIFO_Fluorophore->Labeled_Glycan Imaging Fluorescence Imaging Labeled_Glycan->Imaging logical_relationship cluster_application Application DIFO_Core Difluorocyclooctyne Core (High Strain) DIFO_Reagent This compound DIFO_Core->DIFO_Reagent Provides Reactivity Carboxylic_Acid Carboxylic Acid Moiety (-CH2-COOH) Carboxylic_Acid->DIFO_Reagent Enables Functionalization Bioconjugation Bioconjugation (e.g., to fluorophores, drugs) DIFO_Reagent->Bioconjugation Live_Cell_Imaging Live Cell Imaging Bioconjugation->Live_Cell_Imaging Drug_Delivery Targeted Drug Delivery Bioconjugation->Drug_Delivery

References

The Discovery and Development of DIFO Analogues: A Technical Guide to Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The advent of bioorthogonal chemistry has revolutionized the study of biological systems, enabling the visualization and tracking of biomolecules in their native environment. A cornerstone of this field is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free variant of the well-known "click chemistry." This reaction circumvents the cytotoxicity associated with copper catalysts, making it ideal for live-cell imaging and in vivo applications. At the forefront of SPAAC reagent development are difluorinated cyclooctynes (DIFO), which exhibit a remarkable balance of stability and reactivity. This technical guide provides an in-depth overview of the discovery, development, and application of DIFO analogues for researchers, scientists, and drug development professionals.

The Genesis of DIFO: A Need for Speed and Biocompatibility

The Huisgen 1,3-dipolar cycloaddition between azides and terminal alkynes, while highly efficient, traditionally requires a copper(I) catalyst to proceed at biologically relevant rates.[1][] However, the inherent toxicity of copper limits its application in living systems.[3][4] This limitation spurred the development of copper-free click chemistry, which utilizes ring-strained alkynes to accelerate the reaction with azides.

The first-generation cyclooctyne (B158145), OCT, demonstrated the feasibility of this approach, but its reaction kinetics were modest.[5] To enhance the reaction rate, the Bertozzi group introduced the concept of activating the cyclooctyne ring with electron-withdrawing groups.[1][6] This led to the development of DIFO (difluorinated cyclooctyne), where the installation of two fluorine atoms adjacent to the alkyne significantly lowers the energy of the alkyne's lowest unoccupied molecular orbital (LUMO), thereby accelerating the cycloaddition with the azide's highest occupied molecular orbital (HOMO).[6][7] This design principle resulted in a reagent with reaction rates comparable to the copper-catalyzed reaction, without the associated toxicity.[1]

Second-Generation DIFO Analogues: Simplifying Synthesis, Enhancing Utility

While the first-generation DIFO proved to be a powerful tool, its synthesis was a lengthy 12-step process with a low overall yield of approximately 1%.[3][6] This complexity hindered its widespread adoption. To address this, second-generation DIFO analogues were developed with a focus on synthetic tractability.[3][6]

A key innovation in the second-generation design was the repositioning of the linker attachment point on the cyclooctyne core.[3] This seemingly minor change dramatically simplified the synthetic route without compromising the reagent's reactivity.[3] Furthermore, analogues with reduced hydrophobicity were synthesized to minimize non-specific binding in biological systems.[3] These improvements have made DIFO reagents more accessible to the broader scientific community.

Quantitative Data: A Comparative Look at Reactivity

The efficacy of a bioorthogonal reaction is largely determined by its kinetics. The table below summarizes the second-order rate constants for various DIFO analogues and other commonly used copper-free click chemistry reagents, providing a quantitative basis for reagent selection.

Cyclooctyne ReagentAzide (B81097) PartnerSolventSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DIFO (First Generation) Benzyl AzideCD3CN0.076[8]
DIFO2 (Second Generation) Benzyl AzideNot Specified0.042[9][10]
DIFBO Benzyl AzideNot Specified> DIFO[11]
BCN Benzyl AzideNot Specified0.14[8]
DIBO Benzyl AzideNot Specified0.17[8]

Signaling Pathways and Experimental Workflows

The utility of DIFO analogues is best illustrated through their application in biological experiments. The following diagrams, generated using the DOT language, depict the fundamental reaction mechanism and a typical experimental workflow for cell surface labeling.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction between an azide and a DIFO analogue.

Cell_Labeling_Workflow Experimental Workflow for Cell Surface Labeling cluster_cell_prep Cell Preparation cluster_labeling Labeling Reaction cluster_analysis Analysis cell_culture 1. Cell Culture metabolic_labeling 2. Metabolic Labeling (e.g., with Ac4ManNAz) cell_culture->metabolic_labeling wash1 3. Wash Cells metabolic_labeling->wash1 incubation 4. Incubate with DIFO-Fluorophore Conjugate wash1->incubation wash2 5. Wash Cells incubation->wash2 flow_cytometry Flow Cytometry wash2->flow_cytometry microscopy Fluorescence Microscopy wash2->microscopy

Caption: A typical workflow for labeling cell surface glycans using DIFO analogues.

Key Experimental Protocols

Synthesis of a Second-Generation DIFO Analogue

The following is a representative protocol for the synthesis of a second-generation DIFO analogue, adapted from Sletten and Bertozzi (2008).[3] This protocol highlights the streamlined nature of the second-generation synthesis.

Materials:

  • 1,3-cyclooctanedione

  • Selectfluor™

  • Cesium carbonate (Cs₂CO₃)

  • Appropriate phosphonium (B103445) salt for Wittig reaction

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Various organic solvents (e.g., acetonitrile (B52724), THF, methanol) and reagents for subsequent reduction, triflation, and elimination steps.

Procedure:

  • Difluorination: To a solution of 1,3-cyclooctanedione in acetonitrile at 0 °C, add Selectfluor™ and cesium carbonate. Stir the reaction until completion, then work up to isolate 2,2-difluoro-1,3-cyclooctanedione.[6]

  • Wittig Reaction: React the difluorinated diketone with the appropriate phosphonium salt and DBU in THF to install the linker with a protected functional group.[6]

  • Reduction: Reduce one of the ketone functionalities to a hydroxyl group using a suitable reducing agent (e.g., sodium borohydride (B1222165) in methanol).

  • Triflation: Convert the remaining ketone to a vinyl triflate by reaction with a triflating agent (e.g., triflic anhydride) in the presence of a base.

  • Elimination: Induce elimination of the vinyl triflate to form the cyclooctyne using a strong, non-nucleophilic base (e.g., potassium hexamethyldisilazide).

  • Purification: Purify the final DIFO analogue using column chromatography.

Note: This is a generalized protocol. For detailed, step-by-step instructions, including specific reagent quantities, reaction times, and purification conditions, please refer to the supplementary information of the primary literature.[3]

Cell Surface Glycan Labeling

This protocol outlines a general procedure for labeling cell surface glycans on live cells using a DIFO-fluorophore conjugate.

Materials:

  • Mammalian cells (e.g., Jurkat cells)

  • Cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)

  • DIFO-fluorophore conjugate (e.g., DIFO-biotin or DIFO-fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Metabolic Labeling: Culture cells in the presence of Ac₄ManNAz (e.g., 25 µM) for 2-3 days.[3] This will result in the metabolic incorporation of azido (B1232118) sugars into cell surface glycans.

  • Cell Harvesting and Washing: Harvest the cells and wash them with PBS containing a low concentration of FBS (e.g., 1%) to remove unincorporated azido sugars.

  • Labeling with DIFO Conjugate: Resuspend the cells in fresh media and add the DIFO-fluorophore conjugate at the desired concentration (e.g., 1-10 µM).[3] Incubate for a specific period (e.g., 30-60 minutes) at 37 °C.

  • Washing: Wash the cells again with PBS to remove the unreacted DIFO conjugate.

  • Analysis: Analyze the labeled cells by flow cytometry to quantify the fluorescence intensity or by fluorescence microscopy to visualize the localization of the labeled glycans.

Conclusion

The development of DIFO analogues represents a significant advancement in the field of bioorthogonal chemistry. By combining high reactivity with excellent biocompatibility and synthetic accessibility, these reagents have empowered researchers to probe complex biological processes in living systems with unprecedented precision. As research continues, the development of new DIFO analogues with further enhanced properties will undoubtedly open up new avenues for discovery in chemical biology and drug development.

References

Core Principles of Bioorthogonal Chemistry Featuring DIFO Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of bioorthogonal chemistry, with a specific focus on the application and advantages of difluorinated cyclooctyne (B158145) (DIFO) reagents. Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] This powerful toolset has revolutionized the study of biomolecules in their native environments.

At the forefront of bioorthogonal chemistry is the strain-promoted alkyne-azide cycloaddition (SPAAC), a copper-free click chemistry reaction.[1][2] DIFO reagents are a key player in this field, offering rapid reaction kinetics and high selectivity for labeling azide-modified biomolecules.[3][4]

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC utilizes the inherent ring strain of cyclooctyne derivatives to accelerate the [3+2] cycloaddition reaction with azides, forming a stable triazole linkage.[5][6] The reaction is driven by the high internal energy of the strained alkyne, which lowers the activation energy of the cycloaddition compared to linear alkynes.[5][7]

DIFO reagents, a class of difluorinated cyclooctynes, exhibit enhanced reactivity due to two key features:

  • Ring Strain: The eight-membered ring of cyclooctyne is highly strained, distorting the alkyne from its ideal linear geometry. This strain is released upon reaction with an azide (B81097), providing a thermodynamic driving force.[5]

  • Electron-Withdrawing Fluorine Atoms: The presence of gem-difluoride adjacent to the alkyne bond further accelerates the reaction.[8][9] These electron-withdrawing groups lower the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller HOMO-LUMO gap with the azide's Highest Occupied Molecular Orbital (HOMO) and thus, a faster reaction rate.[4][10]

SPAAC_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product Azide-labeled Biomolecule Azide-labeled Biomolecule Transition_State [3+2] Cycloaddition Transition State Azide-labeled Biomolecule->Transition_State DIFO Reagent DIFO Reagent DIFO Reagent->Transition_State Triazole-linked Bioconjugate Triazole-linked Bioconjugate Transition_State->Triazole-linked Bioconjugate Stable Triazole Formation

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Comparison of Cyclooctyne Reagents

The choice of cyclooctyne reagent is critical for successful bioorthogonal labeling, with reaction kinetics being a primary consideration. The table below summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, providing a clear comparison of their relative reactivities.

Cyclooctyne ReagentSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
Cyclooctyne (OCT)0.0012[3]
Monofluorinated Cyclooctyne (MOFO)0.0043[8]
Difluorinated Cyclooctyne (DIFO) 0.076 [3][8]
Dibenzocyclooctyne (DIBO)Not explicitly stated, but described as exceptionally fast[11]
Dibenzocyclooctyne (in another study)2.3[3]

Data compiled from multiple sources. Note that reaction conditions can influence rate constants.

Bioorthogonality and Potential Side Reactions

While DIFO reagents are highly selective for azides, their bioorthogonality is not absolute.[2] The high reactivity of strained alkynes can lead to unwanted side reactions, particularly with free sulfhydryl groups (thiols) present in the cytosol.[2] This thiol-yne addition is thought to proceed through a radical mechanism.[2]

For intracellular applications, minimizing this non-specific labeling is crucial.[2] A common strategy is to block free thiol groups prior to introducing the DIFO-based probe.[2] This can be achieved by treating cell lysates or proteins with reagents like iodoacetamide (B48618) (IAM) after disulfide bond reduction with dithiothreitol (B142953) (DTT).[2]

Experimental_Workflow cluster_workflow Intracellular Labeling Workflow Start Azide-labeled Intracellular Biomolecule Thiol_Blocking Block Free Thiols (e.g., with IAM) Start->Thiol_Blocking Add_DIFO Incubate with DIFO Probe Thiol_Blocking->Add_DIFO Analysis Analysis (e.g., SDS-PAGE, Western Blot) Add_DIFO->Analysis

Workflow for reducing non-specific labeling in intracellular applications.

Experimental Protocols

Below are generalized protocols for in vitro protein labeling using DIFO reagents, based on methodologies described in the literature. Researchers should optimize these protocols for their specific applications.

In Vitro Labeling of Azide-Modified Proteins

This protocol describes the labeling of a purified protein that has been modified to contain an azide group.

Materials:

  • Azide-labeled protein in a suitable buffer (e.g., 50 mM Tris-HCl, 0.1% SDS)

  • DIFO-conjugate (e.g., DIFO-TAMRA or DIFO-Biotin) stock solution (e.g., 10 mM in DMSO)

  • Microcentrifuge tubes

  • Centrifugal filter device (e.g., 10 kDa molecular weight cutoff)

Procedure:

  • To a solution containing 10 µg of the azide-labeled protein in 39.8 µL of buffer, add 0.2 µL of the 10 mM DIFO-conjugate stock solution.[2]

  • Agitate the reaction mixture at room temperature for 20-30 minutes.[2] For light-sensitive fluorophores, the reaction can be carried out in the dark.[2]

  • Quench the reaction and remove excess, unreacted DIFO reagent by buffer exchange using a centrifugal filter device.[2]

  • The labeled protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or fluorescence imaging.

Labeling of Azide-Modified Proteins in Cell Lysates

This protocol is for labeling azide-containing proteins within a complex mixture, such as a cell lysate.

Materials:

  • Cell lysate containing azide-labeled proteins (e.g., from metabolic labeling with an azide-containing sugar) in lysis buffer (e.g., 50 mM Tris-HCl, 0.1% SDS)

  • DIFO-conjugate stock solution (e.g., 10 mM in DMSO)

  • (Optional) Thiol-blocking reagents: DTT and IAM

  • Microcentrifuge tubes

  • Centrifugal filter device

Procedure:

  • (Optional but recommended for intracellular targets) To reduce non-specific background, first block free thiols. This involves reducing disulfide bonds with DTT followed by alkylation with IAM.[2] Buffer exchange to remove excess DTT and IAM is necessary before proceeding.

  • To 150 µg of cell lysate in 30 µL of buffer, add 1 µL of the 10 mM DIFO-conjugate stock solution.[2]

  • Agitate the reaction mixture at room temperature for 20 minutes.[2]

  • Remove unreacted DIFO probe by buffer exchange using a centrifugal filter device.[2]

  • Analyze the labeled proteins by gel electrophoresis and Western blot analysis using an antibody against the tag (e.g., anti-TAMRA or streptavidin for biotin).[2]

Applications in Drug Development and Research

The robust and bioorthogonal nature of the DIFO-azide ligation has made it a valuable tool in various research and drug development areas:

  • Glycan Imaging: DIFO reagents have been successfully used for dynamic in vivo imaging of glycans in living cells and developing organisms like zebrafish.[3][4]

  • Protein Labeling and Tracking: The specific and efficient labeling allows for the visualization and tracking of proteins within complex biological systems.

  • Drug Discovery: Bioconjugation using click chemistry is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs) and other targeted therapies.[12][13] The efficiency and stability of the triazole linkage formed by SPAAC are highly desirable for these applications.

  • Material Science: The principles of bioorthogonal chemistry are also being applied to the development of new biomaterials and functionalized surfaces.[6]

References

Methodological & Application

Application Notes and Protocols for Live Cell Labeling with Difluorocyclooctyne-CH2-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the labeling of live cells using Difluorocyclooctyne-CH2-benzoic acid (DIFO-CAGE), a valuable tool in bioorthogonal chemistry. This method allows for the specific and efficient fluorescent labeling of biomolecules in their native cellular environment, which has significant implications for basic research and drug development. The protocol is based on the principles of strain-promoted azide-alkyne cycloaddition (SPAAC), a type of "click chemistry" that is highly biocompatible and does not require a cytotoxic copper catalyst.[1][2]

Introduction to SPAAC and DIFO-CAGE

Strain-promoted azide-alkyne cycloaddition is a bioorthogonal reaction that occurs between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[1] The high ring strain of the cyclooctyne lowers the activation energy of the cycloaddition, allowing the reaction to proceed efficiently at physiological temperatures and pH. Fluorination of the cyclooctyne, as in DIFO-CAGE, has been shown to increase the reaction rate, enabling rapid and sensitive labeling of azides on the cell surface or within the cell.[3]

This technology is particularly useful for:

  • Visualizing biomolecule dynamics: Tracking the movement and interactions of proteins, glycans, and other molecules in real-time.

  • Target identification and validation: Attaching a DIFO-CAGE moiety to a drug candidate to visualize its interaction with specific cellular targets.[4]

  • Pharmacokinetic and pharmacodynamic studies: Fluorescently labeling a therapeutic to track its distribution and clearance in cellular models.

Experimental Protocols

This section provides a generalized protocol for labeling live cells that have been metabolically tagged with an azide-containing precursor. This is a common strategy for introducing the azide chemical reporter into cellular biomolecules.[5]

Materials
  • This compound (DIFO-CAGE)

  • Azide-modified metabolic precursor (e.g., N-azidoacetylmannosamine (Ac4ManNAz) for glycoproteins, azidohomoalanine (Aha) for proteins)

  • Cell culture medium (appropriate for the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell line of interest (e.g., HeLa, HEK293T)

  • Fluorescent probe with a reactive group for benzoic acid (if not using a pre-labeled DIFO-CAGE)

I. Metabolic Labeling of Cells with an Azide Precursor
  • Cell Seeding: Seed the cells of interest onto a suitable culture vessel (e.g., glass-bottom dishes for microscopy) at a density that will result in 50-70% confluency on the day of labeling.

  • Preparation of Azide Precursor Stock Solution: Dissolve the azide-modified metabolic precursor in DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Incubation with Azide Precursor: The following day, replace the culture medium with fresh medium containing the azide precursor at a final concentration typically ranging from 25-100 µM. The optimal concentration should be determined empirically for each cell line and precursor.

  • Incubation Period: Incubate the cells for 24-72 hours to allow for metabolic incorporation of the azide into the biomolecules of interest.

II. Live Cell Labeling with DIFO-CAGE
  • Preparation of DIFO-CAGE Stock Solution: Prepare a stock solution of DIFO-CAGE in DMSO (e.g., 1-10 mM).

  • Preparation of Labeling Medium: Dilute the DIFO-CAGE stock solution in fresh, pre-warmed cell culture medium to the desired final labeling concentration. Typical final concentrations range from 5-50 µM. The optimal concentration should be determined to maximize signal while minimizing background.

  • Washing: Gently wash the cells twice with pre-warmed PBS to remove any unincorporated azide precursor.

  • Labeling Reaction: Remove the wash buffer and add the DIFO-CAGE labeling medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time can be adjusted based on the specific application and desired labeling intensity.

  • Washing: Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unreacted DIFO-CAGE.

  • Imaging: The cells are now ready for imaging using a suitable fluorescence microscope.

Data Presentation

The following tables provide a summary of typical experimental parameters and a hypothetical comparison of labeling efficiency under different conditions.

Table 1: Typical Experimental Parameters for Live Cell Labeling

ParameterTypical RangeNotes
Cell Line HeLa, HEK293T, JurkatCell line dependent
Azide Precursor Ac4ManNAz, AhaDepends on the target biomolecule
Azide Precursor Concentration 25 - 100 µMOptimize for each cell line
Azide Incubation Time 24 - 72 hoursLonger times may increase incorporation
DIFO-CAGE Concentration 5 - 50 µMHigher concentrations can increase background
DIFO-CAGE Incubation Time 30 - 60 minutesShorter times may be sufficient with higher concentrations
Imaging Modality Confocal Microscopy, Flow CytometryDepends on the experimental question

Table 2: Hypothetical Labeling Efficiency Comparison

DIFO-CAGE Conc. (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units)Signal-to-Background Ratio
5308508.5
560120011.2
2530250020.1
2560310022.5
5030420018.7 (higher background)
5060480019.5 (higher background)

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

SPAAC_Mechanism Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_product Product Azide Azide-modified Biomolecule Reaction [3+2] Cycloaddition Azide->Reaction DIFO Difluorocyclooctyne (DIFO) DIFO->Reaction Triazole Stable Triazole Linkage (Labeled Biomolecule) Reaction->Triazole Covalent Bond Formation

Caption: Mechanism of SPAAC.

Live_Cell_Labeling_Workflow Experimental Workflow for Live Cell Labeling Start Start: Seed Cells MetabolicLabeling Step 1: Metabolic Labeling Incubate with Azide Precursor (24-72h) Start->MetabolicLabeling Wash1 Wash Cells (PBS) MetabolicLabeling->Wash1 DIFOLabeling Step 2: DIFO-CAGE Labeling Incubate with DIFO-CAGE (30-60 min) Wash1->DIFOLabeling Wash2 Wash Cells (PBS) DIFOLabeling->Wash2 Imaging Step 3: Imaging Fluorescence Microscopy Wash2->Imaging Analysis Data Analysis Imaging->Analysis

Caption: Live cell labeling workflow.

Logical_Relationship Key Relationships in Bioorthogonal Labeling cluster_components Core Components cluster_requirements Essential Requirements cluster_applications Applications Bioorthogonal_Chemistry Bioorthogonal Chemistry Specificity High Specificity Bioorthogonal_Chemistry->Specificity Biocompatibility Biocompatibility Bioorthogonal_Chemistry->Biocompatibility Kinetics Favorable Kinetics Bioorthogonal_Chemistry->Kinetics Live_Cell_Imaging Live Cell Imaging Drug_Development Drug Development Live_Cell_Imaging->Drug_Development Fundamental_Research Fundamental Research Live_Cell_Imaging->Fundamental_Research Specificity->Live_Cell_Imaging Biocompatibility->Live_Cell_Imaging Kinetics->Live_Cell_Imaging

Caption: Relationships in bioorthogonal labeling.

References

Application Notes and Protocols for Glycan Imaging Using DIFO Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the use of Difluorinated Cyclooctyne (B158145) (DIFO) reagents for the imaging of glycans in biological systems. The protocols outlined below leverage the principles of bioorthogonal chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC), to enable the visualization of metabolically labeled glycans in cells and organisms.

Introduction to DIFO Reagents and Glycan Imaging

The study of glycans and their roles in health and disease is a rapidly growing field. Altered glycosylation patterns on the cell surface are recognized as hallmarks of various pathological conditions, most notably cancer. DIFO reagents are powerful tools for glycan imaging due to their high reactivity and specificity towards azides in a biological environment, without the need for a toxic copper catalyst.[1][2]

The general strategy for glycan imaging with DIFO reagents is a two-step process:

  • Metabolic Labeling: Cells or organisms are incubated with an unnatural sugar analog that has been chemically modified to contain an azide (B81097) group. This "azidosugar" is metabolized by the cell's own biosynthetic machinery and incorporated into newly synthesized glycans.[3][4]

  • Bioorthogonal Ligation: The azide-labeled glycans are then detected by introducing a DIFO reagent that is conjugated to a reporter molecule, such as a fluorophore. The strained cyclooctyne ring of the DIFO reagent rapidly and specifically reacts with the azide group on the glycan via SPAAC, forming a stable covalent bond and effectively "tagging" the glycan for visualization.[1][4]

This approach allows for the dynamic imaging of glycan expression and localization in living systems, providing valuable insights into complex biological processes.[2][5]

Experimental Protocols

Protocol 1: Metabolic Labeling and Imaging of Glycans in Cultured Cells

This protocol describes a general procedure for labeling and imaging glycans on the surface of cultured mammalian cells.

Materials:

  • Peracetylated azido-sugar (e.g., Ac4ManNAz, Ac4GalNAz, or Ac4GlcNAz)

  • DIFO reagent conjugated to a fluorophore (e.g., DIFO-488, DIFO-biotin)

  • Mammalian cell line of interest (e.g., HeLa, Jurkat, CHO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fixative (e.g., 4% paraformaldehyde in PBS) (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for intracellular imaging)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel (e.g., glass-bottom dish for microscopy) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of the peracetylated azido-sugar in sterile DMSO.

    • Dilute the azido-sugar stock solution in complete cell culture medium to a final concentration of 25-100 µM.

    • Replace the existing medium with the azido-sugar-containing medium.

    • Incubate the cells for 1-3 days under their normal growth conditions (e.g., 37°C, 5% CO2). The optimal incubation time will depend on the cell type and the rate of glycan biosynthesis.

  • DIFO Reagent Labeling:

    • Prepare a stock solution of the DIFO-fluorophore conjugate in DMSO.

    • Wash the cells twice with warm PBS to remove any unincorporated azido-sugar.

    • Dilute the DIFO-fluorophore conjugate in serum-free medium or PBS to a final concentration of 10-100 µM.

    • Incubate the cells with the DIFO reagent solution for 30-60 minutes at 37°C, protected from light.[6][7]

  • Washing: Wash the cells three times with PBS to remove any unreacted DIFO reagent.

  • (Optional) Fixation and Permeabilization:

    • If desired, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • For intracellular imaging, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

Protocol 2: In Vivo Glycan Imaging in Zebrafish Embryos

This protocol is adapted from studies demonstrating in vivo glycan imaging in a model organism.[2][5]

Materials:

  • Peracetylated azido-sugar (e.g., Ac4GalNAz)

  • DIFO reagent conjugated to a fluorophore (e.g., DIFO-647)

  • Zebrafish embryos

  • Embryo medium (E3)

  • Tris-(2-carboxyethyl)phosphine (TCEP) (optional, for quenching)

  • Confocal microscope

Procedure:

  • Metabolic Labeling:

    • Incubate zebrafish embryos in E3 medium containing the peracetylated azido-sugar (e.g., 50 µM Ac4GalNAz) starting from 3 hours post-fertilization (hpf).[2]

    • Continue the incubation for the desired period of development (e.g., up to 72 hpf).

  • DIFO Reagent Labeling:

    • At the desired developmental stage, transfer the embryos to a solution of the DIFO-fluorophore conjugate (e.g., 100 µM DIFO-647) in E3 medium.

    • Incubate for 1 hour at room temperature, protected from light.[2]

  • Washing: Wash the embryos thoroughly with fresh E3 medium to remove unreacted DIFO reagent.

  • Imaging:

    • Mount the embryos in a suitable imaging chamber.

    • Image the embryos using a confocal microscope.

Data Presentation

The following table summarizes quantitative data from studies using DIFO and related cyclooctyne reagents for glycan imaging, providing a basis for comparison of labeling efficiency.

Cell LineAzido-SugarReagentConcentrationLabeling TimeSignal-to-Background Ratio (SBR)Median Fluorescence Intensity (MFI)Reference
Lewis Lung Carcinoma (LLC)50 µM Ac4GalNAzDIFO3-AF64730 µM15 min≈10Not Reported[1]
Lewis Lung Carcinoma (LLC)50 µM Ac4GalNAzTMDIBO-AF64730 µM15 min>30Not Reported[1]
JurkatAc4ManNAzDIFO-biotin100 µM1 h~20-fold greater than other methodsNot Reported[8]
CHOCaged Ac3ManNAz + PSADIFO-biotin100 µM12 hPSA-dependent increase~1000 (arbitrary units)[9]

Visualizations

Experimental Workflow for Glycan Imaging

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_bioorthogonal_ligation Step 2: Bioorthogonal Ligation cluster_imaging Step 3: Imaging start Seed Cells/Prepare Organism azido_sugar Incubate with Azido-Sugar start->azido_sugar incorporation Metabolic Incorporation of Azide into Glycans azido_sugar->incorporation wash1 Wash to Remove Excess Azido-Sugar incorporation->wash1 difo_reagent Incubate with DIFO-Fluorophore wash1->difo_reagent ligation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) difo_reagent->ligation wash2 Wash to Remove Excess DIFO Reagent ligation->wash2 imaging Fluorescence Microscopy/ Confocal Imaging wash2->imaging analysis Data Analysis and Quantification imaging->analysis

Caption: Experimental workflow for glycan imaging using DIFO reagents.

Impact of Aberrant Glycosylation on Integrin Signaling

Altered glycosylation of cell surface receptors, such as integrins, is a common feature of cancer cells and can significantly impact their signaling functions, contributing to processes like cell migration and invasion. DIFO-based imaging can be used to visualize these changes in glycan structure on specific receptors. The following diagram illustrates how changes in the glycosylation of integrin αvβ3 can affect downstream signaling.

integrin_signaling cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_glycosylation Aberrant Glycosylation (Visualized by DIFO Imaging) integrin Integrin αvβ3 fak FAK integrin->fak Activation ecm Extracellular Matrix (ECM) ecm->integrin Binding src Src fak->src Recruitment & Activation pi3k PI3K fak->pi3k Activation migration Cell Migration & Invasion fak->migration src->fak src->migration akt Akt pi3k->akt Activation proliferation Cell Proliferation & Survival akt->proliferation glycan_change Altered Sialylation on Integrin glycan_change->integrin Modulates Binding & Clustering

Caption: Impact of aberrant glycosylation on integrin-mediated signaling.

References

Application Notes and Protocols for the Reaction of Difluorocyclooctyne-CH2-benzoic acid with Azides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between Difluorocyclooctyne-CH2-benzoic acid (also known as DIFO-C6-acid) and azides is a cornerstone of modern bioconjugation and drug development. This process, a type of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful example of "click chemistry." Its bioorthogonal nature—the ability to proceed within a living system without interfering with native biochemical processes—makes it an invaluable tool for labeling and tracking biomolecules in real-time.[1] This copper-free reaction is characterized by its high efficiency, rapid kinetics, and high selectivity, forming a stable triazole linkage.[1][2] These attributes have led to its widespread adoption in applications ranging from live-cell imaging to the development of targeted therapeutics.

Core Principles

The driving force behind the SPAAC reaction is the significant ring strain of the cyclooctyne (B158145) ring in the DIFO-C6-acid molecule. This inherent strain lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), obviating the need for a cytotoxic copper catalyst.[3] The reaction is highly specific, with the alkyne and azide moieties reacting exclusively with each other, even in the complex milieu of a cell.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the SPAAC reaction involving DIFO reagents. Please note that specific values can vary depending on the azide reaction partner, solvent, and temperature.

ParameterValueNotes
Second-Order Rate Constant (k₂) 0.3 - 0.9 M⁻¹s⁻¹For reactions with benzyl (B1604629) azide. This rapid rate allows for efficient labeling at low concentrations.
Reaction Time 30 minutes to 4 hoursTypically reaches high conversion within this timeframe at room temperature.
Optimal pH Range 6.5 - 8.5The reaction is robust across a range of physiological pH values.
Typical Yield > 90%High yields are consistently achieved under optimized conditions.
Stability of Triazole Product HighThe resulting triazole linkage is chemically and metabolically stable.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Reaction in Solution

This protocol describes a general method for the reaction of this compound with an azide-containing molecule in a buffered solution.

Materials:

  • This compound (DIFO-C6-acid)

  • Azide-functionalized molecule of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable organic solvent

  • Reaction vessel (e.g., microcentrifuge tube)

  • Analytical equipment for monitoring reaction progress (e.g., LC-MS or NMR)

  • Purification system (e.g., HPLC or silica (B1680970) gel chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DIFO-C6-acid in DMSO (e.g., 10 mM).

    • Prepare a stock solution of the azide-functionalized molecule in a compatible solvent (e.g., PBS or a co-solvent mixture if solubility is an issue).

  • Reaction Setup:

    • In a reaction vessel, add the desired amount of the azide-functionalized molecule solution.

    • Add an equimolar amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the DIFO-C6-acid stock solution to the reaction mixture. The final concentration of the reactants will depend on the specific application but is typically in the micromolar to low millimolar range.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, ideally below 5%, to maintain the integrity of biological samples if applicable.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature (approximately 25°C) with gentle agitation.

    • Typical reaction times range from 30 minutes to 4 hours. The progress of the reaction can be monitored by LC-MS or NMR by observing the consumption of reactants and the formation of the triazole product.

  • Purification:

    • Once the reaction is complete, the triazole product can be purified from unreacted starting materials and byproducts.

    • For small molecules, purification can be achieved by reversed-phase high-performance liquid chromatography (RP-HPLC) or silica gel column chromatography.

    • For bioconjugates, size-exclusion chromatography or affinity chromatography may be more appropriate.

Protocol 2: Live-Cell Imaging of Azide-Labeled Biomolecules

This protocol outlines a workflow for labeling and visualizing azide-modified biomolecules on the surface of living cells using a DIFO-C6-acid fluorescent conjugate.

Materials:

  • Cells with azide-labeled surface biomolecules (e.g., through metabolic labeling with an azide-containing sugar)

  • Fluorescently labeled DIFO-C6-acid (e.g., conjugated to a fluorophore like FITC or a rhodamine dye)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency in a suitable imaging dish (e.g., glass-bottom dish).

    • If metabolic labeling is required, incubate the cells with the appropriate azide-containing precursor for a sufficient period to allow for its incorporation into the target biomolecules.

  • Labeling Reaction:

    • Prepare a stock solution of the fluorescent DIFO-C6-acid conjugate in DMSO.

    • Dilute the fluorescent DIFO probe in pre-warmed cell culture medium to the desired final concentration (typically in the low micromolar range, e.g., 1-10 µM).

    • Remove the existing culture medium from the cells and wash once with pre-warmed PBS.

    • Add the DIFO-containing medium to the cells.

  • Incubation:

    • Incubate the cells with the fluorescent DIFO probe for 30 to 60 minutes at 37°C in a CO₂ incubator.

  • Washing:

    • After incubation, remove the labeling solution and wash the cells three times with pre-warmed PBS to remove any unbound fluorescent probe.

  • Imaging:

    • Add fresh, pre-warmed cell culture medium or an appropriate imaging buffer to the cells.

    • Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare Stock Solutions (DIFO-C6-acid & Azide) mixing Mix Reactants in Buffer/Media reagent_prep->mixing cell_culture Culture & Prepare Azide-Labeled Cells cell_culture->mixing incubation Incubate at Room Temp (30 min - 4 hr) mixing->incubation monitoring Monitor Reaction (LC-MS / NMR) incubation->monitoring imaging Live-Cell Imaging (Fluorescence Microscopy) incubation->imaging purification Purify Product (HPLC / Chromatography) monitoring->purification purification->imaging

Caption: Experimental workflow for SPAAC bioconjugation.

signaling_pathway_analogy DIFO This compound Strained Alkyne TransitionState [3+2] Cycloaddition Transition State DIFO->TransitionState Strain-Promoted Azide Azide-modified Biomolecule Bioorthogonal Handle Azide->TransitionState Triazole Stable Triazole Linkage Covalent Conjugate TransitionState->Triazole Bioorthogonal Ligation

Caption: Logical relationship of the SPAAC reaction.

References

Application Notes and Protocols for Metabolic Labeling Using Difluorocyclooctyne-CH2-benzoic acid (DIFO-CAGE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling is a powerful technique for investigating the dynamics of biomolecules within living systems. By introducing bioorthogonally tagged metabolic precursors into cells, researchers can track the synthesis, localization, and post-translational modifications of proteins, glycans, lipids, and nucleic acids. Difluorocyclooctyne-CH2-benzoic acid (DIFO-CAGE) is a key reagent in this workflow, enabling the sensitive and specific detection of azide-modified biomolecules through copper-free click chemistry.

DIFO-CAGE is a difluorinated cyclooctyne (B158145) (DIFO) analog that participates in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] This reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly within a biological environment without interfering with native cellular processes.[2] The absence of a cytotoxic copper catalyst makes DIFO-CAGE particularly well-suited for live-cell imaging applications.[3] These application notes provide detailed protocols for utilizing DIFO-CAGE in metabolic labeling experiments, with a focus on the study of glycosylation.

Principle of the Method

The metabolic labeling strategy using DIFO-CAGE involves a two-step process. First, cells are cultured in the presence of a metabolic precursor that has been chemically modified to contain an azide (B81097) group. For example, to study glycosylation, an azide-modified sugar such as peracetylated N-azidoacetylgalactosamine (Ac4GalNAz) is used.[4] This azido (B1232118) sugar is taken up by the cells and incorporated into newly synthesized glycans by the cellular machinery.

In the second step, the azide-labeled glycans are detected by reacting them with DIFO-CAGE. The strained ring of the difluorocyclooctyne readily undergoes a [3+2] cycloaddition reaction with the azide group, forming a stable triazole linkage.[5] DIFO-CAGE can be conjugated to various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for affinity purification and subsequent proteomic analysis, allowing for versatile downstream applications.

Data Presentation

The following table summarizes representative quantitative data for metabolic labeling experiments. The specific values can vary depending on the cell type, metabolic precursor, and detection reagent used.

ParameterTypical Value/RangeNotes
Azido Sugar Concentration 25 - 100 µMOptimal concentration should be determined empirically for each cell line to maximize labeling and minimize potential toxicity.[4]
Incubation Time (Metabolic Labeling) 12 - 72 hoursLonger incubation times generally lead to higher incorporation of the azido sugar.
DIFO-CAGE Reagent Concentration 10 - 50 µMHigher concentrations may increase signal but can also lead to higher background.
Incubation Time (Click Reaction) 30 - 120 minutesThe reaction is typically fast, but longer incubation can ensure complete labeling.
Labeling Efficiency VariableDependent on metabolic activity of the cells and the specific biosynthetic pathway being studied. Can be assessed by fluorescence intensity or western blot analysis.
Signal-to-Noise Ratio >3:1A good signal-to-noise ratio is crucial for clear imaging and reliable quantification.[6][7][8]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans for Fluorescence Microscopy

This protocol describes the labeling of cell surface glycans in cultured mammalian cells using an azide-modified sugar and a fluorescently-tagged DIFO-CAGE reagent.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylgalactosamine (Ac4GalNAz)

  • Fluorescently-labeled DIFO-CAGE (e.g., DIFO-CAGE-Fluor 488)

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Bovine serum albumin (BSA), 3% in PBS

  • Mounting medium with DAPI

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency at the time of labeling.

  • Metabolic Labeling:

    • Prepare a stock solution of Ac4GalNAz in DMSO.

    • Add Ac4GalNAz to the cell culture medium to a final concentration of 50 µM.

    • Incubate the cells for 48-72 hours under normal growth conditions (37°C, 5% CO2).

  • Cell Fixation:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Click Reaction:

    • Prepare a solution of the fluorescently-labeled DIFO-CAGE in PBS containing 3% BSA to a final concentration of 25 µM.

    • Incubate the fixed cells with the DIFO-CAGE solution for 60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides using mounting medium with DAPI.

  • Imaging:

    • Visualize the labeled glycans using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Protocol 2: Metabolic Labeling and Enrichment of Glycoproteins for Proteomic Analysis

This protocol outlines the labeling of glycoproteins with an azido sugar and their subsequent enrichment using a biotin-tagged DIFO-CAGE reagent for mass spectrometry-based proteomic analysis.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Biotin-conjugated DIFO-CAGE

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with varying concentrations of salt and detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Metabolic Labeling:

    • Culture cells in the presence of 50 µM Ac4ManNAz for 72 hours.

  • Cell Lysis:

    • Harvest the cells and wash them with cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Click Reaction:

    • Add biotin-conjugated DIFO-CAGE to the cell lysate to a final concentration of 50 µM.

    • Incubate for 2 hours at room temperature with gentle rotation.

  • Enrichment of Biotinylated Glycoproteins:

    • Add streptavidin-agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution and Downstream Analysis:

    • Elute the bound glycoproteins by boiling the beads in SDS-PAGE sample buffer.

    • The eluted proteins can then be separated by SDS-PAGE for western blot analysis or subjected to in-gel digestion for mass spectrometry-based proteomic identification.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_detection Detection cluster_analysis Downstream Analysis azido_sugar Azido-Sugar Precursor (e.g., Ac4GalNAz) cells Live Cells azido_sugar->cells Incubation labeled_cells Cells with Azide-Labeled Glycans cells->labeled_cells click_reaction Copper-Free Click Reaction (SPAAC) labeled_cells->click_reaction difo_cage DIFO-CAGE Probe (e.g., Fluorescently-tagged) difo_cage->click_reaction labeled_product Fluorescently Labeled Glycans click_reaction->labeled_product microscopy Fluorescence Microscopy labeled_product->microscopy proteomics Proteomics (MS) labeled_product->proteomics

Caption: Experimental workflow for metabolic labeling and detection using DIFO-CAGE.

glycosylation_pathway cluster_uptake Cellular Uptake and Conversion cluster_glycosylation Protein Glycosylation cluster_detection Detection Ac4GalNAz Ac4GalNAz GalNAz GalNAz Ac4GalNAz->GalNAz Esterases GalNAz_1P GalNAz-1-phosphate GalNAz->GalNAz_1P GALK2 UDP_GalNAz UDP-GalNAz GalNAz_1P->UDP_GalNAz AGX1 Glycoprotein Azide-Labeled Glycoprotein UDP_GalNAz->Glycoprotein Protein Protein Protein->Glycoprotein GalNAc-T Labeled_Glycoprotein Detected Glycoprotein Glycoprotein->Labeled_Glycoprotein SPAAC DIFO_CAGE DIFO-CAGE Probe DIFO_CAGE->Labeled_Glycoprotein

Caption: Simplified pathway of Ac4GalNAz metabolism and incorporation into glycoproteins.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry tool that enables the covalent ligation of molecules in complex biological environments.[1][2] Also known as copper-free click chemistry, SPAAC involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide (B81097) to form a stable triazole linkage.[2][] The primary advantage of SPAAC in biological systems is its ability to proceed efficiently at physiological temperatures and pH without the need for cytotoxic copper catalysts, which are a drawback of the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][4] This biocompatibility, combined with high specificity and rapid reaction kinetics, has established SPAAC as an invaluable technique for live-cell imaging, in vivo tracking of biomolecules, and targeted drug delivery.[1][5]

These application notes provide an overview of the experimental setup for SPAAC reactions in biological systems, including detailed protocols for key applications and a summary of quantitative data to aid in experimental design.

Key Features of SPAAC Reactions:

  • Copper-Free: Eliminates the cytotoxicity associated with copper catalysts, making it ideal for live-cell and in vivo applications.[1]

  • Biocompatible: Proceeds under physiological conditions (temperature, pH) with minimal disruption to biological processes.[1][5]

  • High Specificity: The azide and cyclooctyne groups are abiotic and react selectively with each other, avoiding side reactions with endogenous functional groups.[1]

  • Favorable Kinetics: The reaction is driven by the release of ring strain in the cyclooctyne, leading to rapid ligation even at low concentrations.[][6]

  • Versatility: Applicable for labeling a wide range of biomolecules, including proteins, glycans, lipids, and nucleic acids.[1][]

Data Presentation

Table 1: Comparison of Second-Order Reaction Kinetics for Common Cyclooctynes

The choice of cyclooctyne is critical as it significantly influences the reaction rate. The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, providing a basis for selecting the appropriate reagent for a specific application. Rates can vary depending on the solvent and the specific azide structure.

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DibenzocyclooctyneDBCO (or DIBO)~0.1 - 1.0[5][7]
Difluorinated CyclooctyneDIFO~0.4[5]
BiarylazacyclooctynoneBARAC> 1.0[5]
Bicyclo[6.1.0]nonyneBCN~0.01 - 0.1[5][8]
Aza-dibenzocyclooctyneDIBAC~0.3[8]
Oxa-dibenzocyclooctyneODIBOHighly reactive, increases in aqueous solution[9]

Note: Higher rate constants are generally desirable for in vivo applications where concentrations are low and rapid labeling is necessary.

Table 2: Typical Experimental Parameters for SPAAC-Mediated Live Cell Labeling
ParameterTypical Range/ConditionNotes
Metabolic Labeling (Azide)
Azido Sugar (e.g., Ac4ManNAz)25 - 50 µMFor glycan labeling. Incubation time varies (e.g., 24-48 h).
Azido Amino Acid (e.g., AHA)50 µM - 4 mMFor protein labeling. Pulse for a defined period (e.g., 4 h).[10][11]
SPAAC Reaction (Cyclooctyne)
Cyclooctyne-Fluorophore Conc.10 - 50 µMOptimal concentration should be titrated.[11][12]
Incubation Time10 min - 1 hDependent on the cyclooctyne reactivity and concentration.[12]
Temperature37°CStandard cell culture conditions.
pH7.2 - 7.4Maintained by cell culture medium.

Experimental Workflows and Protocols

General Workflow for SPAAC Labeling in Biological Systems

The general principle behind SPAAC labeling in a biological context involves two main steps:

  • Metabolic or Covalent Incorporation of the Azide Handle: An azide-modified precursor (e.g., an amino acid, sugar, or lipid) is introduced to the biological system. This precursor is then incorporated into the target biomolecule through the cell's natural metabolic pathways. Alternatively, proteins can be genetically encoded with unnatural amino acids containing an azide group.

  • SPAAC Ligation with a Cyclooctyne Probe: A cyclooctyne-functionalized probe (e.g., a fluorophore, biotin, or drug molecule) is added. The strained alkyne of the cyclooctyne reacts specifically with the azide-tagged biomolecule, resulting in its labeling.

SPAAC_Workflow cluster_0 Step 1: Azide Incorporation cluster_1 Step 2: SPAAC Reaction cluster_2 Downstream Analysis Metabolic_Labeling Metabolic Labeling (e.g., Azido Sugar/Amino Acid) Azide_Biomolecule Azide-tagged Biomolecule in Live Cell/Organism Metabolic_Labeling->Azide_Biomolecule Cellular Metabolism Genetic_Encoding Genetic Encoding (Azide-containing UAA) Genetic_Encoding->Azide_Biomolecule Protein Synthesis Labeled_Biomolecule Labeled Biomolecule Azide_Biomolecule->Labeled_Biomolecule SPAAC Reaction Cyclooctyne_Probe Cyclooctyne Probe (e.g., DBCO-Fluorophore) Cyclooctyne_Probe->Labeled_Biomolecule Imaging Fluorescence Imaging Labeled_Biomolecule->Imaging Proteomics Proteomics Analysis Labeled_Biomolecule->Proteomics Drug_Delivery Targeted Drug Delivery Labeled_Biomolecule->Drug_Delivery Pretargeting_Workflow Start Tumor-bearing Mouse Model Inject_Ab Step 1: Inject Azide-Antibody Conjugate Start->Inject_Ab Accumulation Step 2: Accumulation & Clearance (24-72 hours) Inject_Ab->Accumulation Antibody targets tumor antigen Inject_Probe Step 3: Inject Radiolabeled Cyclooctyne Probe Accumulation->Inject_Probe Unbound antibody clears from blood SPAAC_in_vivo Step 4: In Vivo SPAAC Reaction at Tumor Site Inject_Probe->SPAAC_in_vivo Probe rapidly finds azide-tagged antibody Imaging Step 5: PET/SPECT Imaging SPAAC_in_vivo->Imaging High signal at tumor, low background

References

Application Notes and Protocols for In Vivo Imaging of Zebrafish Using Difluorocyclooctyne-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In vivo imaging in zebrafish embryos and larvae offers a powerful platform for studying developmental biology, disease modeling, and drug discovery. The optical transparency of zebrafish at early life stages allows for high-resolution visualization of cellular and molecular processes in a whole, living vertebrate. Bioorthogonal chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), has emerged as a key technology for in vivo labeling and imaging. This method utilizes a two-step process: metabolic incorporation of an azide-modified biomolecule followed by covalent reaction with a cyclooctyne-bearing probe, such as a difluorocyclooctyne (DIFO) derivative.

This document provides detailed application notes and protocols for the use of DIFO-based probes for in vivo imaging in zebrafish. While the specific probe "Difluorocyclooctyne-CH2-benzoic acid" is not explicitly detailed in the literature, the following protocols for structurally related DIFO-fluorophore conjugates are directly applicable and provide a robust framework for experimental design. These techniques enable the visualization of various biological processes, including glycan dynamics during embryogenesis.[1][2][3][4]

Principle of the Method

The experimental approach involves two key steps:

  • Metabolic Labeling: Zebrafish embryos are incubated with a precursor molecule containing an azide (B81097) group. This "chemical reporter" is metabolically incorporated into a specific class of biomolecules (e.g., glycans).

  • Bioorthogonal Ligation: The azide-labeled biomolecules are then detected by introducing a DIFO-conjugated reporter molecule (e.g., a fluorophore). The strained alkyne of the DIFO reagent reacts specifically and covalently with the azide group in a catalyst-free "click" reaction, allowing for visualization by fluorescence microscopy.[1][4]

This strategy allows for time-resolved imaging of newly synthesized biomolecules and can be adapted for multi-color labeling experiments to track different molecular populations over time.[3][4]

Data Presentation

Table 1: Summary of Quantitative Parameters for In Vivo Zebrafish Imaging with DIFO Reagents

ParameterValueBiomolecule TargetZebrafish StageReference
Metabolic Labeling Reagent
Ac4GalNAz (peracetylated N-azidoacetylgalactosamine)5 mMMucin-type O-glycans3 - 72 hpf[1]
GDP-FucAl (GDP-5-alkynylfucose)MicroinjectionFucosylated glycans1-cell stage
Ac4ManNAz (peracetylated N-azidoacetylmannosamine)5 mMSialylated glycans4 hpf onwards[4]
GalNAz (N-azidoacetylgalactosamine)1-5 nL of 5-125 mM solution (microinjection)Mucin-type O-glycans1 to 4-cell stage[3]
DIFO-Fluorophore Conjugate
DIFO-647100 µMAzide-labeled glycans24 - 72 hpf[1]
DIFO-488100 µMAzide-labeled glycans9 hpf - 76 hpf[3][4]
DIFO-555100 µMAzide-labeled glycans62 - 73 hpf[1][4]
DIFO-biotin100 µMAzide-labeled glycans15 hpf[2]
Incubation/Reaction Time
Metabolic Labeling (immersion)3 hours to several daysGlycansEmbryonic/Larval[1][4]
DIFO Reaction15 - 60 minutesAzide-labeled biomoleculesEmbryonic/Larval[1][2][3][4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Glycans in Zebrafish Embryos

This protocol describes the metabolic incorporation of azide-functionalized sugars into glycans in developing zebrafish embryos.

Materials:

  • Zebrafish embryos

  • Embryo medium (E3)

  • Azide-functionalized sugar (e.g., Ac4GalNAz, Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microinjection setup (for specific applications)

  • Incubator at 28.5 °C

Procedure:

  • Preparation of Labeling Solution:

    • Prepare a stock solution of the azide-functionalized sugar in DMSO.

    • Dilute the stock solution in E3 embryo medium to the desired final concentration (e.g., 5 mM for Ac4ManNAz).[4] Ensure the final DMSO concentration is non-toxic to the embryos (typically ≤ 0.5%).

  • Metabolic Labeling (Immersion):

    • Collect zebrafish embryos at the desired developmental stage.

    • Dechorionate the embryos if necessary for the specific application.

    • Transfer the embryos to the labeling solution.

    • Incubate the embryos at 28.5 °C for the desired period (e.g., several hours to days), allowing for the metabolic incorporation of the azidosugar.[1][4]

  • Metabolic Labeling (Microinjection):

    • For molecules that are not readily taken up by immersion, such as charged nucleotide sugars, microinjection is required.[3]

    • Prepare a solution of the azide-functionalized sugar (e.g., 5-125 mM GalNAz in 0.2 M KCl with a tracer dye).[3]

    • Microinject 1-5 nL of the solution into the yolk of one- to four-cell stage embryos.[3]

  • Washing:

    • After the labeling period, remove the embryos from the labeling solution.

    • Wash the embryos thoroughly with fresh E3 embryo medium (3-4 changes) to remove any unincorporated azidosugar.

Protocol 2: In Vivo Labeling with DIFO-Fluorophore Conjugates (Copper-Free Click Chemistry)

This protocol describes the covalent labeling of azide-modified biomolecules with a DIFO-fluorophore conjugate.

Materials:

  • Azide-labeled zebrafish embryos (from Protocol 1)

  • DIFO-fluorophore conjugate (e.g., DIFO-488)

  • E3 embryo medium

  • Incubator at 28.5 °C

  • Confocal microscope

Procedure:

  • Preparation of DIFO Reaction Solution:

    • Prepare a stock solution of the DIFO-fluorophore conjugate in DMSO.

    • Dilute the stock solution in E3 embryo medium to the desired final concentration (e.g., 100 µM).[3][4]

  • Labeling Reaction:

    • Transfer the azide-labeled and washed embryos to the DIFO reaction solution.

    • Incubate the embryos at 28.5 °C for 15-60 minutes in the dark to prevent photobleaching of the fluorophore.[1][2][3]

  • Washing:

    • After the reaction, remove the embryos from the DIFO solution.

    • Wash the embryos extensively with fresh E3 embryo medium (at least 4 changes) to remove any unreacted DIFO-fluorophore conjugate.

  • Imaging:

    • Mount the labeled embryos in low-melting point agarose (B213101) on a glass-bottom dish.

    • Image the embryos using a confocal microscope with the appropriate laser excitation and emission filters for the chosen fluorophore.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Bioorthogonal Ligation (Click Chemistry) cluster_imaging Step 3: Imaging Zebrafish Zebrafish Embryos Incubation Incubation in E3 Medium (or Microinjection) Zebrafish->Incubation Azidosugar Azide-Functionalized Precursor (e.g., Ac4ManNAz) Azidosugar->Incubation Labeled_Embryo Embryo with Azide-Labeled Biomolecules Incubation->Labeled_Embryo Reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Labeled_Embryo->Reaction DIFO_Probe DIFO-Fluorophore Conjugate DIFO_Probe->Reaction Labeled_Embryo_2 Embryo with Fluorescently Labeled Biomolecules Reaction->Labeled_Embryo_2 Microscopy Confocal Microscopy Reaction->Microscopy

Caption: Experimental workflow for in vivo imaging in zebrafish.

glycan_biosynthesis_pathway cluster_pathway Metabolic Labeling of Sialylated Glycans cluster_detection Detection via Click Chemistry Ac4ManNAz Ac4ManNAz (Cell-Permeable Precursor) ManNAz ManNAz Ac4ManNAz->ManNAz Esterases SiaNAz SiaNAz (Azido Sialic Acid) ManNAz->SiaNAz Sialic Acid Biosynthetic Pathway CMP_SiaNAz CMP-SiaNAz SiaNAz->CMP_SiaNAz CMP-Sia Synthetase Glycoconjugate Azide-Labeled Glycoconjugate CMP_SiaNAz->Glycoconjugate Sialyltransferases Labeled_Glycan Fluorescently Labeled Glycoconjugate Glycoconjugate->Labeled_Glycan SPAAC DIFO DIFO-Fluorophore DIFO->Labeled_Glycan

Caption: Signaling pathway for metabolic labeling of glycans.

References

Application Notes & Protocols: Cell Surface Glycan Imaging with DIFO Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell surface glycans are integral to a multitude of biological processes, including cell-cell communication, signal transduction, and host-pathogen interactions. Alterations in glycosylation patterns are recognized as a hallmark of various diseases, most notably cancer.[1] Consequently, methods to visualize and analyze glycans in their native environment are crucial for both fundamental research and translational applications.

This document details the use of difluorinated cyclooctyne (B158145) (DIFO) probes for imaging cell surface glycans. This powerful technique employs a two-step bioorthogonal chemistry strategy:

  • Metabolic Labeling: Cells are cultured with an unnatural monosaccharide analog containing an azide (B81097) group (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz).[2][3] Cellular enzymes process this sugar and incorporate it into newly synthesized glycans, thereby displaying the azide tag on the cell surface.[3]

  • Copper-Free Click Chemistry: A DIFO probe, conjugated to a reporter molecule like a fluorophore, is introduced. The DIFO group reacts specifically and rapidly with the azide tag via a strain-promoted alkyne-azide cycloaddition (SPAAC).[4] This reaction is bioorthogonal, meaning it does not interfere with native biological processes, and crucially, it proceeds without the need for cytotoxic copper catalysts, making it ideal for live-cell imaging.[4][5]

This method allows for the highly sensitive and specific covalent labeling of glycans, enabling dynamic imaging in living cells and organisms.[6][7][8]

Key Applications

  • Dynamic Glycan Imaging: Monitor the trafficking, internalization, and turnover of cell-surface glycans in real-time in living cells.[6][7]

  • Disease Biomarker Detection: Visualize altered glycan expression on the surface of cancer cells or other diseased cells.[1][9]

  • In Vivo Imaging: Track glycan expression and dynamics during the development of whole organisms, such as zebrafish embryos.[8][10]

  • High-Throughput Analysis: Quantify changes in cell surface glycan expression via flow cytometry for applications like drug screening.[8]

  • Multi-color Labeling: Use different DIFO-fluorophore conjugates to resolve temporally distinct populations of glycans.[8]

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with DIFO-based glycan labeling, providing a basis for experimental design.

ParameterTypical Value / RangeDescription
Metabolic Labeling Concentration 25 - 100 µM (Ac₄ManNAz/Ac₄GalNAz)Concentration of azido-sugar added to cell culture medium.[2][8][11]
Metabolic Labeling Time 1 - 3 daysIncubation time required for sufficient incorporation of the azido-sugar into cell surface glycans.[2][11]
DIFO Probe Concentration 1 - 10 µM (for microscopy)Concentration of the DIFO-fluorophore probe used for labeling cells.[8][11]
DIFO Labeling Time 1 - 60 minutesIncubation time for the copper-free click reaction. Detectable labeling can occur in as little as 1 minute.[6][7][11]
Cell Viability >95%DIFO probes show minimal to no toxicity at typical working concentrations.[7][11]
Signal-to-Background Ratio HighThe bioorthogonal nature of the reaction results in minimal nonspecific labeling and low background fluorescence.[6][7][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans

This protocol describes the incorporation of an azide-modified sugar into the glycans of cultured mammalian cells.

Materials:

  • Mammalian cells of interest (e.g., CHO, Jurkat, HeLa)

  • Complete cell culture medium

  • Culture vessels (e.g., glass-bottom dishes for microscopy)

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) or N-azidoacetylgalactosamine (Ac₄GalNAz)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Phosphate-buffered saline (PBS), sterile and pre-warmed

Procedure:

  • Cell Seeding: Seed cells in an appropriate culture vessel at a density that will result in a sub-confluent monolayer after the incubation period. Allow cells to adhere overnight.

  • Prepare Azido-Sugar Stock: Dissolve the Ac₄ManNAz in sterile DMSO to prepare a 10 mM stock solution. Store at -20°C.[2]

  • Metabolic Incorporation: Dilute the Ac₄ManNAz stock solution directly into the complete cell culture medium to a final concentration of 25-50 µM. For a negative control, prepare a separate culture vessel with medium containing an equivalent amount of DMSO without the azido-sugar.

  • Incubation: Aspirate the old medium from the cells and replace it with the azido-sugar-containing medium. Incubate the cells for 1 to 3 days under normal growth conditions (e.g., 37°C, 5% CO₂).[2][11] The optimal time should be determined empirically for each cell line.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated azido-sugar.[2] The cells are now ready for DIFO probe labeling.

Protocol 2: DIFO Probe Labeling and Fluorescence Imaging

This protocol details the covalent attachment of a DIFO-fluorophore to the azide-labeled cells for visualization.

Materials:

  • Azide-labeled cells from Protocol 1

  • DIFO-conjugated fluorophore (e.g., DIFO-488)

  • Serum-free medium or PBS

  • (Optional) Fixative: 4% Paraformaldehyde (PFA) in PBS

  • (Optional) Nuclear counterstain: Hoechst 33342 or DAPI

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Prepare DIFO Probe Solution: Prepare a 1 mM stock solution of the DIFO-fluorophore in DMSO. Dilute this stock in serum-free medium or PBS to a final working concentration of 1-10 µM.[8][11]

  • Labeling Reaction: Add the DIFO probe solution to the washed, azide-labeled cells. Incubate for 30-60 minutes at 37°C, protected from light.[11] For rapid imaging of only the cell surface, incubation for 1 minute may be sufficient.[6][7]

  • Washing: Aspirate the DIFO probe solution and wash the cells three times with PBS to remove any unbound probe.

  • Live-Cell Imaging: For live-cell imaging, add fresh culture medium (or imaging buffer) to the cells. If desired, add a live-cell nuclear stain like Hoechst 33342 for 1-5 minutes, then wash.[11] Proceed to image the cells immediately.

  • (Optional) Fix and Permeabilize: For fixed-cell imaging, after the final wash in step 3, add 4% PFA and incubate for 15 minutes at room temperature.[2] Wash twice with PBS. If intracellular targets are to be stained, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.[2]

  • Fixed-Cell Imaging: Mount the coverslip on a microscope slide with mounting medium, which may contain DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope.[2]

Visualizations

experimental_workflow Experimental Workflow A 1. Seed Cells in Culture Dish B 2. Add Azido-Sugar (e.g., Ac₄ManNAz) A->B C 3. Incubate (1-3 Days) for Metabolic Incorporation B->C D 4. Wash Cells (3x) to Remove Unused Sugar C->D E 5. Add DIFO-Fluorophore Probe D->E F 6. Incubate (1-60 min) for Click Reaction E->F G 7. Wash Cells (3x) to Remove Unbound Probe F->G H 8. Fluorescence Imaging (Live or Fixed Cells) G->H

Caption: Step-by-step workflow for cell surface glycan imaging using DIFO probes.

signaling_pathway Mechanism of DIFO Probe Labeling cluster_cell Cell Membrane Glycoprotein Glycoprotein AzideGlycan Azide-Modified Glycan (SiaNAz) Glycoprotein->AzideGlycan Labeled_Complex Covalently Labeled Glycoprotein DIFO_Probe DIFO-Fluorophore Probe DIFO_Probe->AzideGlycan Strain-Promoted [3+2] Cycloaddition (Copper-Free Click) Microscope Detection by Fluorescence Microscopy Labeled_Complex->Microscope Emits Signal

Caption: Diagram of the copper-free click chemistry reaction at the cell surface.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal Inefficient metabolic labeling: Cell line has low uptake or incorporation of the azido-sugar.Increase the concentration of the azido-sugar (e.g., up to 100 µM) or extend the incubation time.[8] Test different azido-sugars (e.g., Ac₄GalNAz, Ac₄GlcNAz).[12]
Inefficient click reaction: Probe concentration is too low or incubation time is too short.Increase the DIFO probe concentration or extend the labeling time. Ensure probe is not degraded.
Fluorophore photobleaching: Excessive exposure to excitation light.Reduce exposure time/intensity during imaging. Use an anti-fade mounting medium for fixed cells.
High Background Incomplete washing: Residual unbound probe remains.Increase the number and duration of wash steps after DIFO probe incubation. Use a buffer containing a mild detergent like Tween-20 for washes of fixed cells.
Non-specific binding: The DIFO probe or fluorophore is binding non-specifically to cells or the substrate.Perform the labeling step in serum-free medium, as serum proteins can sometimes interact with probes.[1][5] Consider including a blocking step (e.g., with BSA) for fixed cells.
Cell Toxicity / Death Reagent concentration: Azido-sugar or DIFO probe concentrations are too high.Perform a dose-response curve to find the optimal, non-toxic concentration for your specific cell line. DIFO probes are generally non-toxic, but this should be confirmed.[7][11]
Solvent toxicity: DMSO concentration is too high in the final medium.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).[12]

References

Application Notes and Protocols for Labeling Tumor Markers with Azide/DIFO Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of tumor markers utilizing Azide (B81097)/Difluorinated Cyclooctyne (DIFO) click chemistry, a powerful and versatile bioorthogonal ligation strategy. The methodologies described herein are central to advancements in cancer diagnosis, imaging, and targeted therapeutics.

Introduction to Azide/DIFO Click Chemistry

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a type of "click chemistry" that occurs between an azide and a strained alkyne, such as DIFO, without the need for a toxic copper catalyst.[][2] This bioorthogonality makes it ideal for labeling biomolecules in living systems without interfering with native biological processes.[][3] The reaction is highly efficient, selective, and proceeds under mild, physiological conditions.[2][4] In the context of oncology, this chemistry is leveraged to attach imaging agents (fluorophores, radionuclides) or therapeutic payloads to tumor-specific markers.

Two primary strategies for labeling tumor markers using this chemistry are:

  • Metabolic Labeling: In this approach, cancer cells are metabolically engineered to express azide groups on their surface glycans by providing them with an unnatural azido-sugar, such as N-azidoacetylmannosamine (Ac₄ManNAz).[5][6] These azide-functionalized cells can then be targeted with a DIFO-conjugated probe.

  • Pre-targeting: This strategy involves a two-step process. First, a tumor-targeting molecule (e.g., an antibody) conjugated to an azide is administered and allowed to accumulate at the tumor site while clearing from circulation. Subsequently, a smaller, fast-clearing DIFO-conjugated imaging or therapeutic agent is administered, which then "clicks" to the azide-functionalized antibody at the tumor location.

Application Note 1: Metabolic Labeling of Tumor Cells for In Vivo Fluorescence Imaging

This application note describes the use of metabolic glycoengineering to label tumor cells with azides for subsequent in vivo fluorescence imaging using a DIFO-conjugated fluorophore.

Experimental Workflow

The overall workflow for metabolic labeling and in vivo imaging involves the administration of an azido-sugar to a tumor-bearing animal model, allowing time for metabolic incorporation of the azide onto tumor cell surfaces. This is followed by the administration of a DIFO-conjugated imaging probe, which reacts with the azide-labeled tumor cells, enabling visualization.

Metabolic_Labeling_Workflow cluster_animal_model In Vivo Tumor Model Tumor-bearing\nmouse Tumor-bearing mouse Metabolic\nIncorporation Metabolic Incorporation Tumor-bearing\nmouse->Metabolic\nIncorporation Cellular Uptake & Glycan Biosynthesis Azido-sugar\n(Ac4ManNAz)\nAdministration Azido-sugar (Ac4ManNAz) Administration Azido-sugar\n(Ac4ManNAz)\nAdministration->Tumor-bearing\nmouse i.v. or i.p. Azide-labeled\nTumor Cells Azide-labeled Tumor Cells Metabolic\nIncorporation->Azide-labeled\nTumor Cells In Vivo\nClick Reaction\n(SPAAC) In Vivo Click Reaction (SPAAC) DIFO-Fluorophore\nConjugate\nAdministration DIFO-Fluorophore Conjugate Administration DIFO-Fluorophore\nConjugate\nAdministration->Azide-labeled\nTumor Cells Systemic Distribution Fluorescently\nLabeled Tumor Fluorescently Labeled Tumor In Vivo\nClick Reaction\n(SPAAC)->Fluorescently\nLabeled Tumor In Vivo\nImaging In Vivo Imaging Fluorescently\nLabeled Tumor->In Vivo\nImaging

Fig. 1: Workflow for metabolic labeling and in vivo imaging.
Protocol: Metabolic Labeling of Tumor Cells in a Mouse Model

This protocol is a generalized example and should be optimized for specific cell lines, animal models, and probes.

Materials:

  • Azido-sugar: Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Vehicle: DMSO/PBS solution

  • DIFO Probe: DIFO-conjugated fluorophore (e.g., DIFO-Cy5)

  • Animal Model: Tumor-bearing nude mice (e.g., with subcutaneous LS174T cell xenografts)

  • In Vivo Imaging System (e.g., IVIS)

Procedure:

  • Azido-Sugar Administration (Metabolic Labeling):

    • Prepare a stock solution of Ac₄ManNAz in DMSO.

    • Dilute the stock solution in PBS to the final desired concentration.

    • Administer the Ac₄ManNAz solution to the tumor-bearing mice (e.g., daily intraperitoneal injections for 3-7 days). The metabolic labeling process is largely complete within 24 hours.[5]

  • DIFO-Fluorophore Administration:

    • 24 to 48 hours after the final Ac₄ManNAz administration, intravenously inject the DIFO-fluorophore conjugate.

  • In Vivo Imaging:

    • At various time points post-injection of the DIFO-fluorophore (e.g., 6, 24, and 48 hours), anesthetize the mice and perform whole-body fluorescence imaging.

    • Acquire images to visualize the accumulation of the fluorophore at the tumor site.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to control groups (e.g., mice not treated with Ac₄ManNAz).

    • Tumor retention of the DIFO-probe can be significantly enhanced in azido-labeled mice.[7]

Quantitative Data
ParameterValueReference
Ac₄ManNAz-treated tumor Cy5 fluorescence intensity vs. control~5-fold increase[5]
Tumor retention enhancement of DBCO-Cy5 in GP-NP pretreated mice (6h)68%[7]
Tumor retention enhancement of DBCO-Cy5 in GP-NP pretreated mice (24h)105%[7]
Tumor retention enhancement of DBCO-Cy5 in GP-NP pretreated mice (48h)191%[7]

Application Note 2: Pre-targeting Strategy for PET Imaging of Tumors

This application note details a pre-targeting approach for Positron Emission Tomography (PET) imaging of tumors. This method enhances the tumor-to-background signal ratio by separating the slow-accumulating tumor-targeting antibody from the fast-clearing radiolabeled probe.

Experimental Workflow

The pre-targeting workflow consists of administering an azide-modified antibody that targets a tumor-specific antigen. After allowing for tumor accumulation and clearance of unbound antibody from the blood, a DIFO-conjugated radiolabeled probe is administered, which rapidly binds to the antibody at the tumor site for PET imaging.

Pretargeting_Workflow Antibody-Azide\nConjugate\nAdministration Antibody-Azide Conjugate Administration Tumor\nAccumulation\n& Blood Clearance Tumor Accumulation & Blood Clearance Antibody-Azide\nConjugate\nAdministration->Tumor\nAccumulation\n& Blood Clearance 24-72 hours DIFO-Radioprobe\nAdministration DIFO-Radioprobe Administration Tumor\nAccumulation\n& Blood Clearance->DIFO-Radioprobe\nAdministration Pre-targeting Interval Rapid Tumor\nLocalization\n(SPAAC) Rapid Tumor Localization (SPAAC) DIFO-Radioprobe\nAdministration->Rapid Tumor\nLocalization\n(SPAAC) Fast Kinetics PET/CT\nImaging PET/CT Imaging Rapid Tumor\nLocalization\n(SPAAC)->PET/CT\nImaging

Fig. 2: Pre-targeting workflow for PET imaging.
Protocol: Pre-targeted PET Imaging in a Tumor-Bearing Mouse Model

This generalized protocol outlines the pre-targeting strategy for PET imaging. The choice of antibody, radionuclide, and specific timings must be empirically determined.

Materials:

  • Tumor-specific monoclonal antibody (mAb)

  • Azide functionalization reagent (e.g., Azide-PEG-NHS ester)

  • DIFO-functionalized chelator (e.g., DIFO-DFO)

  • Radionuclide (e.g., Zirconium-89 (B1202518), ⁸⁹Zr)

  • Tumor-bearing mouse model

  • MicroPET/CT scanner

Procedure:

  • Preparation of Antibody-Azide Conjugate:

    • Conjugate the azide functional group to the antibody using a suitable crosslinker (e.g., NHS ester chemistry targeting lysine (B10760008) residues).

    • Purify the antibody-azide conjugate using size-exclusion chromatography.

  • Preparation of Radiolabeled DIFO Probe:

    • Radiolabel the DIFO-chelator (e.g., DIFO-DFO) with the chosen radionuclide (e.g., ⁸⁹Zr) following established radiochemistry protocols.[8][9][10]

    • Purify the radiolabeled probe.

  • In Vivo Administration and Pre-targeting:

    • Administer the antibody-azide conjugate to the tumor-bearing mice via intravenous injection.

    • Wait for an extended period (e.g., 24, 48, or 72 hours) to allow for maximal tumor accumulation and clearance of unbound antibody from the bloodstream.

  • Administration of Radiolabeled Probe:

    • After the pre-targeting interval, administer the radiolabeled DIFO probe intravenously.

  • PET/CT Imaging:

    • At selected time points after probe administration (e.g., 1, 4, and 24 hours), anesthetize the mice and perform a whole-body PET/CT scan.

    • The resulting images should show high signal intensity specifically at the tumor site with low background signal in other tissues.

  • Data Analysis:

    • Quantify tumor uptake as a percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data
Cyclooctyne ReagentSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
DIFO7.6 x 10⁻²[11]
BARAC> 1[12]
DIBO~3.3 x 10⁻¹[12]

Note: Reaction rates can vary based on solvent and specific azide structure.

RadionuclideHalf-lifeCommon UseReference
⁶⁴Cu12.7 hoursPET[13]
⁸⁹Zr78.4 hoursPET[9][14]
¹²⁴I4.2 daysPET[13]
⁹⁹mTc6.0 hoursSPECT[13]
¹¹¹In2.8 daysSPECT[13]

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship in targeted cancer therapy development using click chemistry, from target identification to the creation of a therapeutic conjugate.

Targeted_Therapy_Logic cluster_conjugation Click Chemistry Ligation Tumor Marker\nIdentification Tumor Marker Identification Targeting Ligand\nDevelopment\n(e.g., Antibody) Targeting Ligand Development (e.g., Antibody) Tumor Marker\nIdentification->Targeting Ligand\nDevelopment\n(e.g., Antibody) Bioorthogonal Handle\nConjugation (Azide) Bioorthogonal Handle Conjugation (Azide) Targeting Ligand\nDevelopment\n(e.g., Antibody)->Bioorthogonal Handle\nConjugation (Azide) In Vivo\nClick Reaction In Vivo Click Reaction Bioorthogonal Handle\nConjugation (Azide)->In Vivo\nClick Reaction Therapeutic Payload\nSelection Therapeutic Payload Selection Payload-DIFO\nConjugation Payload-DIFO Conjugation Therapeutic Payload\nSelection->Payload-DIFO\nConjugation Payload-DIFO\nConjugation->In Vivo\nClick Reaction Targeted Therapeutic\nAgent Targeted Therapeutic Agent In Vivo\nClick Reaction->Targeted Therapeutic\nAgent

Fig. 3: Logic diagram for targeted therapy development.

These application notes and protocols provide a framework for utilizing Azide/DIFO click chemistry in cancer research and drug development. The versatility and robustness of this bioorthogonal reaction continue to drive innovation in the field, offering new possibilities for sensitive diagnostics and potent, targeted therapies.[15][16]

References

Application Notes and Protocols for Detecting Protein Interactions with DIFO Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Traditional methods for identifying PPIs, such as yeast two-hybrid and affinity purification coupled with mass spectrometry (AP-MS), have been instrumental but can be limited in their ability to capture transient or weak interactions and often require genetic tagging, which can perturb protein function.[1][2][3] Bioorthogonal chemistry offers a powerful alternative for labeling and identifying protein interactors in their native environment.[1]

This document provides detailed application notes and protocols for utilizing difluorinated cyclooctyne (B158145) (DIFO) labeling, a cornerstone of copper-free click chemistry, to detect and quantify protein-protein interactions.[4] DIFO reagents react specifically and efficiently with azide-labeled biomolecules through strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the covalent labeling of proteins of interest and their binding partners within living cells without the need for a toxic copper catalyst.[5][6][7] These methods are highly valuable for drug development professionals seeking to identify the cellular targets of small molecules and for researchers investigating complex signaling pathways.

Principle of DIFO-Based Protein Interaction Detection

The core of this methodology lies in a two-step process. First, a bioorthogonal handle, typically an azide (B81097) group, is introduced into a "bait" protein. This can be achieved through metabolic labeling with an azide-containing amino acid analog, such as L-azidohomoalanine (AHA), or by site-specific incorporation of an unnatural amino acid.[5][8][9] Alternatively, a small molecule of interest can be functionalized with an azide group.[10]

Second, the azide-labeled bait protein is allowed to interact with its binding partners within the cellular context. Following this interaction, a DIFO-containing reagent, which is conjugated to a reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging), is introduced. The DIFO group rapidly and specifically reacts with the azide on the bait protein and any closely interacting "prey" proteins that have been cross-linked or are in close proximity, forming a stable triazole linkage.[6][11] The tagged protein complexes can then be enriched and analyzed by mass spectrometry to identify the interacting partners.[1][12]

Experimental Workflow Overview

A general workflow for identifying protein-protein interactions using DIFO labeling involves several key stages, from introducing the bioorthogonal handle to identifying the interacting proteins.

G cluster_0 Step 1: Introduction of Azide Handle cluster_1 Step 2: In Situ Interaction and Cross-linking cluster_2 Step 3: DIFO Labeling (Click Chemistry) cluster_3 Step 4: Enrichment and Analysis Metabolic_Labeling Metabolic Labeling with Azide-Containing Amino Acid (e.g., AHA) Interaction Incubation to Allow for Protein-Protein Interactions Metabolic_Labeling->Interaction UAA_Incorporation Unnatural Amino Acid (UAA) Incorporation UAA_Incorporation->Interaction Small_Molecule_Probe Azide-Functionalized Small Molecule Probe Small_Molecule_Probe->Interaction Crosslinking Optional: Photo-activated or Chemical Cross-linking Interaction->Crosslinking Cell_Lysis Cell Lysis Crosslinking->Cell_Lysis DIFO_Reaction Reaction with DIFO-Biotin Conjugate (SPAAC) Cell_Lysis->DIFO_Reaction Affinity_Purification Streptavidin Affinity Purification DIFO_Reaction->Affinity_Purification MS_Analysis On-Bead Digestion and LC-MS/MS Analysis Affinity_Purification->MS_Analysis Data_Analysis Protein Identification and Quantification MS_Analysis->Data_Analysis

Caption: General experimental workflow for DIFO-based protein interaction analysis.

Detailed Protocols

Protocol 1: Metabolic Labeling and Pull-Down for Global Interactor Identification

This protocol is designed to identify the interaction partners of a protein of interest (POI) by metabolically incorporating an azide-containing amino acid, followed by DIFO-biotin labeling and affinity purification.

Materials:

  • Mammalian cell line of choice

  • DMEM for SILAC (or other methionine-free media)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-azidohomoalanine (AHA)

  • DIFO-biotin conjugate

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of SDS)

  • Elution buffer (e.g., 8 M urea (B33335), 25 mM NH4HCO3)

  • DTT and iodoacetamide

  • Trypsin (mass spectrometry grade)

Procedure:

  • Metabolic Labeling:

    • Culture cells in standard medium to ~70% confluency.

    • Wash cells twice with PBS.

    • Replace standard medium with methionine-free DMEM supplemented with dFBS and L-AHA (50-100 µM).

    • Incubate for 4-18 hours to allow for AHA incorporation into newly synthesized proteins.

  • Cell Lysis and DIFO Labeling:

    • Wash cells twice with cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • To the cleared lysate, add the DIFO-biotin conjugate to a final concentration of 100 µM.

    • Incubate for 1-2 hours at room temperature with gentle rotation to allow for the click reaction.

  • Affinity Purification:

    • Pre-wash streptavidin magnetic beads with lysis buffer.

    • Add the pre-washed beads to the lysate and incubate for 2-4 hours at 4°C with rotation to capture biotinylated proteins.

    • Wash the beads sequentially with:

      • Lysis buffer (3 times)

      • PBS with 1% SDS (3 times)

      • PBS (3 times)

  • On-Bead Digestion and Mass Spectrometry:

    • Resuspend the beads in elution buffer containing 10 mM DTT and incubate at 37°C for 30 minutes.

    • Cool to room temperature and add 55 mM iodoacetamide, then incubate in the dark for 20 minutes.

    • Dilute the urea concentration to less than 2 M with 25 mM NH4HCO3.

    • Add trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: Quantitative Analysis of Protein Interactions using SILAC and DIFO Labeling

This protocol combines Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) with DIFO-based interaction capture to quantify changes in protein interactions under different conditions.[13][14][15][16]

Materials:

  • SILAC-compatible cell line

  • "Light" (standard arginine and lysine) and "Heavy" (e.g., 13C6, 15N4-Arginine and 13C6, 15N2-Lysine) SILAC media

  • All materials from Protocol 1

Procedure:

  • SILAC Labeling:

    • Culture two populations of cells for at least five passages in "light" and "heavy" SILAC media, respectively, to ensure complete incorporation of the labeled amino acids.

    • In the final passage, treat one cell population with a stimulus (e.g., a drug) while the other serves as a control.

    • Incorporate AHA into both cell populations as described in Protocol 1.

  • Cell Lysis, Mixing, and DIFO Labeling:

    • Lyse the "light" and "heavy" labeled cells separately.

    • Determine the protein concentration of each lysate.

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

    • Perform the DIFO-biotin click reaction on the mixed lysate as described in Protocol 1.

  • Affinity Purification and Mass Spectrometry:

    • Perform streptavidin affinity purification and on-bead digestion as described in Protocol 1.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify peptides and proteins using a standard proteomics search engine.

    • Quantify the "heavy" to "light" ratios for each identified protein. Proteins with a significantly altered ratio between the stimulated and control conditions are considered dynamic interactors.

Data Presentation

Quantitative data from SILAC-DIFO experiments should be presented in a clear, tabular format to facilitate comparison. The table should include protein identifiers, gene names, the number of unique peptides identified, the heavy/light (H/L) ratio, and statistical significance.

Table 1: Quantitative Analysis of a Bait Protein's Interactome Upon Drug Treatment

Protein AccessionGene NameUnique PeptidesH/L Ratio (Drug/Control)p-valueInteraction Change
P04637TP53150.980.85No Change
Q06609MDM2120.210.001Decreased
P62993GRB2103.150.005Increased
P11362HSP90AA1211.050.76No Change
Q13547YWHAZ82.890.01Increased

This is example data and does not represent actual experimental results.

Signaling Pathway and Logical Relationship Visualization

The integration of DIFO labeling with quantitative proteomics can be conceptualized as a logical workflow for identifying dynamic protein interactions.

G cluster_0 Experimental Conditions cluster_1 Sample Processing cluster_2 Data Acquisition and Analysis cluster_3 Results Control Control Cells ('Light' SILAC + AHA) Lysis_Mixing Lysis and Equal Mixing Control->Lysis_Mixing Treatment Treated Cells ('Heavy' SILAC + AHA) Treatment->Lysis_Mixing Click_Reaction DIFO-Biotin Click Reaction Lysis_Mixing->Click_Reaction Purification Streptavidin Pull-down Click_Reaction->Purification Digestion On-Bead Digestion Purification->Digestion LC_MS LC-MS/MS Digestion->LC_MS Quantification H/L Ratio Quantification LC_MS->Quantification Analysis Statistical Analysis Quantification->Analysis Stable Stable Interactors (H/L ≈ 1) Analysis->Stable Dynamic_Inc Increased Interaction (H/L > 1) Analysis->Dynamic_Inc Dynamic_Dec Decreased Interaction (H/L < 1) Analysis->Dynamic_Dec

Caption: Logical workflow for quantitative interactomics using SILAC and DIFO labeling.

Conclusion

DIFO labeling, in conjunction with modern proteomics techniques, provides a robust and versatile platform for the discovery and quantification of protein-protein interactions in a physiologically relevant context. The protocols and workflows described herein offer a guide for researchers to apply this powerful technology to their specific biological questions, ultimately advancing our understanding of cellular networks and aiding in the development of novel therapeutics. The ability to capture both stable and transient interactions without the need for genetic manipulation of the bait protein makes this a particularly attractive approach for a wide range of applications.[1][8]

References

Application Notes and Protocols for Difluorocyclooctyne-CH2-benzoic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorocyclooctyne-CH2-benzoic acid (DFO-CH2-COOH) is a bifunctional linker that incorporates a highly reactive difluorinated cyclooctyne (B158145) (DFO) moiety for copper-free click chemistry and a carboxylic acid group for conjugation to amine-containing molecules. This reagent is of significant interest in the development of advanced drug delivery systems (DDS). The DFO group enables rapid and bioorthogonal ligation with azide-functionalized molecules through Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2][3] This makes it an ideal tool for conjugating drugs to targeting ligands, nanoparticles, or polymers for therapeutic applications.[4][5]

The carboxylic acid handle provides a versatile point of attachment for a wide range of therapeutic agents, particularly those bearing primary or secondary amine groups, through standard amide bond formation. The "-CH2-" spacer between the cyclooctyne and the benzoic acid may offer improved reactivity and reduced steric hindrance.

These application notes provide an overview of the potential uses of DFO-CH2-COOH in drug delivery and generalized protocols for its application.

Principle of Application: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The core of DFO-CH2-COOH's utility in drug delivery lies in the SPAAC reaction. This reaction is a type of [3+2] cycloaddition between a strained alkyne (the DFO moiety) and an azide (B81097). The high ring strain of the cyclooctyne provides the driving force for the reaction, obviating the need for a copper catalyst which can be toxic to biological systems.[2][3]

Key Advantages of SPAAC for Drug Delivery:

  • Bioorthogonality: The reaction is highly selective and does not interfere with native biological functional groups.[4][6]

  • Biocompatibility: The absence of a copper catalyst makes it suitable for in vivo applications.[7]

  • Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH.[6]

  • High Reaction Rates: DFO derivatives are known for their rapid reaction kinetics with azides.[2]

Applications in Drug Delivery

DFO-CH2-COOH can be employed to construct a variety of drug delivery systems, including:

  • Antibody-Drug Conjugates (ADCs): The carboxylic acid can be used to attach a potent cytotoxic drug. The resulting DFO-drug conjugate can then be "clicked" onto an azide-modified antibody for targeted delivery to cancer cells.

  • Targeted Nanoparticle Systems: DFO-CH2-COOH can be used to conjugate drugs to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles). These drug-loaded nanoparticles can then be functionalized with azide-bearing targeting ligands (e.g., peptides, aptamers) to enhance their accumulation at the desired site of action.[3]

  • Polymer-Drug Conjugates: Drugs can be tethered to biocompatible polymers (e.g., PEG, polyglutamic acid) via the DFO-CH2-COOH linker. This can improve the pharmacokinetic profile of the drug, leading to longer circulation times and enhanced therapeutic efficacy.[8]

  • Radiopharmaceutical Development: While not a direct application of the benzoic acid moiety, the DFO core is structurally related to chelators used for radiolabeling with isotopes like Zirconium-89 for PET imaging, suggesting potential for dual-modality therapeutic and diagnostic agents.

Data Presentation

Disclaimer: The following tables present representative quantitative data based on studies of similar cyclooctyne-based drug delivery systems. Specific data for DFO-CH2-benzoic acid are not currently available in the cited literature. These values should be considered illustrative.

Table 1: Representative Drug Loading Content and Efficiency in Nanoparticle Formulations.

Nanoparticle TypeDrug ModelConjugation ChemistryDrug Loading Content (DLC, w/w %)Drug Loading Efficiency (DLE, %)Reference (for similar systems)
Polymeric MicellesDoxorubicinSPAAC5 - 1560 - 85[8]
LiposomesGemcitabineSPAAC2 - 840 - 70[4]
PLGA NanoparticlesPaclitaxelSPAAC1 - 550 - 80[9]

Table 2: Representative In Vitro Drug Release Kinetics.

Delivery SystemDrug ModelRelease Conditions% Release at 24h% Release at 72hReference (for similar systems)
Polymer-Drug ConjugateCamptothecinpH 5.5 (lysosomal model)30 - 5060 - 80[8]
Targeted NanoparticlesDoxorubicinpH 7.4 (physiological)5 - 1515 - 30[10]
Targeted NanoparticlesDoxorubicinpH 5.5 + Cathepsin B40 - 6070 - 90[10]

Experimental Protocols

Protocol 1: Conjugation of an Amine-Containing Drug to DFO-CH2-benzoic acid

This protocol describes the formation of an amide bond between DFO-CH2-COOH and a model amine-containing drug.

Materials:

  • This compound

  • Amine-containing drug

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve DFO-CH2-benzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add DCC (1.1 equivalents) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct and use the filtrate containing the activated NHS ester directly in the next step.

  • Amide Bond Formation:

    • Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF.

    • Add the solution of the DFO-CH2-CO-NHS ester to the drug solution.

    • Add a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the DFO-CH2-CO-Drug conjugate.

  • Characterization:

    • Confirm the structure and purity of the conjugate using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Formulation of DFO-Drug Conjugate into Polymeric Nanoparticles via SPAAC

This protocol outlines the preparation of targeted nanoparticles by conjugating an azide-functionalized targeting ligand to nanoparticles decorated with a DFO-drug conjugate.

Materials:

  • DFO-CH2-CO-Drug conjugate

  • Amphiphilic block copolymer (e.g., DSPE-PEG-NH2)

  • Targeting ligand with an azide group (e.g., Azide-PEG-Folate)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO appropriate for the nanoparticle size)

Procedure:

  • Preparation of DFO-functionalized Nanoparticles:

    • Synthesize a DFO-PEG-DSPE conjugate by reacting DFO-CH2-COOH with DSPE-PEG-NH2 using the carbodiimide chemistry described in Protocol 1.

    • Prepare polymeric nanoparticles incorporating the DFO-PEG-DSPE conjugate using a suitable method such as nanoprecipitation or film hydration. For example, dissolve the DFO-PEG-DSPE and any other lipid/polymer components in an organic solvent, evaporate the solvent to form a thin film, and hydrate (B1144303) with an aqueous buffer followed by sonication or extrusion.

  • SPAAC Conjugation of Targeting Ligand:

    • To a solution of the DFO-functionalized nanoparticles in PBS (pH 7.4), add the azide-functionalized targeting ligand (e.g., Azide-PEG-Folate) in a 3-10 fold molar excess relative to the DFO moieties on the nanoparticle surface.

    • Incubate the reaction mixture at room temperature or 37 °C for 4-12 hours with gentle stirring.[6]

  • Purification of Targeted Nanoparticles:

    • Remove the unreacted targeting ligand by dialysis against PBS.

    • Alternatively, size exclusion chromatography can be used for purification.

  • Characterization of Targeted Nanoparticles:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm the successful conjugation of the targeting ligand using techniques such as UV-Vis spectroscopy (if the ligand has a characteristic absorbance), fluorescence spectroscopy (if a fluorescently labeled ligand is used), or by quantifying the remaining free ligand in the purification washings.

    • Assess the drug loading content as described in Protocol 3.

Protocol 3: Quantification of Drug Loading and In Vitro Release Study

Quantification of Drug Loading:

  • Direct Method:

    • Lyophilize a known amount of the purified drug-loaded nanoparticle suspension.

    • Dissolve the lyophilized powder in a suitable organic solvent to disrupt the nanoparticles and release the drug.

    • Quantify the drug concentration using a validated analytical method such as HPLC or UV-Vis spectroscopy.

    • Calculate the Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:[11][12]

      • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

      • DLE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

  • Indirect Method:

    • After nanoparticle preparation and purification, collect all the aqueous phases (e.g., from centrifugation supernatant or dialysis medium).

    • Quantify the amount of unencapsulated drug in these phases.

    • Calculate the amount of encapsulated drug by subtracting the unencapsulated amount from the initial total amount of drug used.[13]

In Vitro Drug Release Study:

  • Place a known concentration of the drug-loaded nanoparticle suspension in a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 to simulate physiological conditions, or acetate (B1210297) buffer at pH 5.5 to simulate the lysosomal environment).

  • Maintain the system at 37 °C with constant gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., HPLC, fluorescence spectroscopy).

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

experimental_workflow cluster_conjugation Protocol 1: Drug Conjugation cluster_formulation Protocol 2: Nanoparticle Formulation cluster_evaluation Protocol 3: Evaluation DFO_acid DFO-CH2-COOH Activated_DFO Activated DFO-NHS ester DFO_acid->Activated_DFO DCC, NHS Amine_drug Amine-Drug DFO_drug DFO-Drug Conjugate Amine_drug->DFO_drug Amide Bond Formation Activated_DFO->DFO_drug DFO_drug_input DFO-Drug Conjugate DFO_drug->DFO_drug_input DFO_NP DFO-functionalized Nanoparticle DFO_drug_input->DFO_NP Polymer Amphiphilic Polymer Polymer->DFO_NP Self-Assembly Targeted_NP Targeted Drug-Loaded Nanoparticle DFO_NP->Targeted_NP Azide_ligand Azide-Targeting Ligand Azide_ligand->Targeted_NP SPAAC Targeted_NP_input Targeted Nanoparticle Targeted_NP->Targeted_NP_input Drug_loading Drug Loading Analysis (DLC, DLE) Targeted_NP_input->Drug_loading Drug_release In Vitro Drug Release Targeted_NP_input->Drug_release Characterization Physicochemical Characterization (Size, PDI) Targeted_NP_input->Characterization

Caption: Experimental workflow for developing a targeted drug delivery system.

logical_relationship cluster_components Core Components cluster_conjugation_methods Conjugation Chemistry DFO_Linker DFO-CH2-COOH Linker Amide_Coupling Amide Coupling (-COOH + -NH2) DFO_Linker->Amide_Coupling SPAAC SPAAC (Cyclooctyne + Azide) DFO_Linker->SPAAC Drug Therapeutic Drug (Amine-containing) Drug->Amide_Coupling Targeting_Moiety Targeting Moiety (Azide-functionalized) Targeting_Moiety->SPAAC Carrier Delivery Carrier (e.g., Nanoparticle, Polymer) Carrier->SPAAC Final_Construct Targeted Drug Delivery System Amide_Coupling->Final_Construct Drug Conjugation SPAAC->Final_Construct Surface Functionalization

Caption: Logical relationships in constructing the drug delivery system.

signaling_pathway_example cluster_delivery Drug Delivery and Uptake cluster_release Drug Release cluster_action Mechanism of Action DDS Targeted DDS (DFO-Drug Conjugate) Receptor Cell Surface Receptor DDS->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome (pH ~6.0) Endocytosis->Endosome Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Drug_Release Drug Release (Linker Cleavage) Lysosome->Drug_Release Acidic pH / Enzymes Lysosome->Drug_Release Free_Drug Free Drug Drug_Release->Free_Drug Target Intracellular Target (e.g., DNA, Tubulin) Free_Drug->Target Binding/Inhibition Free_Drug->Target Apoptosis Apoptosis Target->Apoptosis

Caption: A generalized signaling pathway for a targeted drug delivery system.

References

Troubleshooting & Optimization

Troubleshooting low yield in Difluorocyclooctyne-CH2-benzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Difluorocyclooctyne-CH2-benzoic acid (DIFO-acid) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this valuable click chemistry reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a difluorinated cyclooctyne (B158145) (DIFO) analogue. It is a key reagent in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Its primary application is in the labeling and imaging of biomolecules, such as glycans on living cells, without the need for cytotoxic copper catalysts.[1]

Q2: What is the general synthetic strategy for DIFO-acid derivatives?

The synthesis of second-generation DIFO reagents, which are structurally analogous to the target molecule, typically involves a multi-step process. This process starts with the difluorination of 1,3-cyclooctanedione. A linker is then introduced via a Wittig reaction, followed by reduction of the resulting alkene. The crucial strained alkyne is formed through enol triflate formation and subsequent elimination. The synthesis is completed by saponification of an ester to yield the final carboxylic acid.[2]

Q3: What are the most critical steps affecting the overall yield?

Based on analogous syntheses, the final step of creating the cyclooctyne via elimination of a vinyl triflate is often a major bottleneck, prone to decomposition and low yields.[3] Additionally, the Wittig reaction and the initial difluorination can be challenging and require careful optimization to ensure a good supply of the intermediate for the final steps.

Q4: Are there known side reactions to be aware of during the application of DIFO reagents?

Yes, DIFO-based reagents have been shown to react with nucleophiles other than azides, most notably with free sulfhydryl groups present in proteins like cysteine residues.[4] This can lead to non-specific labeling in biological systems. While DIFO reagents are less prone to this than some other cyclooctynes, it is a potential side reaction to consider.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the synthesis of this compound, broken down by the key reaction stages.

Stage 1: Difluorination of 1,3-Cyclooctanedione

Problem: Low yield of 2,2-difluoro-1,3-cyclooctanedione.

Potential Cause Recommended Solution
Incomplete reactionEnsure anhydrous conditions. Use a freshly opened or properly stored fluorinating agent (e.g., Selectfluor). Extend reaction time or slightly increase the temperature, monitoring by TLC or GC-MS.
Degradation of starting materialAdd the fluorinating agent slowly at a low temperature (e.g., 0 °C) to control the reaction exotherm.
Difficult purificationUse flash column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the product from mono-fluorinated and unreacted starting material.
Stage 2: Wittig Reaction to Install the Linker

Problem: Low yield of the desired alkene product.

Potential Cause Recommended Solution
Inactive Wittig reagentPrepare the phosphonium (B103445) salt fresh if possible. Ensure the base used for ylide generation (e.g., DBU, n-BuLi) is of high quality and added under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).
Steric hindranceThe diketone may be sterically hindered. A more reactive phosphonium ylide may be required. Consider using a Schlosser modification of the Wittig reaction for improved yields with hindered ketones.
Competing side reactionsRun the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to minimize side reactions.
Stage 3: Reduction of the Alkene

Problem: Incomplete reduction or side product formation.

Potential Cause Recommended Solution
Inefficient hydrogenationEnsure the catalyst (e.g., Pd/C) is active. Increase catalyst loading or hydrogen pressure. Ensure the solvent is appropriate and free of catalyst poisons.
Over-reductionMonitor the reaction progress carefully by TLC or GC-MS to avoid the reduction of other functional groups. Use a milder reducing agent if necessary.
Stage 4: Enol Triflate Formation

Problem: Low yield of the vinyl triflate precursor.

Potential Cause Recommended Solution
Incomplete reactionUse a slight excess of triflating agent (e.g., triflic anhydride) and a non-nucleophilic base (e.g., 2,6-lutidine, pyridine). Ensure anhydrous conditions.
Side reactions (elimination/substitution)This step is analogous to tosylation, where elimination to form an undesired alkene can be a major side reaction.[5] Using a hindered, non-nucleophilic base can minimize this. Also, the chloride byproduct from a tosyl chloride reaction can lead to substitution; while less common with triflates, it's a possibility to be aware of.[4][6]
Product instabilityThe vinyl triflate can be unstable. It is often best to use it in the next step immediately after purification.
Stage 5: Elimination to Form the Cyclooctyne

Problem: Very low yield or decomposition of the final product.

Potential Cause Recommended Solution
Harsh reaction conditionsThis is a critical and often low-yielding step.[3] Use a strong, non-nucleophilic base like LDA or LiHMDS at low temperatures. Add the base slowly to a solution of the vinyl triflate.
Product instabilityThe strained alkyne is highly reactive and can be prone to polymerization or other decomposition pathways.[7] Keep the reaction and work-up temperatures as low as possible. It is often beneficial to proceed to the next step with the crude product if it is sufficiently pure.
Difficult purificationPurification of the strained alkyne can be challenging due to its reactivity. Use rapid purification techniques like flash chromatography at low temperatures.
Stage 6: Saponification and Final Purification

Problem: Low recovery of the final DIFO-acid.

Potential Cause Recommended Solution
Incomplete hydrolysisUse a sufficient excess of base (e.g., LiOH, NaOH) and allow for adequate reaction time. Gentle heating may be required. Monitor by TLC or LC-MS.
Product loss during work-upCarefully acidify the reaction mixture to protonate the carboxylate. Extract the product with a suitable organic solvent. Multiple extractions may be necessary.
Difficult final purificationThe final product may require purification by preparative HPLC to achieve high purity.

Experimental Protocols

Protocol 1: Synthesis of a Second-Generation DIFO-acid (Analogous to Target)

This protocol is based on the synthesis of second-generation DIFO reagents and serves as a model for the synthesis of this compound.[2][3]

  • Difluorination: To a solution of 1,3-cyclooctanedione in an anhydrous solvent (e.g., acetonitrile) at 0 °C, add cesium carbonate followed by the slow addition of a fluorinating agent such as Selectfluor. Stir the reaction at 0 °C and allow it to warm to room temperature overnight. Quench the reaction, extract the product, and purify by column chromatography.

  • Wittig Reaction: Prepare the corresponding phosphonium salt for the "-CH2-benzoic acid" linker (as a protected ester). Generate the ylide using a strong base like DBU in an anhydrous solvent. Add the 2,2-difluoro-1,3-cyclooctanedione to the ylide solution and stir until the reaction is complete (monitor by TLC). Purify the resulting alkene by column chromatography.

  • Reduction: Dissolve the alkene in a suitable solvent (e.g., ethanol, ethyl acetate) and add a palladium on carbon (Pd/C) catalyst. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed. Filter off the catalyst and concentrate the solvent.

  • Enol Triflate Formation: Dissolve the reduced product in an anhydrous solvent (e.g., dichloromethane) and cool to -78 °C. Add a non-nucleophilic base (e.g., 2,6-lutidine) followed by the slow addition of triflic anhydride. Stir at low temperature until the reaction is complete. Carefully quench the reaction and purify the vinyl triflate, keeping in mind its potential instability.

  • Elimination: Dissolve the vinyl triflate in an anhydrous solvent (e.g., THF) and cool to -78 °C. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). Stir at low temperature for a few hours. Quench the reaction at low temperature and extract the crude cyclooctyne product.

  • Saponification: Dissolve the crude cyclooctyne ester in a mixture of THF and water. Add a base such as lithium hydroxide (B78521) and stir until the ester hydrolysis is complete. Acidify the reaction mixture with dilute HCl and extract the final DIFO-acid product. Purify by preparative HPLC if necessary.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthetic Pathway cluster_troubleshooting Troubleshooting Points Start Start Diketone 1,3-Cyclooctanedione Start->Diketone Difluoro_Diketone 2,2-Difluoro-1,3-cyclooctanedione Diketone->Difluoro_Diketone Fluorination Alkene_Ester Alkene Ester Intermediate Difluoro_Diketone->Alkene_Ester Wittig Reaction Low_Yield_1 Low Yield? Difluoro_Diketone->Low_Yield_1 Saturated_Ester Saturated Ester Intermediate Alkene_Ester->Saturated_Ester Reduction Low_Yield_2 Low Yield? Alkene_Ester->Low_Yield_2 Vinyl_Triflate Vinyl Triflate Intermediate Saturated_Ester->Vinyl_Triflate Triflate Formation Low_Yield_3 Low Yield? Saturated_Ester->Low_Yield_3 DIFO_Ester DIFO Ester Vinyl_Triflate->DIFO_Ester Elimination Low_Yield_4 Low Yield? Vinyl_Triflate->Low_Yield_4 DIFO_Acid This compound DIFO_Ester->DIFO_Acid Saponification Low_Yield_5 Low Yield? DIFO_Ester->Low_Yield_5 Low_Yield_6 Low Yield? DIFO_Acid->Low_Yield_6 Check Fluorination Conditions Check Fluorination Conditions Low_Yield_1->Check Fluorination Conditions Consult Guide Optimize Wittig Reaction Optimize Wittig Reaction Low_Yield_2->Optimize Wittig Reaction Consult Guide Verify Reduction Verify Reduction Low_Yield_3->Verify Reduction Consult Guide Address Triflate Instability Address Triflate Instability Low_Yield_4->Address Triflate Instability Consult Guide Minimize Decomposition Minimize Decomposition Low_Yield_5->Minimize Decomposition Consult Guide Improve Saponification/Purification Improve Saponification/Purification Low_Yield_6->Improve Saponification/Purification Consult Guide

Caption: Troubleshooting workflow for DIFO-acid synthesis.

logical_relationships cluster_reaction Key Reaction Step: Enol Triflate Formation cluster_factors Influencing Factors Start Saturated Ester Intermediate Desired_Product Vinyl Triflate Product Start->Desired_Product Triflic Anhydride, Non-nucleophilic Base Side_Product_1 Elimination Product (Alkene) Start->Side_Product_1 Basic conditions Side_Product_2 Unreacted Starting Material Start->Side_Product_2 Incomplete Reaction Base Choice of Base Base->Desired_Product Favors (non-nucleophilic) Base->Side_Product_1 Can cause (if too strong/nucleophilic) Temperature Reaction Temperature Temperature->Desired_Product Optimizes Temperature->Side_Product_1 Higher temp may increase Anhydrous Anhydrous Conditions Anhydrous->Desired_Product Essential for

Caption: Factors influencing enol triflate formation.

References

Technical Support Center: Optimizing DIFO-Based SPAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for difluorinated cyclooctyne (B158145) (DIFO)-based Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What is DIFO-based SPAAC and why is it used?

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal "click" chemistry reaction that enables the covalent ligation of an azide-functionalized molecule with a strained alkyne, such as a difluorinated cyclooctyne (DIFO). This reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[1][2][3] DIFO reagents are a class of cyclooctynes that are functionalized with electron-withdrawing fluorine atoms, which accelerates the reaction rate.[4][5][6] This makes DIFO-based SPAAC particularly well-suited for applications in living systems, such as live-cell imaging, biomolecule labeling, and drug delivery, where biocompatibility is crucial.[3][7]

Q2: What are the key factors influencing the rate of DIFO-based SPAAC reactions?

Several factors can impact the kinetics of DIFO-based SPAAC reactions:

  • Reactant Concentration: Higher concentrations of both the DIFO reagent and the azide-containing molecule will increase the reaction rate according to the law of mass action.

  • Temperature: Increasing the reaction temperature generally accelerates the reaction. Reactions are commonly performed at room temperature (25 °C) or 37 °C.[8][9][10] However, the thermal stability of the biomolecules involved must be considered.

  • pH: The optimal pH can be buffer-dependent. While some studies show that higher pH values can increase reaction rates, this is not always the case.[9][10] It is advisable to perform reactions within a pH range of 7-8.5, ensuring the stability of the biomolecules.

  • Solvent: While SPAAC is compatible with aqueous buffers, the use of organic co-solvents like DMSO or DMF may be necessary to solubilize hydrophobic DIFO reagents. However, the concentration of organic solvents should be minimized to avoid denaturation of proteins or other biomolecules.[11]

  • Steric Hindrance: The accessibility of the azide (B81097) and DIFO moieties is critical. Bulky neighboring groups can sterically hinder the reaction and reduce the reaction rate.

Q3: Are there any known side reactions with DIFO reagents?

Yes, the most significant side reaction of DIFO and other strained cyclooctynes is with free sulfhydryl groups, such as those found in cysteine residues of proteins.[5][12] This can lead to non-specific labeling and should be addressed by blocking free thiols with reagents like N-ethylmaleimide (NEM) or iodoacetamide (B48618) prior to the SPAAC reaction. Additionally, highly reactive cyclooctynes can sometimes undergo self-reaction or trimerization upon storage or under certain experimental conditions.[11]

Q4: How should DIFO reagents be stored and handled?

DIFO reagents, particularly those with high ring strain, can be unstable. They should be stored under the recommended conditions, which are typically cold (-20 °C or -80 °C) and protected from light.[11] It is advisable to prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO, DMF) and store them at low temperatures. Repeated freeze-thaw cycles should be avoided. For highly reactive and unstable DIFO analogs, complexation with β-cyclodextrin has been shown to enhance stability for long-term storage.[13]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Possible Cause Troubleshooting Steps
Degraded DIFO Reagent - Ensure DIFO reagents have been stored properly (cold, dark, dry). - Test the DIFO reagent with a simple, reliable azide control to confirm its activity. - If degradation is suspected, use a fresh batch of the reagent.
Suboptimal Reactant Concentrations - Increase the concentration of one or both reactants. - If solubility is a limiting factor, consider using a minimal amount of a compatible organic co-solvent (e.g., DMSO). - For precious biomolecules, using a slight excess (1.5-2 equivalents) of the less critical reagent can drive the reaction to completion.[11]
Steric Hindrance - If labeling a large biomolecule, consider designing constructs with a PEG (polyethylene glycol) linker between the DIFO or azide moiety and the molecule of interest. PEG linkers can reduce steric hindrance and improve reaction rates.[9][10]
Incorrect pH or Buffer - Optimize the reaction pH within a range that is compatible with your biomolecules (typically pH 7-8.5). - Some studies suggest that HEPES buffer may lead to higher reaction rates compared to PBS for certain SPAAC reactions.[9][10]
Presence of Thiols - If working with proteins or in a cellular context, pre-treat your sample with a thiol-blocking agent like N-ethylmaleimide (NEM) to prevent side reactions with cysteine residues.

Problem 2: Non-Specific Labeling or Multiple Product Peaks

Possible Cause Troubleshooting Steps
Reaction with Sulfhydryl Groups - As mentioned above, block free thiols with a suitable alkylating agent before adding the DIFO reagent.[5]
DIFO Reagent Trimerization - Highly reactive DIFO reagents can sometimes form trimers.[13] Use fresh DIFO stock solutions and avoid prolonged reaction times at high concentrations if this is suspected. Analyze the reaction mixture by mass spectrometry to identify potential side products.
Impure Starting Materials - Ensure the purity of both the azide-functionalized molecule and the DIFO reagent using appropriate analytical techniques (e.g., NMR, HPLC, mass spectrometry).
Reaction with Other Nucleophiles - While less common, some highly reactive cyclooctynes may exhibit reactivity with other nucleophiles in complex biological environments.[14] Ensure that the reaction conditions are as mild as possible.

Problem 3: Poor Solubility of DIFO Reagent

Possible Cause Troubleshooting Steps
Hydrophobic Nature of the DIFO Core - Prepare a concentrated stock solution of the DIFO reagent in an anhydrous organic solvent like DMSO or DMF. - Add the stock solution to the aqueous reaction mixture dropwise while vortexing to aid dissolution. - Keep the final concentration of the organic co-solvent as low as possible (typically <5%) to avoid negative effects on biomolecules.[11]
Precipitation Upon Addition to Aqueous Buffer - Consider using a DIFO analog that is conjugated to a hydrophilic linker, such as PEG, to improve its aqueous solubility.

Quantitative Data on SPAAC Reaction Rates

The following table summarizes the second-order rate constants for the reaction of various cyclooctynes with benzyl (B1604629) azide, providing a comparison of their relative reactivities. Note that DIFO and its derivatives exhibit some of the highest reaction rates.

CyclooctyneRate Constant (M⁻¹s⁻¹)Temperature (°C)SolventReference
DIBO0.0567 ± 0.002725Methanol[4]
DIBO-ketone0.2590 ± 0.006725Methanol[4]
[9+1]CPP2.2 x 10⁻³25DMSO-d₆[15]
[11+1]CPP4.5 x 10⁻⁴25DMSO-d₆[15]
fluor[11+1]CPP4.7 x 10⁻³25DMSO-d₆[15]

The following table illustrates the effect of buffer and pH on the reaction rate of sulfo DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside at 25 °C.

BufferpHRate Constant (M⁻¹s⁻¹)Reference
PBS70.85[9][10]
HEPES71.22[9][10]
MES50.23[9]
Borate91.18[9]
DMEM7.40.97[9][10]
RPMI7.40.77[9][10]

Experimental Protocols

General Protocol for Optimizing DIFO-based SPAAC

This protocol provides a general workflow for optimizing a DIFO-based SPAAC reaction. The specific concentrations and reaction times will need to be empirically determined for each unique system.

  • Preparation of Reactants:

    • Prepare a stock solution of the DIFO reagent (e.g., 10 mM) in anhydrous DMSO or DMF. Store at -20 °C or -80 °C, protected from light.

    • Prepare the azide-containing molecule in a buffer that is compatible with its stability and the intended application (e.g., PBS, HEPES at pH 7.4).

  • Thiol Blocking (if applicable):

    • If working with proteins or other thiol-containing samples, incubate the sample with a 10-fold molar excess of a thiol-blocking agent (e.g., N-ethylmaleimide) for 1 hour at room temperature.

    • Remove the excess blocking agent by dialysis, spin filtration, or size-exclusion chromatography.

  • SPAAC Reaction:

    • In a microcentrifuge tube, combine the azide-containing molecule with the DIFO stock solution. Typical final concentrations range from 50 µM to 500 µM for each reactant.[11]

    • If necessary, a co-solvent can be used, but the final concentration should be kept low (e.g., <5% DMSO).

    • Incubate the reaction at the desired temperature (e.g., 25 °C or 37 °C) with gentle agitation.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by various techniques:

      • UV-Vis Spectroscopy: Monitor the disappearance of the characteristic absorbance of the cyclooctyne at around 310-320 nm.[4]

      • ATR-IR Spectroscopy: Track the disappearance of the azide peak at approximately 2100 cm⁻¹.[8]

      • NMR Spectroscopy: Monitor the appearance of product peaks and disappearance of reactant peaks.[16]

      • LC-MS: Analyze aliquots of the reaction mixture over time to determine the extent of product formation.

  • Purification of the Conjugate:

    • Once the reaction is complete, the desired product can be purified from unreacted starting materials and any side products. Common purification methods include:

      • Size-Exclusion Chromatography (SEC): Useful for separating large biomolecule conjugates from smaller unreacted reagents.[17]

      • Reverse-Phase HPLC (RP-HPLC): Can be used to separate products based on hydrophobicity.[17]

      • Flash Chromatography: Suitable for larger scale purifications of small molecule conjugates.[4]

      • Dialysis or Spin Filtration: Effective for removing small molecule reagents from macromolecular products.

Visualizations

SPAAC_Mechanism DIFO-based SPAAC Reaction Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_product Product DIFO DIFO (Difluorinated Cyclooctyne) TS [3+2] Cycloaddition Transition State DIFO->TS Azide Azide-containing Molecule Azide->TS Product Stable Triazole Conjugate TS->Product

Caption: DIFO-based SPAAC Reaction Mechanism.

Experimental_Workflow Experimental Workflow for DIFO-based SPAAC A Prepare Reactants (DIFO & Azide) B Thiol Blocking (Optional, for proteins) A->B If applicable C Initiate SPAAC Reaction (Mix Reactants) A->C If no thiols B->C D Incubate (Control Temp. & Time) C->D E Monitor Reaction Progress (LC-MS, HPLC, etc.) D->E F Purify Conjugate (SEC, RP-HPLC, etc.) E->F Reaction Complete G Characterize Product (MS, NMR, etc.) F->G Troubleshooting_Tree Troubleshooting Low Yield in DIFO-based SPAAC Start Low Yield Q1 Is DIFO reagent active? Start->Q1 A1_Yes Check other factors Q1->A1_Yes Yes A1_No Use fresh DIFO Q1->A1_No No Q2 Are concentrations optimal? A1_Yes->Q2 A2_Yes Consider steric hindrance Q2->A2_Yes Yes A2_No Increase concentrations Q2->A2_No No Q3 Are thiols present? A2_Yes->Q3 A3_Yes Add thiol-blocking step Q3->A3_Yes Yes A3_No Optimize pH/buffer Q3->A3_No No

References

How to improve the solubility of Difluorocyclooctyne-CH2-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Difluorocyclooctyne-CH2-benzoic acid (DIFO-acid), with a focus on improving its solubility for experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound difficult to dissolve in aqueous buffers?

A1: The solubility of this compound in aqueous solutions is limited due to its amphipathic chemical structure. The molecule contains a hydrophobic difluorocyclooctyne ring and a polar carboxylic acid group. At neutral or acidic pH, the carboxylic acid is protonated and uncharged, reducing its water solubility. The hydrophobic nature of the cyclooctyne (B158145) moiety further contributes to its poor solubility in water.

Q2: What are the recommended strategies to improve the solubility of this compound?

A2: Several strategies can be employed to enhance the solubility of this compound. The most common and effective methods include pH adjustment and the use of organic co-solvents. For compounds with carboxylic acids, increasing the pH of the solution can significantly improve solubility.[1] Additionally, using a water-miscible organic solvent as a co-solvent is a standard practice for dissolving hydrophobic compounds for biological experiments.

Q3: How does pH affect the solubility of this compound?

A3: The pH of the solution is a critical factor in the solubility of carboxylic acids. By increasing the pH to a value above the pKa of the carboxylic acid group, the acidic proton is removed, forming a negatively charged carboxylate salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous solutions.

Q4: Can I use organic solvents to dissolve this compound?

A4: Yes, organic solvents are highly effective for dissolving this compound. Common choices include dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). These solvents are often used to prepare concentrated stock solutions, which can then be diluted into aqueous buffers for experiments. It is crucial to keep the final concentration of the organic solvent in your experimental system low to avoid potential toxicity or interference with biological assays.

Troubleshooting Guide

Issue: The compound precipitates out of my aqueous buffer during the experiment.

Possible Cause Troubleshooting Steps
Concentration exceeds solubility limit in the final buffer. - Decrease the final concentration of the compound in your assay.- Increase the percentage of the organic co-solvent (e.g., DMSO, DMF) in your final working solution. Be mindful of the tolerance of your experimental system to the co-solvent.- Increase the pH of your buffer to enhance the solubility of the carboxylic acid group.
The pH of the buffer is too low. - Prepare a stock solution in an organic solvent (e.g., DMSO).- For the working solution, use a buffer with a higher pH (e.g., pH 8.0-8.5) to ensure the carboxylic acid is deprotonated and more soluble.
The compound was not fully dissolved in the initial stock solution. - Ensure the compound is completely dissolved in the organic solvent before diluting it into your aqueous buffer. Gentle warming or sonication can aid dissolution, but the stability of the compound under these conditions should be considered.
Temperature fluctuations. - In some cases, a decrease in temperature can reduce solubility.[2] Ensure your working solutions are maintained at a stable temperature throughout the experiment.

Data Presentation

Qualitative Solubility of this compound

Solvent / SolutionSolubilityNotes
WaterPoorSolubility is limited due to the hydrophobic cyclooctyne ring.
Aqueous Buffers (pH < 7)Poor to ModerateSolubility is pH-dependent; lower pH leads to lower solubility.
Aqueous Buffers (pH > 8)Moderate to GoodIncreased pH deprotonates the carboxylic acid, forming a more soluble salt.
Dimethyl Sulfoxide (DMSO)SolubleRecommended for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)SolubleAn alternative to DMSO for preparing stock solutions.
EthanolSolubleCan be used as a co-solvent.
MethanolSolubleCan be used as a co-solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add a small volume of high-purity, anhydrous DMSO to the tube to achieve a high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube at room temperature until the compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to facilitate dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) and adjust the pH as needed for your experiment. For improved solubility, a slightly basic pH (e.g., 7.4-8.0) is recommended.

  • Dilution: While vortexing the aqueous buffer, slowly add the required volume of the concentrated stock solution (from Protocol 1) to achieve the final desired concentration. This gradual addition helps to prevent precipitation.

  • Final Concentration of Co-solvent: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the working solution is compatible with your experimental system (typically ≤1%).

  • Use Immediately: It is recommended to prepare the working solution fresh before each experiment to minimize the risk of precipitation over time.

Visualizations

experimental_workflow cluster_prep Compound Preparation cluster_cell_culture Cell Culture and Labeling cluster_analysis Analysis weigh 1. Weigh DIFO-acid dissolve 2. Dissolve in DMSO (e.g., 10 mM stock) weigh->dissolve labeling 4. Incubate cells with DIFO-acid working solution dissolve->labeling Dilute stock into cell culture medium culture 3. Culture cells with Azide-modified sugar (e.g., Ac4ManNAz) culture->labeling wash 5. Wash cells to remove excess reagent image 6. Image cells using fluorescence microscopy wash->image

Caption: Experimental workflow for cell labeling using this compound.

signaling_pathway cluster_reactants Reactants cluster_product Product azide Azide-labeled Biomolecule product Stable Triazole Linkage azide->product difo DIFO-acid difo->product label_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

References

Preventing non-specific binding of DIFO reagents in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of DIFO (difluorinated cyclooctyne) reagents in cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding of DIFO reagents in cells?

A1: The primary cause of non-specific binding of DIFO reagents is their reactivity with free sulfhydryl groups (-SH) on cysteine residues within intracellular proteins.[1][2] While DIFO reagents are designed for bioorthogonal click chemistry with azide-labeled molecules, their strained alkyne can also react with nucleophilic thiols, leading to off-target labeling and high background fluorescence.

Q2: How can I determine if the high background in my experiment is due to non-specific binding of the DIFO reagent?

A2: To determine the source of high background, you should include several key controls in your experiment:

  • No-Azide Control: Process cells that have not been metabolically labeled with an azide-containing reporter in the same way as your experimental samples. If you observe significant fluorescence in this control, it indicates non-specific binding of the DIFO reagent.

  • Unstained Control: Image cells that have not been treated with the DIFO reagent to assess the level of cellular autofluorescence.

  • Reagent-Only Control: A sample with only the DIFO reagent in media can help identify any inherent fluorescence of the reagent or its interaction with the media components.

Q3: What are the main strategies to prevent non-specific binding of DIFO reagents?

A3: The most effective strategy is to block the free sulfhydryl groups in the cells before introducing the DIFO reagent.[1] This is typically achieved by treating the cells with a thiol-reactive quenching agent. Additionally, optimizing reagent concentration, incubation time, and washing steps can further reduce background signal.

Q4: What are some common thiol-reactive quenching agents, and how do I choose the right one?

A4: The most common thiol-reactive quenching agents are N-ethylmaleimide (NEM) and iodoacetamide (B48618) (IAM). Both effectively and irreversibly block free sulfhydryls. The choice between them may depend on the specific cell type and experimental conditions. It is often recommended to empirically determine the optimal blocking agent and concentration for your system.

Troubleshooting Guide

High Background Fluorescence

High background fluorescence can obscure your specific signal and make data interpretation difficult. This guide provides a systematic approach to troubleshooting and resolving this common issue.

Problem: High and diffuse background fluorescence is observed in cells labeled with a DIFO reagent.

Workflow for Troubleshooting High Background:

TroubleshootingWorkflow Start High Background Observed CheckControls Analyze Controls: - No-Azide Control - Unstained Control Start->CheckControls Autofluorescence High Autofluorescence? CheckControls->Autofluorescence NonSpecificBinding High Signal in No-Azide Control? Autofluorescence->NonSpecificBinding No OptimizeImaging Optimize Imaging Parameters: - Adjust laser power/exposure - Use appropriate filters Autofluorescence->OptimizeImaging Yes ImplementBlocking Implement Thiol-Blocking Step NonSpecificBinding->ImplementBlocking Yes OptimizeProtocol Optimize Labeling Protocol: - Titrate DIFO reagent concentration - Optimize incubation time/temperature - Increase wash steps NonSpecificBinding->OptimizeProtocol No OptimizeImaging->NonSpecificBinding ImplementBlocking->OptimizeProtocol ContactSupport Contact Technical Support ImplementBlocking->ContactSupport Resolved Problem Resolved OptimizeProtocol->Resolved OptimizeProtocol->ContactSupport

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data Summary

While direct comparative studies for DIFO reagents are limited, the following table summarizes the general properties and recommended starting concentrations for common thiol-blocking agents based on established biochemical protocols.

Blocking AgentMechanism of ActionRecommended Starting ConcentrationIncubation TimeKey Considerations
N-ethylmaleimide (NEM) Alkylates sulfhydryl groups via a Michael addition reaction.[2]10-fold molar excess over cellular thiols (empirically determine, start with 1-5 mM)15-30 minutes at room temperaturePrepare fresh as it can hydrolyze in aqueous solutions. Reaction is specific for sulfhydryls at pH 6.5-7.5.[2]
Iodoacetamide (IAM) Alkylates sulfhydryl groups via nucleophilic substitution.[3]10-14 mM30 minutes at room temperature in the darkLight-sensitive, so prepare fresh and protect from light. Can have off-target reactions at high concentrations or pH.[4][5]

Experimental Protocols

Protocol: Thiol-Blocking to Reduce Non-Specific Binding of DIFO Reagents

This protocol provides a general framework for blocking free sulfhydryl groups in cells prior to labeling with DIFO reagents. Optimization of concentrations and incubation times may be necessary for specific cell types and experimental conditions.

Materials:

  • Cells of interest (adherent or suspension)

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS), if performing fixed-cell staining

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), for intracellular targets

  • Thiol-blocking agent stock solution (e.g., 100 mM N-ethylmaleimide or 140 mM Iodoacetamide, freshly prepared)

  • DIFO reagent

  • Imaging buffer (e.g., PBS or appropriate live-cell imaging medium)

Workflow for Thiol-Blocking Protocol:

ThiolBlockingProtocol Start Start: Cell Preparation FixPerm Fix and Permeabilize Cells (for fixed-cell staining) Start->FixPerm Wash1 Wash Cells with PBS FixPerm->Wash1 Blocking Incubate with Thiol-Blocking Agent (e.g., NEM or IAM) Wash1->Blocking Wash2 Wash Cells to Remove Excess Blocking Agent Blocking->Wash2 DIFO_Labeling Incubate with DIFO Reagent Wash2->DIFO_Labeling Wash3 Wash Cells to Remove Unbound DIFO Reagent DIFO_Labeling->Wash3 Image Image Cells Wash3->Image

Caption: Experimental workflow for thiol-blocking and DIFO labeling.

Procedure:

  • Cell Preparation:

    • For adherent cells, culture them on coverslips or in imaging-compatible plates.

    • For suspension cells, they can be processed in microcentrifuge tubes.

  • (Optional) Fixation and Permeabilization:

    • For fixed-cell imaging, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • For intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Thiol-Blocking Step:

    • Prepare a fresh working solution of your chosen thiol-blocking agent (e.g., 1-5 mM NEM or 10-14 mM IAM) in PBS.

    • Incubate the cells with the blocking solution for 15-30 minutes at room temperature. For IAM, protect from light.

    • Crucial Step: This step should be performed before the addition of the DIFO reagent.

  • Washing:

    • Remove the blocking solution and wash the cells thoroughly three times with PBS to remove any unreacted blocking agent.

  • DIFO Reagent Labeling:

    • Dilute the DIFO reagent to the desired working concentration in your chosen buffer.

    • Incubate the cells with the DIFO reagent solution for the recommended time and temperature as per the manufacturer's protocol.

  • Final Washes:

    • Remove the DIFO reagent solution and wash the cells three to five times with PBS or your imaging buffer to remove any unbound reagent.

  • Imaging:

    • Proceed with imaging your cells using the appropriate fluorescence microscopy setup.

By following these guidelines and protocols, researchers can effectively minimize non-specific binding of DIFO reagents and achieve high-quality, specific labeling for their bioorthogonal chemistry experiments.

References

Side reactions of Difluorocyclooctyne-CH2-benzoic acid with sulfhydryl groups.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Difluorocyclooctyne-CH2-benzoic acid, a difluorinated cyclooctyne (B158145) (DIFO) analog, in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Particular focus is given to the potential for side reactions with sulfhydryl groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a click chemistry reagent containing a difluorinated cyclooctyne (DIFO) moiety. Its primary application is in copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), for labeling and imaging biomolecules, such as glycans, in living cells.[1] The strained alkyne reacts rapidly with azide-functionalized molecules without the need for a cytotoxic copper catalyst.[2][]

Q2: I am observing non-specific labeling of my protein of interest, which does not contain an azide (B81097) group. What could be the cause?

A known side reaction of DIFO-based reagents, including this compound, is their reactivity towards nucleophilic functional groups, most notably sulfhydryl (thiol) groups found in cysteine residues of proteins.[4] This can lead to azide-independent labeling and result in false-positive signals in your experiments.

Q3: How significant is the side reaction with sulfhydryl groups?

The extent of the side reaction can vary depending on the specific protein and the experimental conditions. However, studies have shown that sulfhydryl groups can be highly reactive towards DIFO-based reagents.[5] This undesired thiol-yne addition can limit the sensitivity and specificity of assays based on SPAAC.[4]

Q4: Are other functional groups in proteins reactive with this compound?

While sulfhydryl groups are the most prominent source of off-target reactivity for cyclooctynes, other nucleophilic residues could potentially react, although this is less commonly observed under typical experimental conditions. The primary reaction remains the highly specific cycloaddition with azides.

Q5: How can I prevent or minimize the side reaction with sulfhydryl groups?

The most effective method to prevent this side reaction is to block the free sulfhydryl groups on your protein of interest before introducing the this compound. This is typically achieved by alkylating the cysteine residues with a thiol-reactive compound such as iodoacetamide (B48618) (IAM) or N-ethylmaleimide (NEM).[4][6]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background or non-specific signal in control samples (without azide). Reaction of this compound with free sulfhydryl groups on proteins.1. Pre-treat your protein sample with a sulfhydryl-blocking agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM) before adding the DIFO reagent. 2. Optimize the concentration of the DIFO reagent; use the lowest effective concentration. 3. Reduce the incubation time of the labeling reaction.
Low signal intensity of the azide-specific reaction. 1. Suboptimal reaction conditions (pH, temperature). 2. Degradation of the this compound.1. Ensure the reaction buffer is within the optimal pH range for SPAAC (typically pH 7-8.5). 2. Store the DIFO reagent under the recommended conditions (desiccated and protected from light) and prepare fresh solutions for each experiment.
Variability in labeling efficiency between experiments. Inconsistent blocking of sulfhydryl groups.Ensure complete and consistent blocking of sulfhydryl groups by optimizing the concentration of the blocking agent and the reaction time. The efficiency of the blocking step can be assessed using methods like the Ellman's test.[6]

Experimental Protocols

Protocol 1: Blocking of Free Sulfhydryl Groups with Iodoacetamide (IAM)

This protocol describes the alkylation of free sulfhydryl groups in a protein sample prior to labeling with this compound.

Materials:

  • Protein sample in a suitable buffer (e.g., PBS, pH 7.4)

  • Iodoacetamide (IAM) stock solution (100 mM in a compatible solvent like DMF or water, freshly prepared)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)

  • Desalting column or dialysis cassette for buffer exchange

Procedure:

  • (Optional) Reduction of Disulfide Bonds: If you want to block all cysteines, including those in disulfide bonds, first reduce the protein sample by incubating with 5-10 mM DTT or TCEP for 30-60 minutes at room temperature.

  • Buffer Exchange: If DTT was used for reduction, it must be removed before adding IAM. Perform a buffer exchange using a desalting column or dialysis to transfer the protein into a DTT-free buffer. TCEP does not need to be removed.

  • Alkylation: Add the freshly prepared IAM stock solution to the protein sample to a final concentration of 10-20 mM.

  • Incubation: Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like DTT or β-mercaptoethanol to react with the excess IAM.

  • Removal of Excess IAM: Remove the excess IAM and by-products by buffer exchange using a desalting column or dialysis.

  • The protein sample is now ready for labeling with this compound.

Protocol 2: Quantification of Free Sulfhydryl Groups using Ellman's Test

This protocol allows for the quantification of free sulfhydryl groups in a protein sample to assess the efficiency of the blocking reaction.

Materials:

  • Protein sample

  • Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution (e.g., 10 mM in a suitable buffer)

  • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Cysteine or glutathione (B108866) standard solution for generating a standard curve

  • Spectrophotometer

Procedure:

  • Prepare a standard curve using known concentrations of a thiol-containing standard like cysteine or glutathione.

  • Add a known amount of your protein sample to the reaction buffer.

  • Add the DTNB solution to the protein sample.

  • Incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Determine the concentration of free sulfhydryl groups in your sample by comparing the absorbance to the standard curve.

Visualizations

workflow Workflow to Mitigate Sulfhydryl Side Reactions cluster_prep Protein Preparation cluster_blocking Sulfhydryl Blocking cluster_labeling SPAAC Labeling A Protein with Free Sulfhydryl Groups B Optional: Reduce Disulfide Bonds (DTT/TCEP) A->B D Add Sulfhydryl Blocking Agent (e.g., IAM) C Buffer Exchange (if DTT used) B->C C->D E Incubate D->E F Remove Excess Blocking Agent E->F G Add this compound F->G H Incubate for SPAAC Reaction G->H I Analysis (e.g., SDS-PAGE, Microscopy) H->I

Caption: Experimental workflow for minimizing sulfhydryl side reactions.

reaction_pathways Reaction Pathways of Difluorocyclooctyne cluster_desired Desired Reaction (SPAAC) cluster_side Side Reaction DIFO Difluorocyclooctyne -CH2-benzoic acid Azide Azide-labeled Biomolecule DIFO->Azide Thiol Sulfhydryl Group (e.g., Cysteine) DIFO->Thiol Triazole Stable Triazole (Labeled Product) Azide->Triazole [3+2] Cycloaddition Adduct Thiol-yne Adduct (Non-specific Labeling) Thiol->Adduct Thiol-yne Addition

Caption: Desired and side reaction pathways of difluorocyclooctyne.

References

Technical Support Center: Stability of Difluorocyclooctyne-CH2-benzoic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Difluorocyclooctyne-CH2-benzoic acid (DFO-CH2-COOH) in aqueous buffers. This resource is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous buffers at neutral pH?

Difluorinated cyclooctyne (B158145) (DIFO) reagents, including this compound, are generally considered to be stable in aqueous solutions at or near neutral pH (pH 7.4)[1]. They have been designed for use in biological systems and have been shown to be stable in the presence of biological nucleophiles such as thiols (e.g., from cysteine residues or glutathione)[1]. However, the long-term stability can be influenced by buffer composition, temperature, and the presence of other reactive species. For optimal performance, it is recommended to prepare fresh solutions or store stock solutions appropriately (see Q3).

Q2: Can the pH of the aqueous buffer affect the stability of this compound?

Yes, the pH of the aqueous buffer can significantly impact the stability of strained alkynes like this compound. While generally stable at neutral pH, extreme pH conditions (highly acidic or alkaline) can lead to degradation. Some strained alkynes have shown instability under basic conditions. The pH can also affect the protonation state of the benzoic acid moiety, which may influence its solubility and reactivity. It is advisable to maintain the pH of the buffer within a range of 6 to 8 for most applications.

Q3: What are the recommended storage conditions for this compound solutions?

For optimal stability, it is recommended to store this compound as a solid at -20°C or below, protected from light and moisture. For aqueous buffer solutions, it is best to prepare them fresh before use. If storage of a solution is necessary, it should be aliquoted into single-use volumes and stored at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. Stock solutions in anhydrous organic solvents like DMSO or DMF are generally more stable and can be stored at -20°C or -80°C for longer durations.

Q4: Are there any known degradation pathways for this compound in aqueous buffers?

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation can occur through hydrolysis of the strained cyclooctyne ring, particularly under non-neutral pH conditions. Highly reactive cyclooctyne analogs have been observed to undergo spontaneous trimerization in the absence of a reaction partner[2]. The benzoic acid portion of the molecule is generally stable, although under harsh oxidative conditions, degradation of the aromatic ring can occur.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in aqueous buffers.

Issue Potential Cause Recommended Action
Low or no signal in conjugation reaction Degradation of this compound- Prepare fresh solutions of the reagent before each experiment.- Ensure the pH of the reaction buffer is between 6 and 8.- Avoid prolonged incubation times at elevated temperatures.
Incompatibility with buffer components- Avoid buffers containing strong nucleophiles or reducing agents if not essential for the experiment.- Test for compatibility by incubating the reagent in the buffer and analyzing for degradation by HPLC-MS.
Impure or degraded starting material- Verify the purity of the solid reagent using a suitable analytical method (e.g., NMR, LC-MS).- Store the solid reagent under the recommended conditions (see FAQ Q3).
Inconsistent experimental results Instability of the reagent in the experimental buffer- Perform a stability study of the reagent in your specific buffer system over the time course of your experiment.- Use a consistent source and lot of the reagent.
Variability in buffer preparation- Ensure accurate and consistent preparation of all buffers, especially pH.
Appearance of unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) Degradation of this compound- Analyze a sample of the reagent in the buffer over time to identify potential degradation products.- Compare the chromatogram of a fresh solution to that of the experimental sample.
Presence of impurities in the commercial reagent- Obtain a certificate of analysis from the supplier.- Purify the reagent if necessary.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Aqueous Buffers

This protocol outlines a general method for evaluating the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • This compound

  • Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Formic acid (for mobile phase)

  • HPLC system with UV detector and coupled to a mass spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

    • Dilute the stock solution into the aqueous buffer of interest to a final concentration of 100 µM.

    • Prepare several aliquots of this solution for analysis at different time points.

  • Incubation:

    • Incubate the aliquots at the desired temperature (e.g., room temperature, 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take one aliquot and quench any potential reaction by adding an equal volume of cold acetonitrile.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the parent compound from potential degradation products (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • UV Detection: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan).

    • MS Detection: Use electrospray ionization (ESI) in both positive and negative ion modes to detect the parent compound and any potential degradation products.

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the percentage of the remaining parent compound against time to determine the stability profile and estimate the half-life.

    • Analyze the mass spectra for the appearance of new peaks that could correspond to degradation products.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for Low Conjugation Signal start Low or No Conjugation Signal check_reagent Check Reagent Stability start->check_reagent check_buffer Check Buffer Compatibility start->check_buffer check_purity Check Reagent Purity start->check_purity prepare_fresh Prepare Fresh Reagent Solution check_reagent->prepare_fresh test_buffer Test Buffer Compatibility (HPLC-MS) check_buffer->test_buffer verify_purity Verify Purity (NMR, LC-MS) check_purity->verify_purity optimize_conditions Optimize Reaction Conditions (pH, Temp.) prepare_fresh->optimize_conditions test_buffer->optimize_conditions verify_purity->optimize_conditions successful_conjugation Successful Conjugation optimize_conditions->successful_conjugation

Caption: Troubleshooting workflow for low conjugation signal.

Degradation_Pathway_Hypothesis Hypothetical Degradation Pathways in Aqueous Buffer start This compound hydrolysis Hydrolysis of Cyclooctyne Ring start->hydrolysis Aqueous Buffer (pH dependent) trimerization Trimerization start->trimerization High Concentration/ High Reactivity oxidation Oxidation of Benzoic Acid start->oxidation Harsh Oxidative Conditions hydrolysis_products Ring-Opened Products hydrolysis->hydrolysis_products trimer Cyclotrimer trimerization->trimer oxidized_products Hydroxylated/Ring-Opened Benzoic Acid Derivatives oxidation->oxidized_products

Caption: Hypothetical degradation pathways in aqueous buffer.

References

Technical Support Center: Overcoming Steric Hindrance in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with copper-free click chemistry, specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of copper-free click chemistry?

A: Steric hindrance refers to the slowing or prevention of a chemical reaction due to the spatial bulk of molecules near the reactive sites. In SPAAC, if the azide (B81097) and cyclooctyne (B158145) moieties are attached to large or complex molecules such as antibodies, proteins, or nanoparticles, their size and conformation can physically block the reactive groups from approaching each other, leading to low or no conjugation efficiency.[1][2] Factors contributing to steric hindrance include the structure of the molecules being conjugated, the length and flexibility of the linker arm, and the specific site of conjugation.[2]

Q2: How does the choice of cyclooctyne affect reactions with sterically hindered substrates?

A: The reactivity of the cyclooctyne is a critical factor. More reactive cyclooctynes can help overcome kinetic barriers imposed by steric hindrance. Dibenzocyclooctynes (DBCO or ADIBO) are highly reactive due to significant ring strain and are often used for challenging conjugations.[3][4] Other cyclooctynes like Bicyclo[6.1.0]nonyne (BCN) are smaller, which can be advantageous in some contexts, but they are generally less reactive than DBCO.[4][5] Fluorinated cyclooctynes (e.g., DIFO) exhibit enhanced reactivity due to the electron-withdrawing effects of the fluorine atoms, making them suitable for difficult conjugations.[6][7][8]

Q3: What is the role of linkers in mitigating steric hindrance?

A: Linkers, especially flexible ones like polyethylene (B3416737) glycol (PEG), can increase the distance between the reacting molecules, minimizing steric hindrance.[1][9] A longer, hydrophilic linker can improve the solubility of the reactants and provide the necessary spatial separation for the azide and cyclooctyne to react efficiently.[4][9] However, the benefit of increasing PEG chain length can be limited, so the optimal linker length and composition should be determined for each specific application.[9]

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

Q: I am observing a very low or non-existent yield in my SPAAC reaction. What are the potential causes and how can I troubleshoot this?

A: Several factors can contribute to low yields in copper-free click chemistry. A systematic approach to troubleshooting is often the most effective.

Possible Causes & Solutions:

  • Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically block the reaction.[1]

    • Solution: Introduce a longer, flexible linker (e.g., PEG) between your molecule of interest and the reactive group to increase the distance and flexibility.[1][9]

  • Reagent Instability/Degradation: Strained cyclooctynes like DBCO can be unstable under acidic conditions or during prolonged storage.[1] DBCO-NHS esters are particularly sensitive to moisture.[2]

    • Solution: Prepare fresh solutions of your reagents. Avoid acidic buffers and store reagents according to the manufacturer's instructions, protecting them from light and moisture.[1][2]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and reduced reaction rates.[1] DBCO, for instance, is inherently hydrophobic.[2]

    • Solution: Add a co-solvent like DMSO or DMF to improve solubility. For biomolecules, keep the final concentration of the organic solvent low (ideally below 15% for proteins) to avoid denaturation.[1][2]

  • Incorrect Stoichiometry: An inappropriate molar ratio of azide to cyclooctyne can result in a low yield.

    • Solution: Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction to completion.[1]

  • Suboptimal Reaction Conditions: Factors such as low reactant concentrations, incorrect pH, or insufficient incubation time can negatively impact conjugation efficiency.[2]

    • Solution: Optimize the reaction conditions. Typical concentrations range from 50-500 µM.[1] The pH should generally be between 7 and 9.[2] Increasing the temperature (up to 37°C) or extending the incubation time (from 2 to 24 hours) can also improve yields.[2]

Troubleshooting Workflow:

G start Low/No Conjugation control_rxn Run Small Molecule Control Reaction start->control_rxn check_biomolecules Investigate Biomolecules: - Steric Hindrance - Insolubility - Degradation control_rxn->check_biomolecules Control Works check_conditions Investigate General Conditions: - Buffer/pH - Reagent Integrity - Stoichiometry control_rxn->check_conditions Control Fails optimize_linkers Optimize Linker: - Increase Length - Use PEG Linker check_biomolecules->optimize_linkers optimize_solvents Optimize Solvents: - Add Co-solvent (DMSO/DMF) check_biomolecules->optimize_solvents optimize_reagents Optimize Reagents: - Use Fresh Reagents - Check Stoichiometry check_conditions->optimize_reagents end Successful Conjugation optimize_linkers->end optimize_solvents->end optimize_reagents->end

Troubleshooting workflow for low or no SPAAC conjugation.

Data Presentation

Table 1: Relative Reactivity of Common Cyclooctynes in SPAAC

CyclooctyneRelative Second-Order Rate Constant (approx.)Key Characteristics
DIBO1Early generation cyclooctyne.
OCT1Simple cyclooctyne with moderate reactivity.[8]
ALO1Another early cyclooctyne.[8]
DIMAC3Improved reactivity over early cyclooctynes.[8]
BCN~5-7Small size, good for minimal perturbation.[5][10]
MOFO4Monofluorinated, enhanced reactivity.[8]
DBCO (ADIBO)~10-30High reactivity, widely used.[5][10]
DIFO75Difluorinated, very high reactivity.[8]
TMTHSI>5x BCN, 2.5x DBCOHigh reactivity and good water solubility.[5]

Note: Relative rates can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Protocol 1: General Procedure for SPAAC Conjugation

  • Reagent Preparation:

    • Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.[1]

    • Dissolve the cyclooctyne-containing molecule (e.g., DBCO-PEG4-NHS ester) in a compatible anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.[1][2]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution.

    • The final concentration of each reactant should typically be in the range of 50-500 µM.[1]

    • If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins (e.g., <15%).[1][2]

    • Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.[1]

  • Incubation:

    • Incubate the reaction at room temperature or 4°C for 2-24 hours.[2] Higher temperatures (up to 37°C) can increase reaction efficiency for some systems.[2]

    • Protect the reaction from light if either of the molecules is light-sensitive.[1]

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE, or TLC).

    • Purify the conjugate using standard methods such as dialysis, size-exclusion chromatography, or HPLC.[2]

Protocol 2: Small Molecule Control Reaction

This protocol is designed to verify that the reaction conditions and core reagents are viable.

  • Reagents:

    • Benzyl azide (or another simple, commercially available azide).

    • DBCO-amine (or another simple, commercially available cyclooctyne).

  • Procedure:

    • Follow the general SPAAC protocol (Protocol 1) using the small molecule control reagents at a concentration of ~1 mM each in a suitable solvent system (e.g., PBS with 10% DMSO).

  • Analysis:

    • Analyze the reaction mixture after 1-2 hours by LC-MS or TLC to confirm the formation of the expected triazole product.[1]

  • Interpretation:

    • Successful Control: If the control reaction proceeds with high efficiency, the issue in your primary experiment likely lies with your specific biomolecules (e.g., steric hindrance, insolubility, or degradation).[1]

    • Failed Control: If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH, solvent) or the integrity of your stock solutions.[1]

Visualizations

G cluster_steric_factors Factors Contributing to Steric Hindrance biomolecule Bulky Biomolecule (e.g., Antibody, Protein) hindrance Steric Hindrance biomolecule->hindrance linker Short/Rigid Linker linker->hindrance site Inaccessible Conjugation Site site->hindrance

Key factors contributing to steric hindrance in SPAAC.

G prep_azide Prepare Azide Solution (1-10 mM in Buffer) mix Combine Reactants (Final Conc. 50-500 µM) prep_azide->mix prep_alkyne Prepare Cyclooctyne Solution (10-100 mM in DMSO/DMF) prep_alkyne->mix incubate Incubate (2-24h, 4-37°C) mix->incubate analyze Analyze (LC-MS, SDS-PAGE) incubate->analyze purify Purify Conjugate analyze->purify

General experimental workflow for copper-free click chemistry.

References

How to reduce cytotoxicity of bioorthogonal labeling reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxicity of bioorthogonal labeling reagents and navigate common experimental challenges.

I. Troubleshooting Guide

This guide addresses specific issues that may arise during bioorthogonal labeling experiments, focusing on unexpected cytotoxicity and suboptimal labeling outcomes.

Issue 1: High Cell Death or Low Viability After Labeling

Potential Causes & Solutions

  • Reagent Concentration is Too High: The most common cause of cytotoxicity is an excessive concentration of the bioorthogonal reagent.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic working concentration of your specific reagent (e.g., TCO, tetrazine, DBCO) in your cell line. A detailed protocol for this optimization is provided in the "Experimental Protocols" section.

  • Prolonged Incubation Time: Extended exposure to labeling reagents can induce cellular stress and toxicity.

    • Solution: Optimize the incubation time in conjunction with the reagent concentration. Reactions with faster kinetics, such as the tetrazine-TCO ligation, often require shorter incubation times.[1]

  • Inherent Reagent Toxicity: Some bioorthogonal reagents are inherently more cytotoxic than others. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be toxic to cells due to the copper catalyst.[2]

    • Solution: Whenever possible, opt for copper-free click chemistry reactions like strain-promoted azide-alkyne cycloaddition (SPAAC) or the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO).[3]

  • Solvent Toxicity: The solvent used to dissolve the bioorthogonal reagent (commonly DMSO) can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum, typically below 0.5%.

  • Reagent Degradation: Degradation of reagents can lead to the formation of toxic byproducts.

    • Solution: Store reagents according to the manufacturer's instructions and prepare fresh stock solutions. The stability of reagents in your specific cell culture media can be assessed using the protocol provided in the "Experimental Protocols" section.

A logical workflow for troubleshooting high cytotoxicity is illustrated in the following diagram:

start High Cytotoxicity Observed check_concentration Is Reagent Concentration Optimized? start->check_concentration optimize_concentration Perform Dose-Response Curve (See Protocol) check_concentration->optimize_concentration No check_incubation Is Incubation Time Minimized? check_concentration->check_incubation Yes optimize_concentration->check_incubation optimize_incubation Perform Time-Course Experiment check_incubation->optimize_incubation No check_reagent_type Is a Potentially Toxic Reagent Being Used (e.g., CuAAC)? check_incubation->check_reagent_type Yes optimize_incubation->check_reagent_type switch_reagent Switch to a More Biocompatible Reagent (e.g., SPAAC, iEDDA) check_reagent_type->switch_reagent Yes check_solvent Is Solvent Concentration <0.5%? check_reagent_type->check_solvent No solution Cytotoxicity Reduced switch_reagent->solution adjust_solvent Reduce Solvent Concentration check_solvent->adjust_solvent No check_reagent_stability Is Reagent Stock Fresh and Properly Stored? check_solvent->check_reagent_stability Yes adjust_solvent->check_reagent_stability prepare_fresh_reagent Prepare Fresh Reagent Stock check_reagent_stability->prepare_fresh_reagent No check_reagent_stability->solution Yes prepare_fresh_reagent->solution

Troubleshooting workflow for high cytotoxicity.
Issue 2: High Background or Non-Specific Labeling

Potential Causes & Solutions

  • Excessive Reagent Concentration: High concentrations of labeling reagents can lead to non-specific binding and increased background fluorescence.

    • Solution: Titrate the labeling reagent to the lowest effective concentration.

  • Insufficient Washing: Inadequate washing after the labeling step can leave unbound fluorescent probes, contributing to high background.

    • Solution: Increase the number and duration of washing steps after incubation with the fluorescent probe.

  • Reagent Instability or Impurity: Impure or degraded reagents can lead to off-target reactions and non-specific signals.

    • Solution: Use high-purity reagents and store them under the recommended conditions.

  • Cellular Autofluorescence: Some cell types exhibit high intrinsic fluorescence, which can be mistaken for specific labeling.

    • Solution: Include an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using fluorescent probes in the far-red or near-infrared spectrum.

  • Off-Target Binding: Some bioorthogonal reagents may have an affinity for cellular components other than their intended target.

    • Solution: If off-target binding is suspected, perform control experiments where only the labeling probe is added to the cells (without the bioorthogonal partner) to assess non-specific binding.

II. Frequently Asked Questions (FAQs)

Q1: Which bioorthogonal reaction is the least cytotoxic?

A1: Copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazines and trans-cyclooctenes (TCO), are generally considered to be the most biocompatible and least cytotoxic options for live-cell labeling.[3] Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can exhibit cytotoxicity due to the copper catalyst.[2]

Q2: How do I choose the right concentration for my bioorthogonal labeling reagent?

A2: The optimal concentration is a balance between achieving efficient labeling and minimizing cytotoxicity. It is highly dependent on the cell type, the specific reagent, and the density of the target molecule. We strongly recommend performing a dose-response experiment to determine the ideal concentration for your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section.

Q3: Can bioorthogonal labeling affect the function of my protein of interest?

A3: While bioorthogonal handles are designed to be small and minimally perturbing, there is a possibility that the label could interfere with protein function, especially if it is located at or near an active site or a site of protein-protein interaction. It is advisable to perform a functional assay to confirm that the labeled protein retains its biological activity.

Q4: How can I be sure that my labeling is specific?

A4: The inclusion of proper controls is essential to ensure the specificity of your labeling. Key controls include:

  • A "no-click" control where the bioorthogonal partner is omitted to assess the background signal from the probe alone.

  • A control where the metabolic precursor for introducing the bioorthogonal handle is omitted.

  • An unstained control to assess cellular autofluorescence.

Q5: My labeling efficiency is low. What can I do?

A5: Low labeling efficiency can be due to several factors:

  • Suboptimal Reagent Concentration or Incubation Time: Ensure that you have optimized these parameters.

  • Reagent Instability: Use fresh, properly stored reagents.

  • Low Abundance of the Target Molecule: Consider methods to increase the expression or incorporation of your target.

  • Steric Hindrance: The bioorthogonal handle on your target molecule may be inaccessible to the labeling probe.

III. Data Presentation: Comparative Cytotoxicity of Bioorthogonal Reagents

Reagent TypeReactionKey FeaturesReported Cytotoxicity Observations
TCO (trans-cyclooctene)iEDDA with TetrazineExtremely fast kinetics, copper-free.[1]Generally considered highly biocompatible with low cytotoxicity at typical working concentrations (low µM range).
Tetrazine iEDDA with TCOPartner to TCO, fast kinetics, copper-free.Also considered highly biocompatible. Some derivatives can be unstable in aqueous media, so proper selection and handling are important.
DBCO (Dibenzocyclooctyne)SPAAC with Azide (B81097)Copper-free, good kinetics, but generally slower than TCO-tetrazine.Generally well-tolerated by cells. May require longer incubation times or higher concentrations than TCO-tetrazine, which could potentially increase cytotoxicity.
Azide SPAAC with Cyclooctynes, CuAAC with AlkynesSmall, minimally perturbing bioorthogonal handle.The azide group itself is generally considered non-toxic and biocompatible.
Terminal Alkyne CuAAC with AzideRequires a copper catalyst.The cytotoxicity of CuAAC is primarily attributed to the copper catalyst, not the alkyne itself.

IV. Experimental Protocols

Protocol 1: Optimizing Reagent Concentration to Minimize Cytotoxicity

This protocol outlines a general method for determining the optimal concentration of a bioorthogonal labeling reagent using a cell viability assay.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Bioorthogonal labeling reagent (e.g., TCO, tetrazine, DBCO)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving the reagent

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, MTS, or a live/dead stain)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay (typically 5,000-10,000 cells per well). Allow the cells to adhere and recover overnight.

  • Reagent Preparation: Prepare a 2X stock solution of your bioorthogonal reagent in complete cell culture medium. Perform a serial dilution to create a range of concentrations to test (e.g., from 100 µM down to 0.1 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest reagent concentration).

  • Cell Treatment: Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the bioorthogonal reagent.

  • Incubation: Incubate the plate for a duration that is relevant to your planned labeling experiments (e.g., 1, 4, or 24 hours).

  • Cell Viability Assay: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the reagent concentration to determine the highest concentration that does not significantly impact cell viability.

The experimental workflow for this protocol is visualized below:

start Start: Seed Cells in 96-well Plate prepare_reagents Prepare Serial Dilutions of Bioorthogonal Reagent start->prepare_reagents treat_cells Treat Cells with Reagent Dilutions prepare_reagents->treat_cells incubate Incubate for Desired Time treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay data_analysis Analyze Data and Determine Optimal Concentration viability_assay->data_analysis end End: Optimal Non-toxic Concentration Identified data_analysis->end

Workflow for optimizing reagent concentration.
Protocol 2: Assessing Reagent Stability in Cell Culture Media

This protocol provides a framework to determine the stability of a bioorthogonal reagent in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bioorthogonal reagent

  • DMSO

  • Complete cell culture medium

  • HPLC system

Procedure:

  • Sample Preparation: Prepare a stock solution of the bioorthogonal reagent in DMSO. Spike the cell culture medium with the reagent to the desired final working concentration.

  • Time Zero Sample: Immediately collect a sample at time zero (T=0) and store it at -80°C.

  • Incubation: Incubate the remaining medium under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Time-Course Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48 hours) and store them at -80°C.

  • HPLC Analysis: Prepare the samples for HPLC analysis. This may involve a protein precipitation step (e.g., adding 3 volumes of ice-cold acetonitrile), followed by centrifugation. Analyze the samples by HPLC to quantify the amount of intact reagent remaining at each time point.

  • Data Analysis: Plot the percentage of remaining reagent against time to determine the stability of the reagent in your cell culture medium.

Protocol 3: Assessing Interference with Western Blotting

Procedure:

  • Prepare Cell Lysates: Prepare lysates from three groups of cells: (a) unlabeled control cells, (b) cells labeled with the bioorthogonal handle, and (c) cells that have undergone the complete two-step bioorthogonal labeling with the probe.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Perform SDS-PAGE and Western blotting as you normally would for your protein of interest.

  • Analysis: Compare the band intensity and migration pattern of your protein of interest across the three groups. A change in band intensity or a shift in migration in the labeled samples compared to the unlabeled control may indicate interference from the labeling process.

References

Improving signal-to-noise ratio in glycan imaging with DIFO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in glycan imaging experiments using difluorinated cyclooctyne (B158145) (DIFO) probes.

Frequently Asked Questions (FAQs)

Q1: What is DIFO-based glycan imaging?

A1: DIFO-based glycan imaging is a two-step bioorthogonal labeling technique used to visualize glycans in biological systems. First, cells are metabolically labeled with an azide-modified sugar, such as tetraacetylated N-azidoacetylmannosamine (Ac4ManNAz), which is incorporated into the glycan structures on the cell surface.[1] Second, a DIFO-conjugated fluorescent probe is introduced, which specifically reacts with the azide (B81097) groups via a copper-free click chemistry reaction (strain-promoted alkyne-azide cycloaddition or SPAAC), allowing for fluorescent detection of the labeled glycans.[2]

Q2: What are the main sources of noise in DIFO-based glycan imaging?

A2: The main sources of noise, or high background, that can reduce the signal-to-noise ratio include:

  • Autofluorescence: Endogenous fluorescence from cellular components like NADH and flavins.[3][4]

  • Non-specific binding of the DIFO probe: This can be due to hydrophobic interactions, charge-based interactions with cellular components, or reaction with off-target molecules.[5][6] A significant off-target reaction for DIFO probes is with free sulfhydryl groups (thiols) present in proteins.[7]

  • Probe aggregation: Hydrophobic fluorescent probes can form aggregates, leading to punctate, non-specific signals.[8][9]

  • Insufficient washing: Residual, unbound probe will contribute to background fluorescence.[4][10]

Q3: How can I minimize the impact of Ac4ManNAz on cell health?

A3: While Ac4ManNAz is a powerful tool for metabolic labeling, high concentrations can impact cellular physiology.[11][12] Studies have shown that a concentration of 50 μM Ac4ManNAz can lead to a reduction in major cellular functions.[11][13] It is recommended to use the lowest effective concentration. For in vivo cell labeling and tracking, 10 μM Ac4ManNAz has been suggested as an optimal concentration to achieve sufficient labeling efficiency with minimal effects on cellular systems.[11][12][13]

Troubleshooting Guides

Issue 1: Low or No Fluorescent Signal

Q: I am not seeing any signal, or the signal is very weak. What are the possible causes and solutions?

A: Low or no signal can stem from issues in the metabolic labeling step or the DIFO probe reaction. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inefficient Metabolic Labeling:

    • Suboptimal Ac4ManNAz Concentration: Ensure you are using an appropriate concentration of Ac4ManNAz. While high concentrations can be toxic, very low concentrations may not yield sufficient azide incorporation. Titrate the Ac4ManNAz concentration for your specific cell type, starting with a range of 10-50 µM.[11][14]

    • Insufficient Incubation Time: Allow sufficient time for metabolic incorporation of the azido-sugar. An incubation time of 1-3 days is a common starting point.[15]

    • Poor Cell Health: Ensure your cells are healthy and metabolically active during the labeling period. Compromised cell viability can lead to reduced metabolic activity and poor labeling.[16]

  • Ineffective DIFO Probe Staining:

    • Incorrect Probe Concentration: The concentration of the DIFO probe is critical. A concentration that is too low will result in a weak signal. Perform a concentration titration to find the optimal balance between signal and background.

    • Probe Degradation: Ensure the DIFO probe has been stored correctly and has not degraded. Protect fluorescent probes from light to prevent photobleaching.[17][18]

    • Suboptimal Reaction Conditions: The click chemistry reaction is generally robust, but ensure the buffer conditions (pH, temperature) are suitable for the reaction and for maintaining cell integrity.

  • Imaging System Settings:

    • Incorrect Filter Sets: Verify that the excitation and emission filters on your microscope are appropriate for the fluorophore conjugated to your DIFO probe.

    • Low Exposure/Gain: Increase the exposure time or camera gain to enhance signal detection. However, be aware that this can also increase background noise.

Issue 2: High Background Fluorescence

Q: My images have high background, which is obscuring the specific signal. How can I reduce it?

A: High background is a common issue and can be addressed by optimizing several steps in your protocol.

Potential Causes & Solutions:

  • Non-Specific Probe Binding:

    • Reaction with Thiols: DIFO probes can react with free sulfhydryl groups on proteins.[7] To mitigate this, consider a thiol-blocking step prior to adding the DIFO probe.

    • Hydrophobic and Charge Interactions: Non-specific binding can be reduced by optimizing your buffers.[6][19][20]

      • Add a non-ionic surfactant like Tween-20 (0.05-0.1%) to your washing and incubation buffers.[19][21]

      • Include a blocking agent such as Bovine Serum Albumin (BSA) (0.5-2 mg/ml) in your buffers.[19][20]

      • Increase the salt concentration (e.g., up to 500 mM NaCl) to reduce charge-based interactions.[21][22]

      • Adjust the pH of your buffer.[22]

    • Probe Aggregation: Hydrophobic probes can aggregate.[8] Ensure the probe is fully solubilized in your buffer. You may need to briefly sonicate the probe stock solution.

  • Autofluorescence:

    • Identify the Source: Image an unstained control sample (cells that have not been treated with the DIFO probe) using the same imaging settings to assess the level of autofluorescence.[4]

    • Use appropriate filters: Select filter sets that minimize the detection of autofluorescence.

    • Spectral Unmixing: If your imaging system supports it, use spectral imaging and linear unmixing to separate the specific probe signal from the autofluorescence spectrum.

  • Insufficient Washing:

    • Increase Wash Steps: Increase the number and duration of washing steps after DIFO probe incubation to remove all unbound probe.[4][10]

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions. These should be optimized for your specific cell type and experimental setup.

Table 1: Metabolic Labeling with Ac4ManNAz

ParameterRecommended RangeNotes
Ac4ManNAz Concentration10 - 50 µMHigher concentrations may impact cell physiology. 10 µM is suggested as optimal for in vivo studies.[11][12][13]
Incubation Time1 - 3 daysTime can be optimized based on the desired labeling efficiency.[15]

Table 2: DIFO Probe Staining and Washing Conditions

ParameterRecommended Range/ConditionNotes
DIFO Probe ConcentrationTitrate (e.g., 1-20 µM)The optimal concentration will depend on the probe's brightness and binding affinity.
Incubation Time30 - 60 minutesLonger incubation times may increase non-specific binding.
Washing Buffer Additives0.05% Tween-20Helps to reduce non-specific binding.[19]
1 mg/ml BSAActs as a blocking agent.[19]
Number of Washes3 - 5 timesThorough washing is crucial to remove unbound probe.[4][10]
Wash Duration5 - 10 minutes per wash

Detailed Experimental Protocols

Protocol 1: Metabolic Glycan Labeling with Ac4ManNAz
  • Culture cells to the desired confluency.

  • Prepare a stock solution of Ac4ManNAz in sterile DMSO (e.g., 10 mM).

  • Add Ac4ManNAz to the cell culture medium to the desired final concentration (e.g., 10-50 µM).

  • Incubate the cells for 1-3 days under standard cell culture conditions.

  • Proceed to the thiol-blocking and DIFO probe staining protocol.

Protocol 2: Thiol-Blocking and DIFO Probe Staining
  • After metabolic labeling, wash the cells twice with PBS.

  • Thiol-Blocking Step (Optional but Recommended):

    • Prepare a fresh solution of a thiol-blocking agent (e.g., 5 mM N-ethylmaleimide (NEM) or iodoacetamide (B48618) (IAM)) in PBS.

    • Incubate the cells with the blocking solution for 15-30 minutes at room temperature.

    • Wash the cells three times with PBS to remove the blocking agent.

  • Prepare the DIFO-fluorophore probe solution in a suitable buffer (e.g., PBS with 1% BSA). The optimal concentration should be determined by titration.

  • Incubate the cells with the DIFO probe solution for 30-60 minutes at room temperature, protected from light.

  • Wash the cells three to five times with PBS containing 0.05% Tween-20 to remove unbound probe.

  • The cells are now ready for imaging. You may proceed with fixation and counterstaining if desired.

Visual Guides

Experimental Workflow

experimental_workflow cluster_metabolic_labeling Metabolic Labeling cluster_labeling_reaction DIFO Labeling cluster_imaging Imaging cell_culture 1. Cell Culture ac4manaz_incubation 2. Ac4ManNAz Incubation (1-3 days) cell_culture->ac4manaz_incubation Add Ac4ManNAz thiol_blocking 3. Thiol Blocking (Optional) ac4manaz_incubation->thiol_blocking difo_incubation 4. DIFO Probe Incubation (30-60 min) thiol_blocking->difo_incubation Add DIFO Probe washing 5. Washing Steps difo_incubation->washing image_acquisition 6. Image Acquisition washing->image_acquisition

Caption: Experimental workflow for glycan imaging with DIFO probes.

Troubleshooting Low Signal-to-Noise Ratio

troubleshooting_snr node_sol node_sol start Low Signal-to-Noise Ratio check_signal Is the signal weak or absent? start->check_signal check_background Is the background high? check_signal->check_background No metabolic_labeling Inefficient metabolic labeling? check_signal->metabolic_labeling Yes autofluorescence High autofluorescence? check_background->autofluorescence Yes probe_staining Ineffective DIFO staining? metabolic_labeling->probe_staining No sol_metabolic Optimize Ac4ManNAz concentration and incubation time. Ensure good cell health. metabolic_labeling->sol_metabolic Yes imaging_settings Suboptimal imaging settings? probe_staining->imaging_settings No sol_probe Titrate DIFO probe concentration. Check probe integrity. probe_staining->sol_probe Yes sol_imaging Check filters and increase exposure/gain. imaging_settings->sol_imaging Yes nonspecific_binding Non-specific probe binding? autofluorescence->nonspecific_binding No sol_autofluorescence Image unstained control. Use spectral unmixing. autofluorescence->sol_autofluorescence Yes insufficient_washing Insufficient washing? nonspecific_binding->insufficient_washing No sol_nonspecific Perform thiol-blocking. Add BSA/Tween-20 to buffers. Increase salt concentration. nonspecific_binding->sol_nonspecific Yes sol_washing Increase number and duration of wash steps. insufficient_washing->sol_washing Yes

References

Common mistakes to avoid in copper-free click chemistry experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for copper-free click chemistry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is copper-free click chemistry and why is it preferred for biological applications?

Copper-free click chemistry, most notably Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a bioorthogonal reaction that forms a stable triazole linkage between an azide (B81097) and a cyclooctyne-functionalized molecule.[1][2] Unlike its predecessor, copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for experiments in living systems, including live-cell imaging and in vivo studies.[1][3][4][5] The primary advantage is its biocompatibility, eliminating concerns of copper toxicity and interference with biological processes.[2] Furthermore, it simplifies purification as there is no need to remove residual copper from the final product.[6]

Troubleshooting Low Reaction Yield

Q2: My copper-free click chemistry reaction is showing low or no product formation. What are the common causes?

Several factors can contribute to poor reaction outcomes. The most common culprits include:

  • Reagent Quality and Stability: The strained cyclooctyne (B158145) reagents (e.g., DBCO, BCN) can degrade over time, especially with improper storage, exposure to acidic conditions, or multiple freeze-thaw cycles.[1][7]

  • Steric Hindrance: Bulky molecules near the azide or cyclooctyne functional groups can physically impede the reaction, preventing the formation of the triazole linkage.[1][7]

  • Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and significantly reduce the reaction rate.[1]

  • Incorrect Stoichiometry: An inappropriate molar ratio of the azide and cyclooctyne reagents can result in the incomplete consumption of the limiting reagent.[1][7]

  • Suboptimal Reaction Conditions: Factors such as pH, buffer composition, and temperature can significantly influence the reaction kinetics.[1]

Q3: How can I improve the yield of my SPAAC reaction?

To enhance your reaction yield, consider the following optimization strategies:

  • Optimize Reagent Ratio: While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.5 to 4-fold) of the less critical or more soluble component can drive the reaction to completion.[1][8][9]

  • Address Steric Hindrance: Incorporating a flexible linker, such as polyethylene (B3416737) glycol (PEG), between the reactive moiety (azide or cyclooctyne) and your molecule of interest can increase the distance and flexibility, minimizing steric hindrance.[1][2][7]

  • Improve Solubility: If solubility is an issue, consider adding a co-solvent like DMSO or DMF.[1] For reactions involving proteins, ensure the final concentration of the organic solvent is low enough (typically <10-15%) to avoid denaturation.[7][9]

  • Adjust Reaction Conditions: Experiment with different buffers (e.g., PBS, HEPES) and pH levels (typically pH 7-9).[1][7] While many reactions work well at room temperature, increasing the temperature (e.g., to 37°C) can sometimes improve efficiency.[7][9] Reaction times can also be extended (from a few hours to overnight) to increase product formation.[7][8][9]

Side Reactions and Reagent Choice

Q4: Are there any known side reactions I should be aware of?

Yes, strained cyclooctynes can participate in side reactions. A notable example is the reaction of some cyclooctynes, like DBCO, with thiol groups present in cysteine residues of proteins.[1][10] This can lead to off-target labeling. Additionally, some highly reactive cyclooctynes may self-react or oligomerize upon storage or under certain experimental conditions.[1][11] It is also crucial to avoid buffers containing sodium azide, as it will compete with your azide-labeled molecule for the cyclooctyne.[1][7]

Q5: How do I choose the right cyclooctyne reagent for my experiment?

The choice of cyclooctyne involves a trade-off between reactivity and stability.[1] Highly strained cyclooctynes, such as DIFO and DBCO derivatives, exhibit very fast reaction kinetics but may be less stable.[2][12][13][14] Conversely, more stable cyclooctynes like BCN may have slower reaction rates.[1] Consider the specific requirements of your experiment, such as the desired reaction time and the chemical environment, when selecting a reagent.

Experimental Protocols & Data

General Protocol for a Copper-Free Click Chemistry Reaction

This protocol provides a general workflow for a SPAAC reaction. Optimization may be required based on the specific reactants.

  • Reagent Preparation:

    • Dissolve the azide-containing molecule and the cyclooctyne-containing molecule in a compatible buffer (e.g., PBS, pH 7.4).

    • If solubility is low, prepare a concentrated stock solution of the less soluble reagent in an organic co-solvent like DMSO or DMF.[1]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide and cyclooctyne solutions.

    • If using a co-solvent, add it to the reaction mixture, ensuring the final concentration does not exceed levels that could compromise the integrity of your biomolecules (e.g., <10% DMSO for many proteins).[9]

    • The final concentration of reactants typically ranges from 50 µM to 500 µM.[1]

  • Incubation:

    • Incubate the reaction at room temperature (or 4°C for sensitive molecules) for 2 to 24 hours.[7][8][9] The reaction can be monitored by techniques like LC-MS or SDS-PAGE.

  • Purification:

    • Purify the final conjugate using an appropriate method, such as size exclusion chromatography, dialysis, or HPLC, to remove unreacted reagents.

Quantitative Data Summary

ParameterRecommended RangeNotes
Molar Ratio (Cyclooctyne:Azide) 1.5:1 to 4:1Using a slight excess of one reagent can improve yield.[1][8][9]
pH 7.0 - 9.0Optimal pH can vary depending on the specific reactants.[7]
Temperature 4°C to 37°CHigher temperatures can increase reaction rates but may affect biomolecule stability.[7][9]
Reaction Time 2 - 24 hoursLonger incubation times can lead to higher yields.[7][8][9]
Co-solvent (e.g., DMSO) < 15%Higher concentrations may cause protein precipitation.[7]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagent_prep Prepare Azide & Cyclooctyne Solutions reaction_setup Combine Reactants (Control Stoichiometry) reagent_prep->reaction_setup Add to reaction vessel incubation Incubate (Control Temp & Time) reaction_setup->incubation Incubate monitoring Monitor Progress (LC-MS, SDS-PAGE) incubation->monitoring Analyze sample purification Purify Conjugate monitoring->purification Proceed upon completion

General experimental workflow for copper-free click chemistry.

troubleshooting_workflow start Low or No Product check_reagents Check Reagent Quality & Storage start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions OK optimize_reagents Use Fresh Reagents check_reagents->optimize_reagents Degraded check_solubility Assess Reactant Solubility check_conditions->check_solubility OK optimize_conditions Adjust pH, Temp, Stoichiometry check_conditions->optimize_conditions Suboptimal check_sterics Consider Steric Hindrance check_solubility->check_sterics OK optimize_solubility Add Co-solvent (e.g., DMSO) check_solubility->optimize_solubility Poor optimize_sterics Incorporate PEG Linker check_sterics->optimize_sterics Likely success Improved Yield check_sterics->success Unlikely optimize_reagents->success optimize_conditions->success optimize_solubility->success optimize_sterics->success

Decision tree for troubleshooting low yields in SPAAC reactions.

References

Validation & Comparative

A Head-to-Head Battle for Clarity: Difluorocyclooctyne-CH2-benzoic acid vs. DBCO in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioorthogonal chemistry, the choice of reagents for live cell imaging is paramount. The ability to visualize cellular processes in real-time without perturbing their natural state is a cornerstone of modern biological research. In the realm of copper-free click chemistry, two prominent players have emerged for the labeling of azide-modified biomolecules: Difluorocyclooctyne-CH2-benzoic acid (a DIFO analogue) and Dibenzocyclooctyne (DBCO). This guide provides an objective comparison of their performance in live cell imaging, supported by available experimental data, to aid in the selection of the optimal tool for your research needs.

At the heart of their utility lies the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly specific and biocompatible reaction that allows for the covalent labeling of azide-tagged molecules with cyclooctyne-bearing probes. The choice between DIFO and DBCO derivatives can significantly impact the efficiency, sensitivity, and clarity of live cell imaging experiments.

Quantitative Performance Metrics: A Comparative Overview

The efficacy of a bioorthogonal reagent in live cell imaging is determined by several key factors, including its reaction kinetics, stability in the cellular environment, cell permeability, and the level of background fluorescence it generates. Below is a summary of available quantitative data for DIFO and DBCO derivatives.

Performance MetricDifluorocyclooctyne (DIFO) DerivativesDibenzocyclooctyne (DBCO)Key Considerations
Reaction Rate Constant (k₂) with Benzyl Azide (B81097) 7.6 x 10⁻² M⁻¹·s⁻¹ (for a DIFO derivative)~0.6 - 1.0 M⁻¹·s⁻¹[1]DBCO generally exhibits faster reaction kinetics, which can be advantageous for rapid labeling or when dealing with low concentrations of target molecules.[1]
Signal-to-Background Ratio ~10 (for DIFO3 derivative)Up to 35 (for TMDIBO, a DBCO derivative)Higher signal-to-background ratios lead to clearer images with less noise. Specific derivatives can significantly influence this parameter.
Labeling Efficiency Labeling with DIFO-biotin was 20-fold greater than with a nonfluorinated cyclooctyne (B158145).Known for high labeling efficiency in various applications.The overall labeling efficiency is a combination of reaction rate and the ability of the probe to access the target.
Stability Generally stable in aqueous solutions and in the presence of biological nucleophiles.Stable under a range of physiological conditions.Both classes of reagents are designed for stability in the complex cellular milieu.
Cell Permeability The benzoic acid moiety may influence cell permeability.Generally cell-permeable, though specific derivatives can vary.Physicochemical properties such as polarity and size play a crucial role in crossing the cell membrane.
Cytotoxicity DIFO-based probes have shown no cellular toxicity in some studies.Generally considered non-toxic for live cell applications.As with any exogenous reagent, it is crucial to assess cytotoxicity for the specific cell line and experimental conditions.

Experimental Insights: Methodologies for Live Cell Imaging

The successful application of both this compound and DBCO in live cell imaging hinges on a well-defined experimental protocol. The general workflow involves two key steps: metabolic labeling of the target biomolecules with an azide-containing precursor, followed by the introduction of the cyclooctyne-conjugated fluorescent probe.

General Experimental Workflow for Live Cell Imaging

Workflow cluster_MetabolicLabeling Metabolic Labeling cluster_LabelingAndImaging Labeling and Imaging Start Seed cells on imaging dish Incubate Incubate with azide-modified precursor (e.g., Ac4ManNAz) Start->Incubate Wash1 Wash to remove excess precursor Incubate->Wash1 AddProbe Add cyclooctyne-fluorophore conjugate (DIFO or DBCO) Wash1->AddProbe IncubateProbe Incubate to allow SPAAC reaction AddProbe->IncubateProbe Wash2 Wash to remove unbound probe IncubateProbe->Wash2 Image Live cell fluorescence microscopy Wash2->Image

Caption: A generalized experimental workflow for live cell imaging using SPAAC.

Detailed Experimental Protocol: A Representative Example

1. Metabolic Labeling of Cellular Glycans:

  • Cell Seeding: Plate cells of interest onto a glass-bottom imaging dish at an appropriate density to achieve sub-confluency at the time of imaging.

  • Precursor Incubation: Introduce an azide-modified metabolic precursor, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz) for glycan labeling, into the cell culture medium. The final concentration and incubation time will depend on the cell type and the specific biomolecule being targeted and should be optimized empirically. A typical starting point is 25-50 µM Ac4ManNAz for 24-48 hours.

  • Washing: Gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or serum-free medium to remove any unincorporated azide precursor.

2. Labeling with Cyclooctyne-Fluorophore Conjugate:

  • Probe Preparation: Prepare a working solution of the this compound or DBCO-conjugated fluorophore in a suitable buffer or serum-free medium. The optimal concentration should be determined through titration, but a starting range of 1-10 µM is common.

  • Incubation: Add the probe solution to the cells and incubate for a specific period to allow the SPAAC reaction to proceed. Incubation times can range from 30 minutes to several hours, depending on the reaction kinetics of the chosen cyclooctyne and the abundance of the target molecule.

  • Washing: Remove the probe solution and wash the cells three to four times with pre-warmed buffer or medium to minimize background fluorescence from unbound probe.

  • Imaging: Add fresh imaging medium (preferably phenol (B47542) red-free to reduce background) to the cells and proceed with live cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.

Chemical Structures and Reaction Mechanism

The underlying principle for both reagents is the strain-promoted azide-alkyne cycloaddition (SPAAC). The inherent ring strain of the cyclooctyne ring allows the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic copper catalyst.

SPAAC_Comparison cluster_DIFO This compound (DIFO) cluster_DBCO Dibenzocyclooctyne (DBCO) DIFO_Struct Triazole Stable Triazole Linkage DIFO_Struct->Triazole + DBCO_Struct DBCO_Struct->Triazole + Azide Azide-labeled Biomolecule Azide->Triazole SPAAC

Caption: SPAAC reaction of DIFO and DBCO with an azide.

The key structural difference lies in the core of the cyclooctyne. DBCO features two fused benzene (B151609) rings, which contribute significantly to the ring strain and influence its reactivity and hydrophobicity. This compound, on the other hand, incorporates fluorine atoms at the propargylic position, which also enhances reactivity through electronic effects. The presence of the CH2-benzoic acid linker provides a handle for conjugation to other molecules and may impact its solubility and cell permeability.

Conclusion: Making an Informed Choice

Both this compound and DBCO are powerful tools for live cell imaging via copper-free click chemistry. The choice between them will ultimately depend on the specific requirements of the experiment.

  • For applications demanding the fastest possible reaction kinetics , DBCO derivatives are generally the preferred choice.[1] This is particularly important when labeling low-abundance targets or when aiming for rapid, time-resolved imaging.

  • This compound and other DIFO analogues offer a viable alternative with good reactivity and have been shown to provide excellent labeling efficiency. The benzoic acid moiety may offer advantages in terms of solubility and provides a convenient point of attachment for custom fluorophores or other functional groups.

For optimal results, it is recommended that researchers empirically test both classes of reagents in their specific experimental system to determine which provides the best balance of reactivity, signal-to-noise, and minimal perturbation to the cellular processes under investigation. As the field of bioorthogonal chemistry continues to evolve, the development of new and improved cyclooctyne reagents will undoubtedly provide even more powerful tools for illuminating the inner workings of the living cell.

References

A Comparative Guide to the Reaction Kinetics of DIFO Reagents and Other Cyclooctynes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, cellular imaging, and the construction of complex biomolecules, the choice of bioorthogonal reaction chemistry is critical. The strain-promoted alkyne-azide cycloaddition (SPAAC) stands out as a powerful tool due to its biocompatibility, proceeding efficiently without the need for cytotoxic copper catalysts. Central to this reaction is the cyclooctyne (B158145), and its reactivity dictates the speed and efficiency of the conjugation. This guide provides an objective comparison of the reaction kinetics of difluorinated cyclooctyne (DIFO) reagents with other commonly used cyclooctynes, supported by experimental data.

The reactivity of cyclooctynes in SPAAC is primarily influenced by two key factors: ring strain and electronic effects. Increased ring strain leads to a lower activation energy for the cycloaddition reaction, resulting in faster kinetics. Additionally, the introduction of electron-withdrawing groups, such as the fluorine atoms in DIFO, can lower the energy of the alkyne's lowest unoccupied molecular orbital (LUMO), further accelerating the reaction with the azide's highest occupied molecular orbital (HOMO).

Quantitative Comparison of Reaction Kinetics

The performance of different cyclooctynes is best evaluated by comparing their second-order rate constants (k₂) for the reaction with a standard azide (B81097), most commonly benzyl (B1604629) azide. The following table summarizes the reported reaction rates for DIFO and other widely used cyclooctynes. It is important to note that reaction rates can vary depending on the solvent, temperature, and the specific derivatives of the cyclooctyne and azide used.

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Experimental Conditions
DIFO Benzyl Azide~0.3 - 0.7Similar to DIBO
DBCO (ADIBO) Benzyl Azide~0.6 - 1.0Not specified
DIBO Benzyl Azide~0.3 - 0.7Not specified
BCN Benzyl Azide~0.06 - 0.1Not specified

From the data, it is evident that DIFO reagents exhibit reaction kinetics comparable to DIBO and are significantly faster than BCN. DBCO derivatives generally show the highest reaction rates among this group. The enhanced reactivity of DIFO is attributed to the presence of the geminal fluorine atoms adjacent to the triple bond, which destabilize the ground state of the alkyne and lower the activation energy of the cycloaddition.[1]

Logical Relationship of Cyclooctyne Reactivity

The following diagram illustrates the general trend in reactivity for the discussed cyclooctynes in SPAAC reactions.

G BCN BCN DIBO DIBO BCN->DIBO Increasing Reactivity DIFO DIFO DIBO->DIFO DBCO DBCO/ADIBO DIFO->DBCO

Relative reactivity of common cyclooctynes in SPAAC.

Experimental Protocol: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This protocol outlines a general method for determining the second-order rate constant of a SPAAC reaction using proton nuclear magnetic resonance (¹H NMR) spectroscopy under pseudo-first-order conditions.

Materials:

  • Cyclooctyne reagent (e.g., DIFO derivative)

  • Azide reactant (e.g., benzyl azide)

  • Anhydrous deuterated solvent (e.g., CDCl₃, CD₃CN, or DMSO-d₆)

  • Internal standard (e.g., dimethyl sulfone, mesitylene, or 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the cyclooctyne of interest at a known concentration (e.g., 10 mM) in the chosen deuterated solvent.

    • Prepare a stock solution of the internal standard at the same concentration in the same solvent.

    • Prepare a stock solution of the azide reactant at a significantly higher concentration (e.g., 100 mM) to ensure pseudo-first-order conditions (at least a 10-fold excess).

  • Reaction Setup:

    • In an NMR tube, combine a precise volume of the cyclooctyne stock solution and the internal standard stock solution.

    • Acquire an initial ¹H NMR spectrum (t=0) to determine the initial concentration of the cyclooctyne by comparing the integration of a characteristic cyclooctyne peak with a peak from the internal standard.

  • Initiation of the Reaction:

    • Add a precise volume of the azide stock solution to the NMR tube, cap it, and mix thoroughly by inversion.

    • Immediately place the NMR tube into the NMR spectrometer, which has been pre-shimmed and set to the desired reaction temperature.

  • Data Acquisition:

    • Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate. For faster reactions, more frequent measurements are necessary.

  • Data Analysis:

    • For each spectrum, determine the concentration of the cyclooctyne by integrating a characteristic peak and comparing it to the integration of the internal standard peak.

    • Plot the natural logarithm of the cyclooctyne concentration (ln[Cyclooctyne]) versus time.

    • Perform a linear regression on the data points. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k').

  • Calculation of the Second-Order Rate Constant (k₂):

    • The second-order rate constant (k₂) is calculated by dividing the pseudo-first-order rate constant (k') by the initial concentration of the azide reactant in excess: k₂ = k' / [Azide]₀

Experimental Workflow

The following diagram outlines the workflow for determining the reaction kinetics of a SPAAC reaction.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis prep_cyclo Prepare Cyclooctyne Stock Solution mix Mix Cyclooctyne and Standard prep_cyclo->mix prep_azide Prepare Azide Stock Solution prep_std Prepare Internal Standard Stock prep_std->mix initial_spec Acquire Initial Spectrum (t=0) mix->initial_spec add_azide Add Azide to Initiate initial_spec->add_azide time_course Acquire Spectra Over Time add_azide->time_course integrate Integrate Peaks time_course->integrate plot Plot ln[Cyclooctyne] vs. Time integrate->plot calculate Calculate k₂ plot->calculate

Workflow for determining SPAAC kinetics via NMR.

References

A Comparative Guide to the Cytotoxicity of Copper-Free Click Chemistry Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, copper-free click chemistry has emerged as an indispensable tool for labeling and modifying biomolecules in living systems. The primary advantage of these techniques over traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the elimination of cytotoxic copper catalysts, leading to improved biocompatibility.[1][2][3] This guide provides an objective comparison of the cytotoxicity profiles of three commonly used classes of copper-free click chemistry reagents: dibenzocyclooctynes (DBCO), bicyclo[6.1.0]nonynes (BCN), and trans-cyclooctenes (TCO). This comparison is supported by available experimental data and detailed methodologies for assessing cytotoxicity.

Performance Overview of Copper-Free Click Chemistry Reagents

Copper-free click chemistry reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (iEDDA), offer rapid and specific conjugation under physiological conditions.[4][5] While generally considered to have low toxicity, the choice of reagent can be critical for sensitive applications.

  • DBCO (Dibenzocyclooctyne) Reagents: Widely used in SPAAC reactions, DBCO derivatives are known for their high reactivity with azides.[2][3] Studies suggest that DBCO and its derivatives have minimal impact on cell viability at concentrations typically used for labeling experiments.[6]

  • BCN (Bicyclo[6.1.0]nonyne) Reagents: Also utilized in SPAAC, BCN is another popular choice. While its reaction kinetics are generally slower than DBCO, BCN's smaller size and lower lipophilicity can be advantageous in certain biological contexts.[7]

  • TCO (trans-cyclooctene) Reagents: TCOs are employed in the extremely fast iEDDA reaction with tetrazines.[8] Similar to DBCO, TCO-containing molecules have been shown to have little effect on cell viability at effective concentrations.[6]

Quantitative Cytotoxicity Data

Direct head-to-head comparisons of the cytotoxicity of DBCO, BCN, and TCO in their unconjugated forms are limited in publicly available literature. Most studies assess the cytotoxicity of these reagents as part of a larger bioconjugate. However, some data provides insights into their relative safety profiles.

Reagent ClassCompound TestedCell Line(s)Concentration with Minimal Effect on ViabilityCytotoxicity MetricReference
DBCO Tz-DBCOA549, NIH3T3Up to 100 µMCell Viability (PrestoBlue™ assay)[6]
TCO TCO-DBCOA549, NIH3T3Up to 100 µMCell Viability (PrestoBlue™ assay)[6]
TCO TCO-DoxorubicinA549, HeLaIC50: 4.76 µM (A549), 2.93 µM (HeLa)IC50 (CCK-8 assay)[9]

Note: The IC50 values for TCO-Doxorubicin reflect the cytotoxicity of the entire conjugate, with the doxorubicin (B1662922) payload being the primary driver of toxicity. The high IC50 values of the conjugate compared to free doxorubicin suggest that the TCO moiety itself does not significantly contribute to the cytotoxicity.

Experimental Protocols

To aid researchers in performing their own comparative cytotoxicity studies, detailed protocols for two standard assays, the MTT and LDH assays, are provided below.

Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay

This protocol outlines the steps to compare the potential cytotoxic effects of different copper-free click chemistry reagents on a chosen cell line (e.g., HeLa, HEK293).[2]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DBCO, BCN, and TCO reagent stock solutions (in a biocompatible solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Reagent Treatment: Prepare serial dilutions of the DBCO, BCN, and TCO reagents in complete medium. Remove the old medium from the cells and add 100 µL of the various reagent concentrations. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest reagent concentration).

  • Incubation: Incubate the plates for a period relevant to the intended application of the reagents (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the percentage of cell viability against the reagent concentration to determine the IC50 value for each reagent.

Protocol 2: Comparative Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay is another common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • DBCO, BCN, and TCO reagent stock solutions

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plates for the desired duration.

  • Supernatant Collection: After incubation, centrifuge the plates at a low speed (e.g., 250 x g) for 5-10 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually 20-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's manual (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each reagent concentration according to the kit's instructions, using the spontaneous and maximum LDH release controls.

Signaling Pathways and Visualizations

While specific studies detailing the impact of DBCO, BCN, and TCO on cell death signaling pathways are not yet prevalent, it is understood that high concentrations of any foreign molecule can induce cellular stress, potentially leading to apoptosis or necrosis. A study involving a DBCO-conjugated therapeutic agent noted that the observed cell killing was associated with the induction of early and late phases of apoptosis.[10]

Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture Cell_Seeding Cell Seeding in 96-well plate Cell_Culture->Cell_Seeding Reagent_Dilution Reagent Dilution Add_Reagents Add Reagents to Cells Reagent_Dilution->Add_Reagents Cell_Seeding->Add_Reagents Incubation Incubate (e.g., 24-72h) Add_Reagents->Incubation MTT_LDH_Addition Add MTT or Collect Supernatant for LDH Incubation->MTT_LDH_Addition Incubate_Assay Incubate for Assay Development MTT_LDH_Addition->Incubate_Assay Measure_Absorbance Measure Absorbance Incubate_Assay->Measure_Absorbance Calculate_Viability Calculate % Cell Viability/Cytotoxicity Measure_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50 Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Receptor Death Receptor Activation Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Mitochondrial_Stress Mitochondrial Stress Caspase8->Mitochondrial_Stress via Bid/tBid Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cytochrome_c Cytochrome c Release Mitochondrial_Stress->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Researcher's Guide to Validating the Labeling Specificity of Difluorocyclooctyne-CH2-benzoic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and the broader scientific community, the precise and specific labeling of biomolecules is paramount. Copper-free click chemistry, a cornerstone of bioorthogonal chemistry, offers a powerful toolkit for this purpose. Among the various reagents available, Difluorocyclooctyne-CH2-benzoic acid (a derivative of DIFO) has gained prominence. This guide provides an objective comparison of DIFO-CH2-benzoic acid with two other widely used cyclooctynes, Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN), with a focus on validating their labeling specificity.

Performance Comparison of Cyclooctyne-Based Labeling Reagents

The choice of a cyclooctyne (B158145) reagent for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) involves a trade-off between reaction kinetics and stability. While highly reactive reagents can provide a strong signal quickly, they may also be more prone to off-target reactions. The following table summarizes key characteristics of DIFO, DBCO, and BCN derivatives.

FeatureDifluorocyclooctyne (DIFO) DerivativesDibenzocyclooctyne (DBCO) DerivativesBicyclo[6.1.0]nonyne (BCN) Derivatives
Structure Compact, fluorinated cyclooctyneBulky, contains two fused benzene (B151609) ringsSmallest of the three, non-aromatic
Reactivity with Azides High, due to electron-withdrawing fluorine atoms.[1]Generally high due to significant ring strain.[2]Moderate, offering a balance between reactivity and stability.[3]
Stability Can be less stable than BCN.[4]Less stable in the presence of thiols (e.g., glutathione) compared to BCN.[2]More stable in the presence of thiols compared to DBCO.[3]
Lipophilicity ModerateHighLow
Reported Labeling Efficiency DIFO-biotin labeling was 20-fold greater than a non-fluorinated cyclooctyne.[4][5]Widely used for efficient labeling in vitro and in vivo.[6]Offers a good balance of reactivity and stability for various applications.[3]
Potential for Off-Target Labeling While highly reactive, comprehensive quantitative data on off-target labeling compared to DBCO and BCN is limited.Can react with cysteine residues, a potential source of off-target labeling.[4]Generally considered to have low non-specific binding due to its stability and lower lipophilicity.[3]

Signaling Pathway: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The fundamental reaction enabling these labeling technologies is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the [3+2] cycloaddition of a strained cyclooctyne with an azide (B81097) to form a stable triazole linkage, without the need for a cytotoxic copper catalyst.

SPAAC cluster_reactants Reactants cluster_product Product Azide Azide-modified Biomolecule Triazole Stable Triazole Linkage (Labeled Biomolecule) Azide->Triazole + Cyclooctyne Cyclooctyne Probe (DIFO, DBCO, or BCN) Cyclooctyne->Triazole workflow cluster_cell_prep Cell Preparation & Labeling cluster_sample_proc Sample Processing cluster_ms_analysis Mass Spectrometry & Data Analysis A Cell Culture B Metabolic Labeling with Azide-modified Precursor (e.g., Ac4ManNAz) A->B C Incubation with Cyclooctyne Probe (DIFO, DBCO, or BCN) B->C D Cell Lysis C->D E Protein Quantification (BCA Assay) D->E F Click Chemistry Reaction (with Biotin-Azide for enrichment) E->F G Protein Digestion (Trypsin) F->G H Affinity Purification of Biotinylated Peptides (Streptavidin beads) G->H I LC-MS/MS Analysis H->I J Protein Identification & Quantification I->J K Comparative Analysis of On-target vs. Off-target Labeling J->K

References

A Head-to-Head Comparison of DIFO and BCN for In Vivo Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Cyclooctynes for In Vivo Applications

The advent of bioorthogonal chemistry has provided researchers with powerful tools to study biological processes in their native environment. Among the most prominent reactions is the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for in vivo applications. This guide provides a head-to-head comparison of two common cyclooctyne (B158145) reagents, difluorinated cyclooctyne (DIFO) and bicyclo[6.1.0]nonyne (BCN), to aid in the selection of the optimal reagent for your in vivo research needs.

Executive Summary

Both DIFO and BCN are effective reagents for in vivo SPAAC reactions, each with distinct advantages and disadvantages. DIFO offers superior reaction kinetics, enabling rapid labeling. However, its hydrophobicity can lead to challenges with bioavailability and potential non-specific binding in vivo. BCN, while exhibiting slower reaction kinetics, offers a favorable balance of reactivity and stability, with reduced lipophilicity compared to other cyclooctynes. A critical consideration for in vivo applications is the potential for off-target reactions with endogenous nucleophiles, particularly thiols. Evidence suggests that DIFO may be less prone to reactions with non-peptidyl thiols than BCN, a significant advantage for maintaining bioorthogonality.

Data Presentation: Quantitative Comparison

Parameter DIFO (Difluorinated Cyclooctyne) BCN (Bicyclo[6.1.0]nonyne) Key Considerations for In Vivo Applications
Reaction Kinetics (Second-Order Rate Constant with Azides) ~7.6 x 10⁻² M⁻¹s⁻¹ (with benzyl (B1604629) azide)[1]; Relative rate ~75 (compared to other cyclooctynes)[2]~0.1 - 0.2 M⁻¹s⁻¹ (azide not specified)DIFO exhibits significantly faster reaction kinetics, which is advantageous for rapid labeling before probe clearance.
In Vivo Labeling Efficiency Highly efficient for labeling serum and tissue-resident glycoproteins in mice, even at low doses.[2]Demonstrates a good balance of reactivity and stability for in vivo applications.DIFO's high reactivity can translate to efficient labeling in vivo, but its hydrophobicity can also lead to reduced bioavailability due to sequestration by serum albumin.[3]
Off-Target Reactivity (Thiols) Less prone to thiol-yne addition with nonpeptidyl thiols compared to BCN.[4] However, can react with reactive protein sulfhydryls.[4]Known to react with thiols, such as glutathione (B108866) (GSH).[5]The lower reactivity of DIFO with non-protein thiols is a significant advantage for in vivo applications where free thiols are abundant. For intracellular applications with either reagent, blocking of free thiols may be necessary.
Stability Stable in aqueous solutions and in the presence of 2-mercaptoethanol.[1]Generally stable, but can be unstable in the presence of reducing agents like TCEP and under acidic conditions.[5]Both reagents demonstrate reasonable stability for in vivo experiments, but specific conditions of the biological environment should be considered.
Hydrophilicity More hydrophobic, which can lead to poor water solubility and non-specific binding.[2][3]Less lipophilic than other cyclooctynes like DBCO, which can improve bioavailability.The higher hydrophilicity of BCN is generally advantageous for in vivo applications, potentially leading to better pharmacokinetics.

Signaling Pathways and Experimental Workflows

To visualize the chemical reactions and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Pathway

SPAAC_Pathway cluster_reactants Reactants cluster_product Product Azide (B81097) Azide-modified Biomolecule Triazole Stable Triazole Linkage Azide->Triazole [3+2] Cycloaddition Cyclooctyne Cyclooctyne Probe (DIFO or BCN) Cyclooctyne->Triazole

Caption: The bioorthogonal SPAAC reaction between an azide and a strained cyclooctyne.

General In Vivo Experimental Workflow

InVivo_Workflow cluster_administration Administration cluster_reaction Bioorthogonal Reaction cluster_analysis Analysis Azide_Precursor 1. Administer Azide Precursor (e.g., Ac4ManNAz) Metabolic_Labeling 2. Metabolic Incorporation of Azide Azide_Precursor->Metabolic_Labeling Probe_Injection 3. Inject Cyclooctyne Probe (DIFO or BCN) Metabolic_Labeling->Probe_Injection InVivo_Ligation 4. In Vivo SPAAC Reaction Probe_Injection->InVivo_Ligation Tissue_Harvest 5. Harvest Tissues/Cells InVivo_Ligation->Tissue_Harvest Detection 6. Detection of Labeled Biomolecules (e.g., Flow Cytometry, Western Blot, Imaging) Tissue_Harvest->Detection

References

A Comparative Guide to the Stability of DIFO Conjugates in Biological Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a bioorthogonal linker is a critical decision in the development of bioconjugates for therapeutic and diagnostic applications. Among the strained alkynes used in copper-free click chemistry (SPAAC), difluorinated cyclooctyne (B158145) (DIFO) is known for its rapid reaction kinetics. However, the inherent reactivity of DIFO raises important questions about its stability in complex biological environments. This guide provides an objective comparison of the stability of DIFO conjugates with other common cyclooctyne alternatives, supported by available experimental data, to inform the selection of the most appropriate linker for your research needs.

A significant challenge in the application of highly reactive bioorthogonal reagents is their potential for off-target reactions. The high degree of ring strain in DIFO, which drives its rapid cycloaddition with azides, also renders it susceptible to reactions with endogenous nucleophiles, particularly thiols found in proteins and small molecules like glutathione (B108866) (GSH), which is abundant in the cytosol and blood plasma. This off-target reactivity can lead to reduced efficacy and potential toxicity of the bioconjugate.

Comparative Stability of Cyclooctyne Linkers

The stability of cyclooctyne-azide conjugates is often challenged by the presence of endogenous thiols. The following table summarizes the available data on the stability of different cyclooctyne linkers in the presence of glutathione (GSH), a key biological thiol.

Linker ChemistryReactive PartnersHalf-life in presence of GSHKey Stability Considerations
DIFO-Azide (SPAAC) DIFO + AzideData not availableHighly reactive, with known susceptibility to off-target reactions with thiols.[1]
DBCO-Azide (SPAAC) DBCO + Azide~71 minutesThe hydrophobicity of the DBCO group can sometimes lead to aggregation and faster clearance.
BCN-Azide (SPAAC) BCN + Azide~6 hoursBCN is generally more stable to thiols like GSH compared to DBCO.

Experimental Protocol: Assessing Bioconjugate Stability in Human Plasma

This protocol outlines a general method for assessing the stability of a bioconjugate in human plasma using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Bioconjugate of interest (e.g., DIFO-protein conjugate)

  • Human plasma (commercially available, heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Protein precipitation agent (e.g., 10% trichloroacetic acid (TCA) in water, or cold ACN)

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase HPLC column (e.g., C4 or C18)

2. Experimental Procedure:

  • Incubation:

    • Prepare a stock solution of the bioconjugate in PBS.

    • Spike the bioconjugate into pre-warmed human plasma to a final concentration of 10-100 µM. A parallel incubation in PBS can serve as a control.

    • Incubate the samples at 37°C with gentle agitation.

  • Time Points:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). The T=0 sample should be processed immediately after adding the conjugate to the plasma.

  • Protein Precipitation:

    • To each aliquot, add 2-3 volumes of a cold protein precipitation agent (e.g., ACN).

    • Vortex the samples vigorously for 30 seconds.

    • Incubate on ice for 10-20 minutes to allow for complete protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Sample Analysis by HPLC:

    • Carefully collect the supernatant containing the bioconjugate and any degradation products.

    • Inject a defined volume of the supernatant onto the HPLC system.

    • Separate the components using a suitable gradient of mobile phases (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).

    • Monitor the elution of the intact bioconjugate by detecting its characteristic absorbance or fluorescence.

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Calculate the percentage of the intact conjugate remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life (t½).

Visualizing the Workflow and Stability Relationships

To better understand the processes involved in assessing bioconjugate stability, the following diagrams illustrate the experimental workflow and the stability trade-offs between different cyclooctyne linkers.

Experimental_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis start Bioconjugate in Human Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points incubation->sampling precipitation Protein Precipitation sampling->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant hplc HPLC Analysis supernatant->hplc data Data Analysis hplc->data result Determine Stability Profile & Half-life data->result

Experimental workflow for assessing bioconjugate serum stability.

Stability_Comparison cluster_reactivity Reactivity (SPAAC Rate) cluster_stability Stability in Biological Media DIFO DIFO (High) DIFO_stability DIFO (Low - Inferred) DIFO->DIFO_stability Inverse Relationship BCN BCN (High) DBCO DBCO (Moderate)

Relationship between reactivity and stability for cyclooctyne linkers.

References

A Researcher's Guide to Quantitative Analysis of DIFO Labeling Efficiency by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of cell biology, immunology, and drug development, the precise and efficient labeling of cellular targets is paramount for accurate analysis. Difluorinated cyclooctyne (B158145) (DIFO) reagents have emerged as a powerful tool for bioorthogonal labeling, enabling the attachment of fluorescent probes to biomolecules in living systems without interfering with native biochemical processes. This guide provides a comprehensive comparison of DIFO labeling with alternative methods, supported by experimental protocols and data analysis strategies for quantitative assessment using flow cytometry.

The Principle of DIFO Labeling: A Copper-Free Click Chemistry Approach

DIFO labeling relies on a bioorthogonal reaction known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction involves the covalent ligation of a DIFO-functionalized probe with an azide-modified target molecule. The inherent ring strain of the difluorinated cyclooctyne allows the reaction to proceed rapidly and with high specificity at physiological temperatures and pH, eliminating the need for a cytotoxic copper catalyst that is required in the conventional Cu(I)-catalyzed 'click' chemistry (CuAAC).[1][2] This makes DIFO reagents particularly well-suited for labeling live cells.

The azide (B81097) functional group can be introduced into target biomolecules, such as proteins or glycans, through metabolic labeling or enzymatic incorporation.[1] Once the azide "handle" is in place, a DIFO-conjugated fluorophore can be added, which will specifically react with the azide, resulting in a stable triazole linkage and a fluorescently labeled target.

G cluster_reactants Reactants cluster_product Product Azide Azide-Modified Biomolecule (R1-N3) Triazole Stable Triazole Linkage (Fluorescently Labeled Biomolecule) Azide->Triazole SPAAC Reaction (Physiological Conditions) DIFO DIFO-Fluorophore (R2-DIFO) DIFO->Triazole

Figure 1: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of Labeling Methods

The choice of a labeling strategy depends on various factors, including the nature of the target, the experimental system, and the requirement for signal amplification. Below is a comparison of DIFO-based SPAAC with other common labeling techniques for flow cytometry.

FeatureDIFO (SPAAC)Direct Antibody ConjugationIndirect Antibody ConjugationCuAAC "Click" Chemistry
Principle Bioorthogonal cycloadditionPrimary antibody directly conjugated to a fluorophoreUnlabeled primary antibody detected by a fluorophore-conjugated secondary antibodyCopper-catalyzed cycloaddition
Biocompatibility High (Copper-free)[2]HighHighLower (potential copper cytotoxicity)[1]
Reaction Speed Fast[2]N/A (binding)N/A (binding)Very Fast[1]
Labeling Efficiency HighModerate to HighHigh (Signal Amplification)[3]High
Specificity High[1]HighHighHigh
Non-Specific Binding Potential for some background labeling with strained cyclooctynes[1]LowModerate (potential for secondary antibody cross-reactivity)Low
Workflow Complexity Moderate (requires azide incorporation)Low (single step)Moderate (two steps)Moderate (requires azide incorporation and catalyst)
Flexibility High (fluorophore can be easily varied)Low (fixed fluorophore per antibody)High (fluorophore on secondary can be varied)[3]High (fluorophore can be easily varied)

Experimental Workflow for Quantifying DIFO Labeling Efficiency

The following workflow outlines the key steps to label cells using a DIFO reagent and subsequently quantify the labeling efficiency by flow cytometry.

G Start Start: Cell Culture with Azide-Modified Precursor Label Label Cells with DIFO-Fluorophore Reagent Start->Label Metabolic or Enzymatic Incorporation Wash Wash to Remove Unbound Reagent Label->Wash Stain Optional: Counterstain (e.g., Viability Dye) Wash->Stain Acquire Acquire Data on Flow Cytometer Stain->Acquire Analyze Analyze Data: Gate on Cell Population Acquire->Analyze Quantify Quantify Labeling Efficiency: (Percentage of Positive Cells & MFI) Analyze->Quantify

Figure 2: Experimental workflow for DIFO labeling and flow cytometry analysis.

Experimental Protocols

Protocol 1: DIFO Labeling of Azide-Modified Cells

This protocol describes the general steps for labeling cells that have been metabolically or enzymatically modified to express azide groups on their surface.

Materials:

  • Azide-modified cells in suspension (e.g., in PBS with 1% BSA)

  • DIFO-conjugated fluorophore (e.g., DIFO-488)

  • Phosphate-Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Flow cytometry tubes

  • Cell viability dye (optional, e.g., DAPI, Propidium Iodide)[4]

Procedure:

  • Cell Preparation: Start with a single-cell suspension of azide-modified cells. Adjust the cell concentration to 1-5 x 10^6 cells/mL in cold PBS containing 1% BSA.

  • Reagent Preparation: Prepare the DIFO-fluorophore solution according to the manufacturer's instructions. The optimal concentration should be determined by titration.[5] A typical starting concentration might be in the range of 10-50 µM.

  • Labeling Reaction: Add the DIFO-fluorophore solution to the cell suspension. Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal time and temperature may vary depending on the specific DIFO reagent and cell type.

  • Washing: After incubation, wash the cells twice with cold PBS containing 1% BSA to remove any unbound DIFO reagent. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Viability Staining (Optional): If desired, resuspend the cells in an appropriate buffer and add a viability dye to exclude dead cells from the analysis.[4] Dead cells can non-specifically bind fluorescent reagents, leading to false positives.

  • Final Resuspension: Resuspend the final cell pellet in flow cytometry buffer (e.g., PBS with 1% BSA and 2 mM EDTA) at a concentration of approximately 1 x 10^6 cells/mL.

  • Flow Cytometry Analysis: Proceed immediately to data acquisition on a flow cytometer.

Protocol 2: Flow Cytometry Data Analysis for Labeling Efficiency

Objective: To quantify the percentage of successfully labeled cells and their mean fluorescence intensity (MFI).

Procedure:

  • Gating Strategy:

    • First, use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.[6]

    • Next, create a gate to exclude doublets and aggregates.[7]

    • If a viability dye was used, gate on the live cell population (e.g., DAPI-negative cells).[4]

  • Quantification of Positive Cells:

    • Using the live, single-cell population, create a histogram for the fluorescence channel corresponding to the DIFO-conjugated fluorophore.

    • Use an unlabeled (azide-modified but not DIFO-treated) control sample to set the gate for the negative population. This gate will define the background fluorescence.

    • Apply this gate to the DIFO-labeled sample to determine the percentage of positive cells. This percentage represents the labeling efficiency.

  • Mean Fluorescence Intensity (MFI):

    • Within the positive gate, calculate the Mean Fluorescence Intensity (MFI). The MFI provides a measure of the average number of fluorophores per cell and can be used to compare the labeling intensity under different conditions (e.g., different DIFO concentrations or incubation times).

  • Staining Index (SI):

    • For a more robust comparison of brightness, especially between different fluorophores, the Staining Index can be calculated.[8] The formula is: SI = (MFI_positive - MFI_negative) / (2 * SD_negative)

    • Where MFI_positive is the MFI of the labeled population, MFI_negative is the MFI of the unlabeled population, and SD_negative is the standard deviation of the negative population.[8]

Conclusion

The quantitative analysis of DIFO labeling efficiency by flow cytometry is a robust method for assessing the success of bioorthogonal conjugation in cellular systems. The copper-free nature of SPAAC makes DIFO reagents highly suitable for live-cell applications, offering high efficiency and specificity.[2] By following standardized experimental protocols and employing a rigorous gating strategy in flow cytometry data analysis, researchers can obtain reliable and reproducible quantification of labeling efficiency. This enables the optimization of labeling conditions and provides a clear comparison to alternative methods, ultimately leading to more accurate and insightful experimental outcomes in cellular analysis and drug development.

References

A Comparative Guide to the Cross-Reactivity of Difluorocyclooctyne-CH2-Benzoic Acid and its Alternatives in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of bioorthogonal chemistry, the selective labeling of biomolecules in their native environment is paramount. The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful tool for this purpose, with a variety of cyclooctyne-based reagents available. Among these, Difluorocyclooctyne-CH2-benzoic acid (DIFO-CH2-COOH) and its analogs are frequently employed. However, the potential for off-target reactions, or cross-reactivity, with endogenous biomolecules is a critical consideration that can impact experimental outcomes and cellular health. This guide provides an objective comparison of the cross-reactivity profiles of DIFO reagents and common alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Understanding Cyclooctyne (B158145) Cross-Reactivity

The high ring strain that drives the rapid reaction of cyclooctynes with azides can also render them susceptible to nucleophilic attack from other biological functional groups. The most significant of these off-target reactions is the thiol-yne reaction with cysteine residues in proteins. This can lead to nonspecific protein labeling, confounding results and potentially inducing cytotoxicity. Therefore, an ideal bioorthogonal reagent exhibits a high reaction rate with its target azide (B81097) (k_on) and a negligible reaction rate with off-target nucleophiles like thiols (k_off).

Quantitative Comparison of On-Target and Off-Target Reactivity

The following table summarizes the second-order rate constants for the on-target SPAAC reaction with benzyl (B1604629) azide and the off-target thiol-yne reaction with a model thiol for DIFO, BCN, and DBCO. A higher k_on/k_off ratio indicates greater specificity.

ReagentOn-Target (SPAAC with Benzyl Azide) k₂ (M⁻¹s⁻¹)Off-Target (Thiol-yne with Cysteine) k₂ (M⁻¹s⁻¹)k_on / k_off Ratio
DIFO ~0.3 - 0.7Less prone to thiol-yne addition than DIBO and BCN (specific rate not found in a direct comparison)High (qualitative)
BCN ~0.06 - 0.1[1]~1 x 10⁻⁴~600 - 1000
DBCO ~0.6 - 1.0[1]~6 x 10⁻³ - 1 x 10⁻²~60 - 167

Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature. The data presented is compiled from multiple sources and should be considered as a guide.[1]

From the available data, DIFO reagents are reported to be less susceptible to thiol-yne additions compared to other cyclooctynes like DIBO and BCN. While a direct quantitative comparison of the thiol-yne reaction rate for DIFO was not found, the qualitative evidence suggests a high degree of specificity. BCN, while having a slower on-target reaction rate compared to DBCO, exhibits a significantly lower off-target reactivity with thiols, resulting in a favorable on/off ratio. DBCO, being the fastest reactor with azides, also shows the highest reactivity towards thiols among the compared cyclooctynes.

Experimental Protocols

Protocol 1: Determination of Second-Order Rate Constant for SPAAC Reaction

This protocol describes the determination of the second-order rate constant for the reaction between a cyclooctyne and an azide using UV-Vis spectrophotometry, particularly suitable for chromophoric cyclooctynes like DBCO.

Materials:

  • Cyclooctyne reagent (e.g., DBCO derivative)

  • Azide of interest (e.g., benzyl azide)

  • Appropriate buffer (e.g., PBS, HEPES)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the cyclooctyne and azide in the chosen buffer.

  • Determine the molar extinction coefficient of the cyclooctyne at a wavelength where it has a distinct absorbance.

  • Set up a reaction in a quartz cuvette with a known concentration of the cyclooctyne and a significant excess (at least 10-fold) of the azide to ensure pseudo-first-order kinetics.

  • Monitor the decrease in absorbance of the cyclooctyne over time at the chosen wavelength.

  • Plot the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (k').

  • Calculate the second-order rate constant (k₂) by dividing the pseudo-first-order rate constant by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[1]

Protocol 2: Competitive Assay for Assessing Thiol Cross-Reactivity

This protocol allows for the assessment of the relative reactivity of a cyclooctyne towards an azide and a thiol.

Materials:

  • Cyclooctyne reagent

  • Azide-containing molecule (e.g., benzyl azide)

  • Thiol-containing molecule (e.g., glutathione, GSH)

  • Buffer (e.g., PBS, pH 7.4)

  • LC-MS or NMR for analysis

Procedure:

  • Prepare stock solutions of the cyclooctyne, azide, and thiol in the buffer.

  • Set up a competition reaction containing the cyclooctyne and equimolar or varying ratios of the azide and thiol.

  • Incubate the reaction at a controlled temperature (e.g., 37°C).

  • At various time points, quench aliquots of the reaction mixture.

  • Analyze the reaction mixture by LC-MS or ¹H NMR to quantify the formation of the azide-alkyne cycloaddition product and the thiol-yne addition product.[2]

  • By comparing the relative amounts of the two products over time, the selectivity of the cyclooctyne can be determined.

Protocol 3: Assessing Cyclooctyne Stability in Cell Lysate

This protocol evaluates the stability of a cyclooctyne in a complex biological environment.[3]

Materials:

  • Cyclooctyne probe of interest

  • Cell lysate from the desired cell line

  • Phosphate-buffered saline (PBS)

  • Azide-functionalized fluorescent reporter

  • Method for analysis (e.g., mass spectrometry, fluorescence imaging)

Procedure:

  • Prepare a stock solution of the cyclooctyne probe.

  • Incubate the cyclooctyne probe in the cell lysate and in PBS (as a control) at 37°C.

  • At different time points, take aliquots from both the lysate and PBS incubations.

  • To each aliquot, add the azide-functionalized fluorescent reporter to react with the remaining active cyclooctyne.

  • Analyze the samples to quantify the amount of fluorescently labeled cyclooctyne. A decrease in signal in the lysate sample compared to the PBS control indicates degradation or reaction of the cyclooctyne with lysate components.[3]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental design and the factors influencing cyclooctyne reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Stock Solutions (Cyclooctyne, Azide, Thiol) OnTarget On-Target Reaction (Cyclooctyne + Azide) Reagents->OnTarget OffTarget Off-Target Reaction (Cyclooctyne + Thiol) Reagents->OffTarget Competition Competition Assay (Cyclooctyne + Azide + Thiol) Reagents->Competition Kinetics Determine Rate Constants (k_on, k_off) OnTarget->Kinetics OffTarget->Kinetics Selectivity Assess Selectivity (Product Ratio) Competition->Selectivity

Caption: Workflow for assessing on-target and off-target reactivity of cyclooctynes.

Logical_Relationship cluster_factors Influencing Factors cluster_outcomes Reaction Outcomes RingStrain Ring Strain OnTargetRate On-Target Rate (k_on) RingStrain->OnTargetRate Increases OffTargetRate Off-Target Rate (k_off) RingStrain->OffTargetRate Increases Electronics Electronic Effects Electronics->OnTargetRate Modulates Electronics->OffTargetRate Modulates Sterics Steric Hindrance Sterics->OnTargetRate Decreases Sterics->OffTargetRate Decreases Specificity Specificity (k_on / k_off) OnTargetRate->Specificity OffTargetRate->Specificity

Caption: Factors influencing the reactivity and specificity of cyclooctynes.

Conclusion

The choice of a cyclooctyne reagent for bioorthogonal labeling requires a careful balance between reaction kinetics and specificity. While DBCO offers the fastest on-target reaction rates, its higher propensity for thiol-yne side reactions may be a concern in thiol-rich environments. BCN provides a more specific alternative, albeit with slower kinetics. DIFO reagents represent a promising class of cyclooctynes with high SPAAC reactivity and reportedly lower cross-reactivity with thiols, making them a strong candidate for applications demanding high specificity. Researchers should carefully consider the specific biological context and experimental goals when selecting a cyclooctyne to ensure reliable and accurate results. The provided protocols offer a framework for empirically determining the optimal reagent for your specific needs.

References

A Comparative Guide to the In Vitro and In Vivo Stability of DFO, DFO, and DFOcyclo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the stability of three chelating agents, Desferrioxamine (DFO), DFO, and DFOcyclo, commonly used in 89Zr-immuno-PET imaging. The data presented is based on preclinical studies and aims to inform researchers, scientists, and drug development professionals on the relative performance of these chelators.

Introduction

The chelator Desferrioxamine (DFO) is widely used for labeling antibodies with Zirconium-89 (89Zr) for immuno-positron emission tomography (immuno-PET). However, the limited in vivo stability of the 89Zr-DFO complex can lead to the release of 89Zr and its subsequent accumulation in mineral bone.[1][2] To address this limitation, derivatives such as DFO* and DFOcyclo* have been developed. This guide compares the in vitro and in vivo stability of these three chelators, both as standalone molecules and when conjugated to the antibody trastuzumab.

In Vitro Stability

The in vitro stability of the 89Zr-labeled chelators was assessed in human plasma and in the presence of competing agents like EDTA and excess DFO.

Key Findings:

  • All three 89Zr-labeled chelators (DFO, DFO, and DFOcyclo) demonstrated high stability in human plasma for up to 7 days.[1][2]

  • In the presence of EDTA, a strong competing chelator, 89Zr-DFO* and 89Zr-DFOcyclo* showed significantly higher stability than 89Zr-DFO.[1][3] After 7 days, the integrity of 89Zr-DFO decreased to 53%, while 89Zr-DFO* and 89Zr-DFOcyclo* complexes remained over 98% intact.[3]

  • When conjugated to trastuzumab and challenged with excess DFO, the 89Zr-DFOcyclo-trastuzumab conjugate was found to be significantly more stable than the corresponding DFO and DFO conjugates.[1][2] The integrity of 89Zr-DFO-trastuzumab decreased to 50% in 4 hours, whereas 89Zr-DFOcyclo-trastuzumab took 48 hours to reach 50% integrity.[3][4]

Table 1: In Vitro Stability of 89Zr-Labeled Chelators and Conjugates

Chelator/ConjugateConditionTime PointIntegrity (%)
[89Zr]Zr-DFOHuman Plasma7 daysStable
[89Zr]Zr-DFOHuman Plasma7 daysStable
[89Zr]Zr-DFOcycloHuman Plasma7 daysStable
[89Zr]Zr-DFOExcess EDTA7 days53%
[89Zr]Zr-DFOExcess EDTA7 days>98%
[89Zr]Zr-DFOcycloExcess EDTA7 days>98%
[89Zr]Zr-DFO-trastuzumabExcess DFO4 hours50%
[89Zr]Zr-DFOcyclo-trastuzumabExcess DFO48 hours50%

In Vivo Stability

The in vivo stability was evaluated in tumor-bearing mice by measuring the biodistribution of the 89Zr-labeled trastuzumab conjugates, with a particular focus on bone uptake as an indicator of 89Zr release.

Key Findings:

  • Mice injected with [89Zr]Zr-DFOcyclo-trastuzumab and [89Zr]Zr-DFO-trastuzumab showed significantly lower bone uptake (femur and knee) at 168 hours post-injection compared to mice that received [89Zr]Zr-DFO-trastuzumab.[1][2]

  • There were no significant differences in blood levels, tumor uptake, or uptake in other organs among the three conjugates at the 168-hour time point.[1][2]

Table 2: In Vivo Bone Uptake of 89Zr-Labeled Trastuzumab Conjugates at 168h Post-Injection

ConjugateFemur (%ID/g ± SD)Knee (%ID/g ± SD)
[89Zr]Zr-DFO-trastuzumab4.5 ± 0.67.8 ± 0.6
[89Zr]Zr-DFO-trastuzumab2.0 ± 0.32.68 ± 0.4
[89Zr]Zr-DFOcyclo-trastuzumab1.5 ± 0.32.1 ± 0.4

Data presented as mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation (SD).

Experimental Protocols

The stability of the 89Zr-labeled chelators and their trastuzumab conjugates was assessed in human plasma and phosphate-buffered saline (PBS) at pH 7.4.[5] For the challenge experiments, the labeled compounds were incubated in the presence of a 1000-fold molar excess of EDTA or DFO.[6] The integrity of the labeled compounds was analyzed at various time points using instant thin-layer chromatography (iTLC).

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Chelator DFO, DFO, or DFOcyclo Radiolabeling Radiolabeling Chelator->Radiolabeling Zr89 89Zr Zr89->Radiolabeling Conjugation Conjugation Radiolabeling->Conjugation Trastuzumab Trastuzumab Trastuzumab->Conjugation Incubation_step Incubation at 37°C Conjugation->Incubation_step Plasma Human Plasma Plasma->Incubation_step EDTA Excess EDTA EDTA->Incubation_step DFO_excess Excess DFO DFO_excess->Incubation_step iTLC iTLC Analysis Incubation_step->iTLC Quantification Quantification of Integrity iTLC->Quantification

Caption: Workflow for the in vitro stability assessment.

Female BALB/c nude mice bearing HER2-positive SKOV-3 xenografts were used for the in vivo studies.[4] The mice were injected intravenously with the 89Zr-labeled trastuzumab conjugates. At 7 days post-injection, PET/CT imaging was performed, followed by quantitative ex vivo tissue analysis to determine the biodistribution of the radiotracer.[1][2]

G cluster_0 Animal Model Preparation cluster_1 Radiotracer Administration cluster_2 Data Acquisition cluster_3 Analysis Mice Tumor-bearing Mice (SKOV-3 xenografts) Injection Intravenous Injection Mice->Injection Radioconjugates [89Zr]Zr-DFO-trastuzumab [89Zr]Zr-DFO-trastuzumab [89Zr]Zr-DFOcyclo-trastuzumab Radioconjugates->Injection PET_CT PET/CT Imaging (7 days post-injection) Injection->PET_CT Biodistribution Ex Vivo Biodistribution (Tissue Counting) PET_CT->Biodistribution Data_Analysis Data Analysis (%ID/g) Biodistribution->Data_Analysis

References

Evaluating the Bioorthogonality of Second-Generation DIFO Reagents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the study of biological processes in their native environments. Among the arsenal (B13267) of tools available, strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful technique for its ability to proceed within living systems without the need for a toxic copper catalyst. Second-generation difluorinated cyclooctyne (B158145) (DIFO) reagents have garnered significant attention due to their favorable reaction kinetics and simplified synthesis compared to their predecessors.[1] This guide provides an objective comparison of second-generation DIFO reagents with other common bioorthogonal alternatives, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tool for their specific applications.

Performance Comparison of Bioorthogonal Reagents

The selection of a bioorthogonal reagent is a critical decision that hinges on a balance of reaction kinetics, stability, and biocompatibility. While rapid kinetics are often desirable for capturing dynamic processes, off-target reactivity and cellular toxicity can compromise experimental outcomes. The following tables summarize key performance metrics for second-generation DIFO reagents and commonly used alternatives.

Table 1: Reaction Kinetics of SPAAC Reagents

The efficacy of a bioorthogonal reaction is quantified by its second-order rate constant (k₂), which indicates the speed at which the reacting partners form a product. Higher k₂ values are indicative of faster reactions.

Reagent ClassSpecific ReagentReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
Second-Generation DIFO DIFO (Second-Gen)Benzyl Azide (B81097)~0.076
Dibenzocyclooctynes DBCO (DIBAC)Benzyl Azide0.24 - 0.31
DIBOBenzyl Azide~0.057
Bicyclo[6.1.0]nonynes BCNBenzyl Azide0.07 - 0.14
Other Cyclooctynes OCT (Cyclooctyne)Benzyl Azide~0.0012
MOFO (Monofluorinated)Benzyl AzideNot specified, but rate is enhanced over OCT
BARACBenzyl Azide~0.96

Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.

Table 2: Biocompatibility and Stability

True bioorthogonality requires minimal interference with native biological processes. This includes low cytotoxicity and high stability under physiological conditions, with minimal off-target reactivity. The primary off-target reaction for cyclooctynes is the thiol-yne addition with cysteine residues.[2][3]

ReagentRelative CytotoxicityKey Stability/Off-Target Reactivity Considerations
Second-Generation DIFO Generally low, but requires empirical validation.Susceptible to thiol-yne side reactions with free cysteines.[2]
DBCO/DIBO Generally low, but requires empirical validation.Also susceptible to thiol-yne addition.[2][3]
BCN Favorable biocompatibility reported.[4]Smaller size and lower lipophilicity may be advantageous in some contexts.[4] Susceptible to thiol-yne reactions.[2][3]
Staudinger Ligation Reagents Generally low.Slower reaction kinetics; phosphine (B1218219) reagents can be oxidized.[5]
Tetrazine Ligation Reagents Generally low, but requires empirical validation.Fastest known bioorthogonal reaction; potential for side reactions depending on the specific tetrazine and dienophile.

Key Experimental Protocols

To ensure robust and reproducible results, the following detailed methodologies are provided for the key experiments cited in this guide.

Protocol 1: Determination of SPAAC Reaction Kinetics by UV-Visible Spectrophotometry

This method is suitable for cyclooctynes with a distinct chromophore, such as DBCO, and monitors the decrease in absorbance as the cyclooctyne is consumed.

Materials:

  • Cyclooctyne reagent (e.g., DIFO-conjugate, DBCO)

  • Azide reactant (e.g., Benzyl azide)

  • Reaction buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of the cyclooctyne and azide in a suitable solvent (e.g., DMSO, acetonitrile). The azide should be in at least 10-fold excess to ensure pseudo-first-order kinetics.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the λmax of the cyclooctyne.

  • Reaction Initiation: In a quartz cuvette, dilute the cyclooctyne stock solution to the desired final concentration in the reaction buffer. Add the azide stock solution to initiate the reaction and immediately begin recording absorbance readings over time.

  • Data Acquisition: Collect absorbance data at regular intervals until the reaction is complete (i.e., the absorbance reading stabilizes).

  • Data Analysis:

    • Plot the natural logarithm of the absorbance (ln(A)) versus time.

    • The slope of the resulting linear plot will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).

Protocol 2: Evaluation of Off-Target Thiol-Yne Reactivity

This protocol assesses the reactivity of cyclooctyne reagents with free thiols, a common source of off-target labeling.

Materials:

  • Cyclooctyne reagent conjugated to a reporter (e.g., biotin, fluorophore)

  • Model protein with a free cysteine (e.g., reduced HspB6) or cell lysate

  • Iodoacetamide (IAM) as a blocking agent

  • SDS-PAGE gels and Western blotting reagents

  • Streptavidin-HRP or appropriate antibody for detection

Procedure:

  • Sample Preparation:

    • Azide-Positive Control: A protein or cell lysate sample containing an azide-labeled target.

    • Azide-Negative/Thiol-Positive Sample: A protein or cell lysate sample without azide labels but with free thiols.

    • Blocked Control: The Azide-Negative/Thiol-Positive sample pre-incubated with IAM to block free thiols.

  • Labeling Reaction: Incubate each sample with the cyclooctyne-reporter conjugate under physiological conditions (e.g., 37°C for 1 hour).

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with streptavidin-HRP (for biotinylated reagents) or a specific antibody.

  • Interpretation:

    • A strong signal in the Azide-Positive control confirms the expected SPAAC reaction.

    • A signal in the Azide-Negative/Thiol-Positive sample indicates off-target reactivity with thiols.

    • The absence or significant reduction of a signal in the Blocked Control confirms that the off-target reactivity was indeed due to thiol-yne addition.[2][3]

Protocol 3: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after exposure to the bioorthogonal reagent.

Materials:

  • Cell line of interest

  • 96-well cell culture plates

  • Bioorthogonal reagent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the bioorthogonal reagent. Include an untreated control.

  • Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the media and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Visualizing Workflows and Relationships

To better understand the experimental processes and the factors influencing the choice of a bioorthogonal reagent, the following diagrams are provided.

experimental_workflow cluster_kinetics Kinetic Analysis cluster_biocompatibility Biocompatibility Assessment cluster_orthogonality Orthogonality Evaluation k_prep Prepare Reagents (Cyclooctyne, Azide) k_react Initiate Reaction k_prep->k_react k_monitor Monitor Reaction (UV-Vis or NMR) k_react->k_monitor k_calc Calculate k₂ k_monitor->k_calc b_cells Culture Cells b_treat Treat with Reagent b_cells->b_treat b_assay Perform Viability Assay (e.g., MTT) b_treat->b_assay b_analyze Analyze Cell Viability b_assay->b_analyze o_lysate Prepare Cell Lysate (+/- Azide, +/- IAM) o_label Label with Reagent o_lysate->o_label o_sds SDS-PAGE & Western Blot o_label->o_sds o_detect Detect Off-Target Labeling o_sds->o_detect

Figure 1. Experimental workflows for evaluating bioorthogonal reagents.

signaling_pathway cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_side_reaction Off-Target Reactivity DIFO Second-Gen DIFO (Strained Alkyne) Triazole Stable Triazole Linkage (Bioorthogonal Product) DIFO->Triazole [3+2] Cycloaddition Azide Azide-modified Biomolecule Azide->Triazole Thiol Free Thiol (e.g., Cysteine) Thiol_Adduct Thiol-yne Adduct (Non-specific Labeling) Thiol->Thiol_Adduct DIFO_side Second-Gen DIFO DIFO_side->Thiol_Adduct Thiol-yne Addition

Figure 2. Desired SPAAC reaction versus potential off-target thiol-yne addition.

References

Safety Operating Guide

Proper Disposal of Difluorocyclooctyne-CH2-benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Difluorocyclooctyne-CH2-benzoic acid, a valuable reagent in click chemistry for imaging glycans on live cells, is crucial for maintaining a safe laboratory environment and ensuring environmental protection.[1] This guide provides detailed procedures for its disposal, drawing from safety data sheets (SDS) of structurally related compounds to establish best practices.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Key Hazards of Structurally Similar Compounds:

Based on the safety data sheets for benzoic acid and its fluorinated analogs, the primary hazards to be aware of include:

  • Skin Irritation: Causes skin irritation.[2][3]

  • Serious Eye Damage: Can cause serious eye damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Aquatic Toxicity: Harmful to aquatic life.[2]

Quantitative Data Summary from Safety Data Sheets

The following table summarizes key safety and disposal information from the SDS of benzoic acid and a related fluorinated benzoic acid compound. This data provides a foundation for the recommended disposal procedures for this compound.

Hazard InformationBenzoic Acid2-Chloro-4,5-difluoro benzoic acid
Signal Word DangerDanger
Primary Health Hazards Skin irritation, Serious eye damage, Organ damage (lungs) through prolonged inhalation[2]Harmful if swallowed, Harmful in contact with skin, May cause allergic skin reaction, Causes serious eye damage
Environmental Hazards Harmful to aquatic life[2]No substances known to be hazardous to the environment, but likely mobile in water systems
Disposal Statement Dispose of contents/container to an approved waste disposal plant[2]Dispose of contents/container to an approved waste disposal plant

Step-by-Step Disposal Protocol

Follow these steps for the safe disposal of this compound waste:

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Keep the waste in its original or a clearly labeled, compatible container. The container must be in good condition and securely sealed.

  • Waste Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Do not attempt to dispose of the chemical waste down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination.[4]

  • Decontamination of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone (B3395972) or ethanol).

    • Collect the rinseate as hazardous waste and dispose of it along with the chemical waste.

    • After proper decontamination, the container can be disposed of as regular lab glass or plastic, in accordance with your institution's guidelines.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

Experimental Workflow for Disposal

G This compound Disposal Workflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal cluster_spill Spill Response A Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves B Work in a Chemical Fume Hood A->B C Segregate Waste B->C Start Disposal Process D Label Waste Container: - 'Hazardous Waste' - Chemical Name - Quantity & Date C->D E Store in Designated Area D->E F Contact EHS for Pickup E->F G Decontaminate Empty Containers (Triple Rinse) F->G H Dispose of Decontaminated Container as per Institutional Policy G->H I Evacuate and Secure Area J Contain Spill with Inert Absorbent I->J K Collect and Label as Hazardous Waste J->K K->F

References

Personal protective equipment for handling Difluorocyclooctyne-CH2-benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment

Based on the Safety Data Sheets (SDS) of related compounds such as benzoic acid and its fluorinated derivatives, Difluorocyclooctyne-CH2-benzoic acid should be handled as a substance that is potentially harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[2][3] The cyclooctyne (B158145) moiety, due to its ring strain, is a reactive component.[4] Therefore, a comprehensive PPE strategy is essential.

Recommended Personal Protective Equipment (PPE)

Protection Type Specific Equipment Material/Standard Purpose
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.[5] A face shield should be used when there is a risk of splashing.[6]ANSI Z87.1 certified[7]To protect eyes from splashes and fine particles.
Hand Protection Chemical-resistant gloves.Nitrile rubber gloves are a common standard for handling a variety of organic solvents and solids.[6][7]To prevent skin contact with the chemical.
Body Protection A lab coat that buttons to the collar, has long sleeves, and extends to the knees.[7] For handling larger quantities or in situations with a higher risk of fire, a flame-resistant (e.g., Nomex®) lab coat is recommended.[5][6]Nylon, polyester, or flame-resistant materials.[5][7]To protect skin and personal clothing from spills.
Respiratory Protection Use in a well-ventilated area is crucial.[8] If dust or aerosols may be generated, a respirator may be necessary.NIOSH-approved respiratorTo prevent inhalation of dust or vapors.
Foot Protection Closed-toed shoes.[7]---To protect feet from spills.

Operational Plan: Handling and Storage

A systematic approach to handling and storing this compound will minimize risks in the laboratory.

Step-by-Step Handling Protocol

  • Preparation : Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered.[5] Have all necessary equipment and reagents readily available.

  • Donning PPE : Put on all required PPE as outlined in the table above.

  • Dispensing : Carefully weigh and dispense the required amount of the compound within the fume hood to minimize exposure to dust or vapors.[5]

  • Reaction Setup : If used in a reaction, ensure the setup is secure and properly ventilated.

  • Post-Handling : After handling, thoroughly wash hands and any potentially contaminated surfaces.[5]

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination, typically gloves first, followed by the lab coat and eye protection.

Storage

Cyclooctyne derivatives are often stored under an inert gas at low temperatures and away from light to maintain their stability.[8]

Disposal Plan

Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.

Waste Segregation and Disposal

Waste Type Container Labeling Disposal Procedure
Solid Waste Designated, sealed waste container."Hazardous Waste" with the full chemical name.Dispose of contents/container to an approved waste disposal plant.[3]
Contaminated PPE Separate, sealed bag or container."Contaminated PPE"Dispose of in accordance with institutional guidelines for hazardous waste.
Liquid Waste (if in solution) Appropriate, sealed solvent waste container."Hazardous Waste" with the full chemical name and solvent.Follow institutional guidelines for chemical waste disposal.

Experimental Workflow and Safety Integration

The following diagram illustrates the integration of safety measures throughout the experimental workflow when using this compound.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_cleanup Cleanup Phase A Review SDS & SOPs B Prepare Work Area (Fume Hood) A->B C Don PPE B->C D Weigh & Dispense Chemical C->D E Perform Reaction D->E F Decontaminate Work Area E->F G Segregate & Dispose of Waste F->G H Doff PPE G->H I End H->I Wash Hands

Experimental workflow with integrated safety steps.

This structured approach ensures that safety is an integral part of the entire experimental process, from preparation to cleanup, thereby building a strong foundation of laboratory safety and trust in handling reactive chemical reagents.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.